molecular formula C7H7ClFN B1467698 4-(1-Chloroethyl)-3-fluoro-pyridine CAS No. 1016228-83-3

4-(1-Chloroethyl)-3-fluoro-pyridine

Cat. No.: B1467698
CAS No.: 1016228-83-3
M. Wt: 159.59 g/mol
InChI Key: WXFUYRFHCGHEBA-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)-3-fluoro-pyridine is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-chloroethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFUYRFHCGHEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-Chloroethyl)-3-fluoro-pyridine is a key heterocyclic intermediate with significant applications in the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique structural combination of a fluorinated pyridine ring and a reactive chloroethyl side chain makes it a versatile building block for introducing this privileged scaffold into larger, more complex molecules. The fluorine atom at the 3-position can significantly influence the physicochemical properties of the final active ingredient, often enhancing metabolic stability, binding affinity, and bioavailability. This in-depth guide provides a detailed exploration of a reliable and robust synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development and process chemistry. The elucidated pathway is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively approached as a multi-step sequence, commencing with a commercially available or readily synthesized substituted pyridine. The chosen strategy emphasizes efficiency, scalability, and the use of well-established chemical transformations. The overall pathway can be dissected into three primary stages:

  • Preparation of the Key Precursor: The synthesis begins with 4-bromo-3-fluoropyridine, a crucial starting material that correctly positions the fluorine and a handle for subsequent carbon-carbon bond formation.

  • Formation of the Secondary Alcohol Intermediate: A Grignard reaction is employed to introduce the ethyl group and a hydroxyl function at the 4-position, yielding the intermediate, 1-(3-fluoropyridin-4-yl)ethanol.

  • Chlorination to the Final Product: The final step involves the conversion of the secondary alcohol to the target chloro-derivative using a standard chlorinating agent, thionyl chloride.

The complete synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Part 1: Starting Material cluster_1 Part 2: Grignard Reaction cluster_2 Part 3: Chlorination A 4-Bromo-3-fluoropyridine B 1-(3-Fluoropyridin-4-yl)ethanol A->B  1. i-PrMgCl, THF  2. Acetaldehyde   C This compound B->C  SOCl2, Pyridine  

Figure 1: Overall synthetic workflow for this compound.

Part 1: The Strategic Starting Point - 4-Bromo-3-fluoropyridine

The selection of 4-bromo-3-fluoropyridine as the starting material is a critical decision.[1][2] The bromine atom at the 4-position is suitably reactive for conversion into a Grignard reagent or for undergoing metal-halogen exchange, which is the cornerstone of the subsequent C-C bond formation. The fluorine atom at the 3-position is relatively inert under these conditions, ensuring it is carried through to the final product. While commercially available, it is pertinent for a comprehensive guide to acknowledge its synthesis. Methods for its preparation often involve diazotization of 3-amino-4-bromopyridine or halogen exchange reactions on appropriately substituted pyridines.[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Bromo-3-fluoropyridineC₅H₃BrFN175.992546-52-3
1-(3-Fluoropyridin-4-yl)ethanolC₇H₈FNO141.1487674-15-5
This compoundC₇H₇ClFN159.59Not readily available

Table 1: Key compounds and their properties in the synthesis pathway.

Part 2: Synthesis of 1-(3-Fluoropyridin-4-yl)ethanol via Grignard Reaction

The introduction of the 1-hydroxyethyl group at the 4-position of the pyridine ring is achieved through a Grignard reaction. This classic organometallic reaction provides a reliable method for forming carbon-carbon bonds.[4][5] In this specific transformation, a Grignard exchange reaction using isopropylmagnesium chloride is favored over the direct formation of the pyridyl Grignard reagent with magnesium metal, as the latter can sometimes be sluggish or lead to side reactions with functionalized pyridines.[6]

Mechanistic Rationale

The reaction proceeds via a metal-halogen exchange between 4-bromo-3-fluoropyridine and isopropylmagnesium chloride to generate the more reactive 3-fluoro-4-pyridylmagnesium chloride. This organometallic intermediate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired secondary alcohol, 1-(3-fluoropyridin-4-yl)ethanol.[7]

Detailed Experimental Protocol

Materials:

  • 4-Bromo-3-fluoropyridine

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF (typically 2 M)

  • Acetaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked, round-bottomed flask is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and fitted with a dropping funnel, a thermometer, and a magnetic stirrer.

  • Initial Charge: The flask is charged with 4-bromo-3-fluoropyridine (1.0 eq) and dissolved in anhydrous THF. The solution is cooled to between -10 °C and 0 °C using an ice-salt bath.

  • Grignard Exchange: Isopropylmagnesium chloride solution (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete metal-halogen exchange.

  • Addition of Electrophile: Acetaldehyde (1.2 eq), freshly distilled, is added dropwise to the reaction mixture, again maintaining the temperature below 5 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

  • Extraction and Isolation: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-(3-fluoropyridin-4-yl)ethanol as a pure compound.

Part 3: Chlorination of 1-(3-Fluoropyridin-4-yl)ethanol

The final step in the synthesis is the conversion of the secondary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability, the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed, and its general efficacy with secondary alcohols.[8][9][10] The reaction is typically performed in the presence of a base, such as pyridine, which neutralizes the HCl generated.

Mechanism of Chlorination with Thionyl Chloride

The reaction mechanism is a classic example of a nucleophilic substitution. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion. This forms a protonated chlorosulfite ester intermediate. In the presence of a base like pyridine, the intermediate is deprotonated. The chloride ion then attacks the carbon atom bearing the chlorosulfite group in an Sₙ2-like fashion, leading to inversion of stereochemistry if a chiral center is present. The unstable chlorosulfite leaving group decomposes to sulfur dioxide and a chloride ion.

Chlorination_Mechanism cluster_0 Mechanism R_OH R-OH Intermediate1 R-O-S(=O)Cl + H⁺ + Cl⁻ R_OH->Intermediate1 Nucleophilic attack SOCl2 S(=O)Cl₂ SOCl2->Intermediate1 Intermediate2 R-O-S(=O)Cl Intermediate1->Intermediate2 - H⁺ (Pyridine) Product R-Cl + SO₂ Intermediate2->Product Sₙ2 attack by Cl⁻ Pyridine Pyridine PyH_Cl Pyridine·HCl Pyridine->PyH_Cl

Figure 2: Simplified mechanism of alcohol chlorination using thionyl chloride.

Detailed Experimental Protocol

Materials:

  • 1-(3-Fluoropyridin-4-yl)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: 1-(3-Fluoropyridin-4-yl)ethanol (1.0 eq) is dissolved in anhydrous dichloromethane, and a catalytic amount of anhydrous pyridine (0.1 eq) is added. The solution is cooled to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Thionyl chloride (1.2 eq) dissolved in anhydrous DCM is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: The reaction mixture is cooled again to 0 °C and slowly poured into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.

  • Extraction and Isolation: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography to yield the final product.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By leveraging a strategic Grignard reaction followed by a classic chlorination, this key intermediate can be accessed in a controlled and efficient manner. The insights into the causality of reagent selection and reaction mechanisms are intended to empower researchers to not only replicate this synthesis but also to adapt and optimize it for their specific needs. As the demand for novel fluorinated heterocyclic compounds continues to grow in the life sciences, efficient access to versatile building blocks like this compound will remain paramount for the advancement of new chemical entities.

References

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An In-Depth Technical Guide to 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1016228-83-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-chloroethyl)-3-fluoro-pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. While specific literature on this compound (CAS 1016228-83-3) is limited, this document synthesizes information from analogous structures and foundational chemical principles to offer insights into its synthesis, reactivity, and potential applications. The strategic placement of the fluoro and chloroethyl groups on the pyridine scaffold makes it a valuable intermediate, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1] This guide will delve into predicted physicochemical properties, plausible synthetic routes, expected chemical reactivity with a focus on nucleophilic substitution, and relevant analytical methodologies for characterization and quality control.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[2] The introduction of fluorine into these structures can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and membrane permeability.[3][4] this compound embodies this principle, presenting a bifunctional building block for the synthesis of complex drug candidates. Its structure is particularly relevant to the development of novel kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1][5][6]

Physicochemical Properties and Structural Data

While extensive experimental data for this compound is not publicly available, we can infer its key properties from its structure and data on related compounds.

PropertyPredicted Value/InformationSource/Basis
CAS Number 1016228-83-3[7]
Molecular Formula C₇H₇ClFNCalculated
Molecular Weight 159.59 g/mol Calculated
SMILES CC(c1ccncc1F)Cl[7]
Purity (Typical) ≥95%[7]
Appearance Likely a liquid or low-melting solidInferred from similar structures
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF)General chemical principles

Synthesis Strategies for this compound

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the chloroethyl group from a corresponding alcohol or ketone precursor, which in turn could be synthesized from a suitable 3-fluoropyridine starting material.

Retrosynthesis Target This compound Precursor1 4-(1-Hydroxyethyl)-3-fluoro-pyridine Target->Precursor1 Chlorination Precursor2 4-Acetyl-3-fluoropyridine Precursor1->Precursor2 Reduction Precursor3 3-Fluoropyridine Precursor2->Precursor3 Acylation

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is a hypothetical pathway based on well-established organic chemistry transformations.

Step 1: Acylation of 3-Fluoropyridine The introduction of an acetyl group at the 4-position of 3-fluoropyridine could be achieved through a directed ortho metalation-acylation approach or a radical-based Minisci-type reaction.

Step 2: Reduction of 4-Acetyl-3-fluoropyridine The ketone can be selectively reduced to the corresponding secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Step 3: Chlorination of 4-(1-Hydroxyethyl)-3-fluoro-pyridine The final step would involve the conversion of the alcohol to the target benzylic-type chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation, often in the presence of a base like pyridine or in an inert solvent.

Experimental Workflow: Proposed Synthesis

Synthesis_Workflow Start 3-Fluoropyridine Step1 Acylation (e.g., Minisci Reaction) Start->Step1 Intermediate1 4-Acetyl-3-fluoropyridine Step1->Intermediate1 Step2 Reduction (e.g., NaBH4) Intermediate1->Step2 Intermediate2 4-(1-Hydroxyethyl)-3-fluoro-pyridine Step2->Intermediate2 Step3 Chlorination (e.g., SOCl2) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two electrophilic centers: the benzylic carbon of the chloroethyl group and the pyridine ring itself, which is activated towards nucleophilic attack by the fluorine substituent.

Nucleophilic Substitution at the Chloroethyl Group (Sₙ reaction)

The chloroethyl group is analogous to a benzylic chloride, making it susceptible to nucleophilic substitution. This reaction is expected to proceed readily with a variety of nucleophiles.

  • Mechanism: The reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the nucleophile, solvent, and stability of the potential carbocation intermediate. The proximity of the electron-withdrawing pyridine ring may influence the stability of a carbocation at the benzylic position.[4]

  • Common Nucleophiles: Amines, thiols, alkoxides, cyanides, and azides are all expected to displace the chloride.

Nucleophilic Aromatic Substitution (SₙAr) on the Pyridine Ring

While the chloroethyl group is generally more reactive towards nucleophilic attack, under certain conditions, nucleophilic aromatic substitution on the pyridine ring is possible. The fluorine atom at the 3-position and the electron-withdrawing nature of the pyridine nitrogen activate the ring for such reactions.[3] However, the position of the fluorine at C-3 is less activating for nucleophilic attack compared to halogens at the 2- or 4-positions.[3]

Logical Relationship of Reactivity

Reactivity Compound This compound SN_Reaction Sₙ Reaction (at Chloroethyl Group) Compound->SN_Reaction More Favorable SNAr_Reaction SₙAr Reaction (on Pyridine Ring) Compound->SNAr_Reaction Less Favorable Product_A Substitution at Chloroethyl Group SN_Reaction->Product_A Product_B Substitution on Pyridine Ring SNAr_Reaction->Product_B

Caption: Competing nucleophilic substitution pathways.

Applications in Drug Discovery: A Key Kinase Inhibitor Intermediate

The primary documented application of this compound is as an intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.[1] The chloroethyl group serves as a reactive handle for coupling with other fragments of a target molecule, often an amine or other nucleophilic group on a core scaffold.

Exemplary Reaction in Kinase Inhibitor Synthesis: A common transformation would involve the reaction of this compound with a primary or secondary amine of a core heterocyclic structure (e.g., a pyrazolopyrimidine) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or acetonitrile.

Analytical Characterization

Proper characterization of this compound is crucial for its use in synthesis. A combination of chromatographic and spectroscopic techniques would be employed for quality control.

Analytical TechniqueExpected Observations and Purpose
1H NMR Aromatic protons on the pyridine ring, a quartet for the methine proton, and a doublet for the methyl protons. Chemical shifts will be influenced by the fluorine and nitrogen atoms.
13C NMR Signals for the pyridine ring carbons (with C-F coupling), and the two carbons of the chloroethyl group.
19F NMR A singlet or multiplet (depending on coupling to adjacent protons) characteristic of a fluorine atom on a pyridine ring.
Mass Spectrometry (MS) The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of HCl.
High-Performance Liquid Chromatography (HPLC) To determine purity, often using a reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, and UV detection.[8]
Gas Chromatography (GC) Suitable for assessing purity and identifying volatile impurities.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, based on its structure, it should be handled with care in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable, albeit not extensively documented, building block in medicinal chemistry. Its bifunctional nature, combining a reactive chloroethyl side chain with a fluorinated pyridine core, makes it an attractive intermediate for the synthesis of complex, high-value molecules such as kinase inhibitors. While this guide has relied on inferences from related structures and general chemical principles, it provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic endeavors. Further experimental work is needed to fully elucidate its properties and reaction scope.

References

  • Hemant, S. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. Available from: [Link]

  • MySkinRecipes. 4-(1-Chloroethyl)-3-fluoropyridine. Available from: [Link]

  • University of Münster. New method for introducing fluorinated components into molecules. Available from: [Link]

  • Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Available from: [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. Available from: [Link]

  • PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available from: [Link]

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An In-depth Technical Guide to 4-(1-Chloroethyl)-3-fluoro-pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the fluorinated pyridine derivative, 4-(1-Chloroethyl)-3-fluoro-pyridine. While direct literature on this specific compound is limited, this document leverages established principles of organic chemistry and extensive data on related structural analogues, such as 4-Chloro-3-fluoropyridine, to construct a detailed profile. We will explore the compound's predicted physicochemical properties, propose robust synthetic strategies, analyze its chemical reactivity, and discuss its potential applications as a versatile building block in drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this and similar complex heterocyclic intermediates.

Introduction: The Strategic Value of Fluorinated Pyridines

Fluorine-containing pyridine derivatives are foundational scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine into a pyridine ring can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1] The subject of this guide, this compound, is a specialized derivative that combines the advantageous properties of a 3-fluoropyridine core with a reactive 1-chloroethyl side chain. This unique combination makes it a potentially valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

This guide will first establish a baseline by examining the properties and reactivity of the well-documented analogue, 4-Chloro-3-fluoropyridine. Building on this foundation, we will then extrapolate to predict the characteristics of this compound and outline detailed methodologies for its synthesis and potential use.

Foundational Analogue: 4-Chloro-3-fluoropyridine

To understand the target molecule, we must first analyze its simpler, commercially available analogue, 4-Chloro-3-fluoropyridine. This compound provides crucial insights into the behavior of the 3-fluoro-4-substituted pyridine core.

Physicochemical Properties

The key properties of 4-Chloro-3-fluoropyridine are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₃ClFN[2][3]
Molecular Weight 131.54 g/mol [4]
CAS Number 2546-56-7[2][3]
Appearance Liquid[3]
Density 1.333 g/mL at 25 °C
Synthesis and Reactivity

The synthesis of 3-fluoropyridine scaffolds often begins with precursors like 3-aminopyridine, which can undergo diazotization followed by a fluorination reaction (e.g., a modified Balz-Schiemann reaction).[5] Subsequent functionalization, such as chlorination, can then be performed. Patents describe methods for preparing 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine using reagents like tert-butyl nitrite and copper fluoride, which avoids harsh acids.[6]

The primary locus of reactivity in 4-Chloro-3-fluoropyridine is the C-4 position. The fluorine atom at C-3 is strongly electron-withdrawing, which activates the C-4 position for nucleophilic aromatic substitution (SNAr). This makes the chlorine atom a good leaving group, allowing for the introduction of a wide variety of nucleophiles at this site.[1] This known reactivity is the cornerstone upon which strategies for synthesizing the more complex target molecule are built.

Core Topic: this compound

While not widely cataloged, the structure of this compound suggests it is a highly valuable, bifunctional synthetic intermediate.

Predicted Physicochemical Properties

Based on its structure, the molecular formula and weight can be precisely determined.

PropertyPredicted Value
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Proposed Synthetic Strategy

A logical and robust synthetic route to this compound can be designed starting from 3-fluoropyridine. This multi-step synthesis leverages common, well-understood organic transformations.

G A 3-Fluoropyridine B 4-Acetyl-3-fluoropyridine A->B Step 1: Friedel-Crafts Acylation Reagents: Acetic Anhydride, AlCl₃ C 4-(1-Hydroxyethyl)-3-fluoropyridine B->C Step 2: Ketone Reduction Reagent: NaBH₄ D This compound (Target Compound) C->D Step 3: Alcohol Chlorination Reagent: SOCl₂ G cluster_0 This compound mol mol A Alkyl Halide Reactivity (SN1, SN2, E1, E2) - Covalent bond formation - Linker attachment mol->A 1-Chloroethyl Group B Pyridine Ring Reactivity - Further functionalization - Modulation of pKa - Metal coordination mol->B 3-Fluoropyridine Core

Sources

Spectroscopic Characterization of 4-(1-Chloroethyl)-3-fluoro-pyridine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis and methodological framework for the spectroscopic characterization of 4-(1-Chloroethyl)-3-fluoro-pyridine (CAS No. 1016228-83-3), a key intermediate in pharmaceutical synthesis.[1][2] In the absence of publicly available, fully assigned spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to forecast the compound's spectral features. By analyzing data from analogous fluorinated pyridines and chloroalkanes, we offer researchers and drug development professionals a robust, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded guide to acquiring and interpreting the spectroscopic data for this and similar novel molecules.

Introduction: The Structural and Pharmaceutical Significance

This compound is a heterocyclic building block whose strategic importance lies in its unique combination of functional groups. The pyridine core is a prevalent scaffold in medicinal chemistry, while the fluorine atom can enhance metabolic stability and binding affinity. The reactive 1-chloroethyl group serves as a chemical handle for introducing the pyridine moiety into larger, more complex molecules, such as kinase inhibitors.[3] An unambiguous understanding of its structure and purity, achievable only through comprehensive spectroscopic analysis, is therefore a critical prerequisite for its effective use in drug discovery and development pipelines.

This guide establishes a validated protocol for confirming the identity and purity of this compound. The methodologies described are designed to be self-validating, ensuring that the predicted data serves as a reliable benchmark for experimentally acquired results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The analysis will focus on ¹H NMR, ¹³C NMR, and the characteristic couplings involving the ¹⁹F nucleus.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets (unless coupled to fluorine).[5]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms is highly recommended.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and two aliphatic protons, each with characteristic chemical shifts and coupling patterns.

  • H-2 (Proton at position 2): This proton is ortho to the nitrogen atom and meta to the fluorine atom. The nitrogen's electron-withdrawing nature will shift this proton significantly downfield. It is expected to appear as a doublet.

  • H-5 (Proton at position 5): This proton is meta to the nitrogen and para to the fluorine. It will be less deshielded than H-2 and H-6. It is expected to appear as a doublet of doublets.

  • H-6 (Proton at position 6): This proton is ortho to the nitrogen and meta to the 1-chloroethyl group. It will be significantly deshielded and is expected to appear as a doublet.

  • CH (Methine proton): The proton on the carbon bearing the chlorine atom will be deshielded by the adjacent electronegative chlorine and the aromatic ring. It will be split into a quartet by the adjacent methyl protons.

  • CH₃ (Methyl protons): These protons will be the most upfield signal and will appear as a doublet due to coupling with the methine proton.

The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling. The magnitudes of these couplings decrease with the number of bonds separating the nuclei.[6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven distinct carbon signals. The key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, ³JCF, etc.), which is invaluable for assignment.[7]

  • Pyridine Ring Carbons:

    • C-3 (Carbon bearing Fluorine): This carbon will exhibit a very large one-bond coupling constant (¹JCF) and will be significantly shifted downfield due to the direct attachment of the electronegative fluorine atom.

    • C-2 and C-4: These carbons, being ortho to the fluorine, will show a significant two-bond coupling (²JCF).

    • C-5 and C-6: These carbons will exhibit smaller three- and four-bond couplings, respectively. The carbons adjacent to the nitrogen (C-2, C-6) are expected at the lowest field among the aromatic carbons.[8][9]

  • Alkyl Side-Chain Carbons:

    • C-α (Methine carbon): The carbon directly attached to the chlorine atom will be deshielded.

    • C-β (Methyl carbon): This will be the most upfield carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹³C-¹⁹F Coupling (JCF, Hz)
H-2~8.4 - 8.6dC-2: ~150 - 155²J ≈ 15 - 25 Hz
F-3N/AN/AC-3: ~158 - 162¹J ≈ 230 - 260 Hz
C-4N/AN/AC-4: ~125 - 130²J ≈ 15 - 25 Hz
H-5~7.2 - 7.4ddC-5: ~120 - 125³J ≈ 3 - 8 Hz
H-6~8.3 - 8.5dC-6: ~145 - 150⁴J ≈ 0 - 3 Hz
CH~5.1 - 5.3qC-α: ~50 - 55⁴J ≈ 0 - 3 Hz
CH₃~1.7 - 1.9dC-β: ~20 - 25⁵J ≈ 0 - 1 Hz

Note: These are estimated values based on analogous structures. Actual experimental values may vary.[4][6][10][11]

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electron Impact (EI) is a suitable method for this relatively small and volatile molecule. It will provide a clear molecular ion peak and rich fragmentation. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and confirm the elemental composition.

  • Data Analysis: Analyze the spectrum for the molecular ion (M⁺) peak. The key diagnostic feature will be the isotopic pattern of chlorine.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The nominal molecular weight of C₇H₇ClFN is 159.0 g/mol . The mass spectrum will show two molecular ion peaks due to the natural isotopic abundance of chlorine:

    • M⁺ at m/z 159: Corresponding to the molecule containing the ³⁵Cl isotope.

    • [M+2]⁺ at m/z 161: Corresponding to the molecule containing the ³⁷Cl isotope. The intensity ratio of these peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.[12]

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion is energetically unstable and will fragment.[13][14]

    • Loss of Cl•: The most likely initial fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (Cl•), resulting in a stable benzylic-type carbocation fragment. This would produce a significant peak at m/z 124 (159 - 35).

    • Loss of CH₃•: Cleavage of the C-C bond to lose a methyl radical (CH₃•) would result in a fragment at m/z 144.

    • Loss of HCl: Elimination of HCl is another possible pathway, leading to a fragment at m/z 123.

    • Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring itself can occur, but the fragments mentioned above are expected to be the most prominent.[15][16]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of their bonds.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired from a neat liquid sample between two salt (NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum will be complex, but several key absorption bands can be predicted.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationDescription
3100 - 3000C-H (aromatic)Stretch
2990 - 2850C-H (aliphatic)Stretch[17]
1600 - 1450C=C, C=N (ring)Stretch, characteristic of the pyridine ring[18]
1250 - 1150C-FStretch[19]
850 - 550C-ClStretch, often in the fingerprint region[20]

The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of absorptions resulting from various bending and stretching vibrations, which, while complex, serves as a definitive "fingerprint" for the compound.[21]

Integrated Spectroscopic Workflow and Data Validation

The trustworthiness of the structural assignment comes from the convergence of all three spectroscopic techniques. The proposed workflow ensures a self-validating system for characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound Synthesized This compound NMR NMR (1H, 13C) Compound->NMR Acquire Data MS MS (EI or ESI) Compound->MS Acquire Data IR FTIR Compound->IR Acquire Data Structure Structure Confirmation NMR->Structure Assign Protons & Carbons Confirm Connectivity & Couplings Purity Purity Assessment NMR->Purity Quantitative Analysis MS->Structure Confirm Molecular Weight & Isotopic Pattern MS->Purity Identify Impurities IR->Structure Confirm Functional Groups (C-F, C-Cl, Ring) Final Validated Compound Lot Structure->Final Final Validation Purity->Final Final Validation

Caption: Integrated workflow for the spectroscopic validation of this compound.

Conclusion

This guide presents a comprehensive, predictive framework for the spectroscopic analysis of this compound. By detailing the expected ¹H NMR, ¹³C NMR, MS, and IR data based on established chemical principles and data from analogous structures, we provide a reliable roadmap for researchers. The outlined experimental protocols and the integrated workflow ensure a scientifically rigorous approach to structural confirmation and purity assessment, which is essential for the application of this versatile building block in pharmaceutical research and development.

References

  • Gömöry, Á., et al. (2025). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. ResearchGate. Retrieved from [Link]

  • Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. Retrieved from [Link]

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  • Schaefer, T., et al. (1988). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C6H5OCF3 and 4-F-C6H4OCF3. Canadian Journal of Chemistry, 66(11), 2686-2692. Retrieved from [Link]

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"4-(1-Chloroethyl)-3-fluoro-pyridine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-(1-Chloroethyl)-3-fluoro-pyridine, a key intermediate in modern medicinal chemistry. Drawing from available data and established principles of organic chemistry, this document aims to equip researchers with the necessary knowledge for its effective utilization in drug discovery and development.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pyridine-based scaffolds is a widely employed strategy in drug design to enhance pharmacological profiles. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly improve a molecule's metabolic stability, binding affinity, and bioavailability.[1] The pyridine ring itself is a common motif in a vast array of bioactive compounds and approved drugs, valued for its ability to engage in hydrogen bonding and its overall stability.[2]

This compound emerges as a valuable building block, combining the advantageous features of a fluorinated pyridine core with a reactive chloroethyl side chain. This dual functionality allows for sequential and selective chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas, including kinase inhibitors and neurologically active agents.[3]

Physicochemical Properties: A Data-Driven Overview

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be inferred from supplier specifications and comparison with analogous structures.

PropertyValueSource
CAS Number 1016228-83-3[4]
Molecular Formula C7H7ClFNInferred
Molecular Weight 159.59 g/mol Inferred
Purity ≥95%[4]
SMILES CC(c1ccncc1F)Cl[4]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of fluorinated pyridines can be challenging, often requiring specific and sometimes harsh reaction conditions. Common synthetic routes include halogen exchange reactions and diazotization followed by fluorination.[6] The synthesis of this compound would likely involve the introduction of the 1-chloroethyl group onto a pre-formed 3-fluoropyridine ring.

Reactivity:

The chemical behavior of this compound is dictated by its two primary reactive sites: the chloroethyl group and the fluorinated pyridine ring.

  • Nucleophilic Substitution at the Chloroethyl Group: The chlorine atom on the ethyl side chain is susceptible to nucleophilic displacement (an SN2-type reaction). This allows for the introduction of a wide variety of functional groups, such as azides, amines, and thiols. The reaction with sodium azide, for instance, would yield the corresponding azido derivative, a versatile precursor for further chemical transformations.[7]

  • Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: The fluorine atom at the 3-position and the chlorine atom (if present at the 4-position in a precursor) are activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the pyridine nitrogen.[8] However, the reactivity of halogens on a pyridine ring can be nuanced. While fluorine typically enhances SNAr reactivity, the specific reaction conditions and the nature of the nucleophile play a crucial role.[9][10]

Illustrative Reaction Scheme:

The diagram below illustrates the key reactive sites and potential transformations of this compound.

G cluster_main This compound cluster_reactions Potential Reactions cluster_products Resulting Scaffolds main sn2 Nucleophilic Substitution (SN2 on Chloroethyl) main->sn2 Soft Nucleophiles (e.g., R-SH, N3-) snar Nucleophilic Aromatic Substitution (SNAr on Pyridine Ring) main->snar Strong Nucleophiles (e.g., R-NH2, RO-) product_sn2 Diverse Side-Chain Functionalization sn2->product_sn2 product_snar Core Ring Modification snar->product_snar

Caption: Reactivity of this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly relevant starting material for the synthesis of novel therapeutic agents.

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The ability to introduce diverse side chains via the chloroethyl group allows for the exploration of structure-activity relationships (SAR) to optimize binding to the kinase active site.[3]

  • Central Nervous System (CNS) Agents: The introduction of fluorine can improve the blood-brain barrier permeability of drug candidates, a critical factor for CNS-acting drugs. The versatility of this compound allows for the synthesis of compounds with potential applications in treating neurological and psychiatric disorders.[3]

  • Agrochemicals: Fluorinated pyridines are also utilized in the development of modern pesticides and herbicides, where enhanced biological activity and controlled environmental persistence are desired.[6]

Experimental Protocols and Handling

Given the reactive nature of this compound, proper handling and storage are crucial.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

Storage:

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Keep the container tightly sealed.

Representative Experimental Protocol: Nucleophilic Substitution with a Thiol

This protocol is a generalized procedure based on established methods for similar substrates and should be optimized for specific reactants.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add the desired thiol (1.1 eq) to the solution, followed by a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

G start Start setup Dissolve this compound in aprotic solvent under inert atmosphere start->setup add_reagents Add thiol and non-nucleophilic base setup->add_reagents monitor Stir and monitor reaction (TLC or LC-MS) add_reagents->monitor workup Quench with water and extract with organic solvent monitor->workup purify Wash, dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel halogenated pyridine, 4-(1-Chloroethyl)-3-fluoro-pyridine, presents significant opportunities in the synthesis of complex molecular architectures for drug discovery and development. Its unique substitution pattern offers a versatile scaffold for the introduction of various functional groups. However, as with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established best practices for structurally similar halogenated pyridines.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1016228-83-3) is not yet widely available, its structural similarity to other chloro- and fluoro-substituted pyridines allows for a presumptive hazard assessment.[1] Based on data from analogous compounds such as 2-Chloro-3-fluoropyridine, 3-Fluoropyridine, and 4-Chloro-3-fluoropyridine, it is prudent to treat this compound with a high degree of caution.[2][3][4]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][5] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][5] Prolonged contact may lead to more severe skin reactions.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][4] Inhalation of vapors may lead to symptoms such as coughing, wheezing, dizziness, and headache.[6][7]

  • Flammability: Assumed to be a flammable liquid and vapor, similar to other halogenated pyridines.[4]

Globally Harmonized System (GHS) Classification (Presumptive):

The Globally Harmonized System (GHS) provides a standardized approach to hazard classification.[8][9][10] Based on the hazards of similar compounds, the following GHS classification for this compound should be provisionally adopted:

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Flammable LiquidsCategory 3FlameWarningH226: Flammable liquid and vapor[4][11]
Acute Toxicity, OralCategory 4Exclamation MarkWarningH302: Harmful if swallowed[5]
Acute Toxicity, DermalCategory 4Exclamation MarkWarningH312: Harmful in contact with skin[5]
Skin Corrosion/IrritationCategory 2Exclamation MarkWarningH315: Causes skin irritation[2][5][11]
Serious Eye Damage/IrritationCategory 2Exclamation MarkWarningH319: Causes serious eye irritation[2][5][11]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3Exclamation MarkWarningH335: May cause respiratory irritation[2][4][11]

This table is based on data for structurally similar compounds and should be used for guidance pending the availability of a specific SDS for this compound.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[7][12]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[13]

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this compound is handled.[14][15]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

  • Training: All personnel must receive comprehensive training on the potential hazards, safe handling procedures, and emergency response protocols for halogenated pyridines.[16]

  • Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the final barrier against exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[2][5]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves.[7][13] It is crucial to check the glove manufacturer's compatibility data. Double gloving is recommended for extended operations.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[14]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage practices is critical to prevent accidents and maintain the integrity of the compound.

Handling:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

  • Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could ignite flammable vapors.[6]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][6] Wash hands thoroughly after handling, even if gloves were worn.[12]

Storage:

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][13]

  • Container: Keep the container tightly closed and clearly labeled.[2][14]

  • Segregation: Store separately from incompatible materials.[14]

Emergency Procedures: A Proactive Approach

A well-defined emergency response plan is crucial for mitigating the consequences of an accidental release or exposure.

Spill Response:

The appropriate response to a spill depends on its size and location.

Spill Response Decision Workflow

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][14]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][15] Seek medical attention.[14]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][15]

Fire Fighting:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][6] Water may be ineffective.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • Hazards: Containers may explode when heated.[3][6] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[14]

  • Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[2][13] Do not pour down the drain.[13]

Conclusion

While this compound holds promise as a valuable building block in medicinal chemistry and materials science, its handling demands a proactive and informed approach to safety. By understanding the potential hazards through examination of analogous compounds and rigorously implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can confidently and safely explore the synthetic potential of this novel compound. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific advancement.

References

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An In-depth Technical Guide to the Potential Applications of 4-(1-Chloroethyl)-3-fluoro-pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and reactive functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide explores the untapped potential of 4-(1-Chloroethyl)-3-fluoro-pyridine , a specialized building block poised for significance in drug discovery. While direct literature on this specific molecule is nascent, its structural components—a 3-fluoropyridine core and a reactive 1-chloroethyl side chain—provide a strong basis for predicting its utility. This document synthesizes information from analogous structures to present a forward-looking analysis of its physicochemical properties, synthetic accessibility, and promising applications. We project its primary value as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics, leveraging the unique electronic and metabolic advantages conferred by the fluorine atom and the versatile reactivity of the chloroethyl group.

The Strategic Value of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold, present in over 100 FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its aqueous solubility make it a desirable feature in many drug candidates. The introduction of fluorine to this ring further enhances its utility in several ways:

  • Modulation of Basicity (pKa): A fluorine atom, particularly at the 3-position, exerts a strong electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for mitigating off-target effects, such as interactions with aminergic G-protein coupled receptors (GPCRs), and can improve oral bioavailability by preventing protonation in the gastrointestinal tract.[2][3]

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism.[4] By replacing a hydrogen atom with a metabolically robust C-F bond, the pharmacokinetic profile of a drug can be significantly improved, leading to a longer half-life and more predictable patient exposure.[2]

  • Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable dipole-dipole, hydrogen bonding, and even halogen bonding interactions with protein targets, thereby increasing the potency of a drug candidate.[2][5]

  • Lipophilicity and Permeability: Fluorine's effect on lipophilicity is context-dependent but can be strategically used to fine-tune a molecule's ability to cross biological membranes, including the blood-brain barrier.[4][6]

The 3-fluoropyridine motif, specifically, is a key component in numerous advanced drug candidates and approved medicines, highlighting its importance in oncology, neuroscience, and inflammatory diseases.[7]

Profile of this compound: A Versatile Intermediate

This compound (CAS No: 1016228-83-3) combines the beneficial properties of the 3-fluoropyridine core with a highly reactive electrophilic handle.[8] The 1-chloroethyl group is a significant feature, offering a distinct advantage over the more common chloromethyl group by introducing a chiral center and altering the spatial projection of subsequent modifications.[9][10]

Predicted Physicochemical and ADME Properties

While experimental data is scarce, we can predict the key properties of the title compound based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale and Impact on Drug Discovery
Molecular Weight ~159.58 g/mol Low molecular weight, adheres to Lipinski's Rule of Five, excellent starting point for library synthesis.
logP (Lipophilicity) Moderately LipophilicThe fluorine and chlorine atoms increase lipophilicity compared to pyridine, aiding membrane permeability.[6]
pKa (Pyridine N) < 5.0The 3-fluoro substituent significantly lowers basicity, reducing potential for off-target liabilities.[2]
Reactivity High (at the chloroethyl group)The benzylic-like position of the chlorine, activated by the pyridine ring, makes it an excellent electrophile for SN1/SN2 reactions.[9]
Metabolic Stability Moderate to HighThe 3-fluoro position blocks a common site of aromatic oxidation. The pyridine ring itself is generally stable.[4]
The 1-Chloroethyl Group: A Gateway to Diverse Functionality

The primary value of this compound lies in the reactivity of its side chain. This group is an excellent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles. This versatility allows for the rapid generation of diverse chemical libraries.

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// Products Prod_Amine [label="Amine Derivatives", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; Prod_Thioether [label="Thioether Derivatives", fillcolor="#E6F4EA", fontcolor="#202124", shape=ellipse]; Prod_Ether [label="Ether Derivatives", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse]; Prod_Nitrile [label="Nitrile Derivatives", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse];

// Edges Core -> Nuc_Amine [label="Nucleophilic\nSubstitution", color="#4285F4"]; Core -> Nuc_Thiol [label=" ", color="#34A853"]; Core -> Nuc_Alcohol [label=" ", color="#EA4335"]; Core -> Nuc_Cyanide [label=" ", color="#FBBC05"];

Nuc_Amine -> Prod_Amine [color="#4285F4"]; Nuc_Thiol -> Prod_Thioether [color="#34A853"]; Nuc_Alcohol -> Prod_Ether [color="#EA4335"]; Nuc_Cyanide -> Prod_Nitrile [color="#FBBC05"]; } caption="Figure 1: Versatility of the 1-Chloroethyl Group"

Synthetic Accessibility and Strategic Considerations

The synthesis of 3-fluoropyridines can be achieved through various methods, including halogen exchange reactions or diazotization-fluorination (Balz-Schiemann type) from a corresponding aminopyridine.[1][7] The 1-chloroethyl group can be installed via methods such as the chlorination of a corresponding alcohol, which itself can be derived from a ketone or aldehyde precursor.

The workflow below outlines a plausible, high-level synthetic strategy.

workflow cluster_0 Precursor Synthesis cluster_1 Final Intermediate cluster_2 Derivatization A 3-Fluoro-4-acetylpyridine B 4-(1-Hydroxyethyl)-3-fluoropyridine A->B Reduction (e.g., NaBH4) C This compound B->C Chlorination (e.g., SOCl2) D Diverse Library of Bioactive Molecules C->D Nucleophilic Substitution (e.g., + R-NH2)

Potential Therapeutic Applications: A Mechanistic Perspective

Given its structural alerts, this compound is an ideal starting point for several classes of therapeutic agents. Its primary potential lies in its use as an intermediate for creating more complex molecules.[11]

Kinase Inhibitors

The pyridine scaffold is ubiquitous in kinase inhibitors. The 3-fluoropyridine moiety can serve as an excellent "hinge-binder," forming key hydrogen bonds with the kinase hinge region. The 1-chloroethyl group provides the vector to build out into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

  • Covalent Inhibitors: The electrophilic chloroethyl group can be used to form a covalent bond with a nearby cysteine or other nucleophilic residue in the target kinase, leading to irreversible inhibition and prolonged duration of action.

  • Non-Covalent Inhibitors: More commonly, the chloride is displaced by a nucleophile (e.g., an amine) that becomes part of a larger chemical entity designed to occupy the ATP pocket and interact with specific residues, thereby enhancing selectivity.

Central Nervous System (CNS) Agents

The modulation of pKa and lipophilicity by the fluorine atom makes derivatives of this compound attractive for CNS targets.[7] By reducing basicity, the risk of efflux by transporters like P-glycoprotein may be lowered, while careful tuning of lipophilicity can facilitate blood-brain barrier penetration.

Other Potential Target Classes

The versatility of the 3-fluoropyridine scaffold means that derivatives could also be explored as:

  • GPCR Modulators

  • Ion Channel Blockers

  • Antiviral or Antibacterial Agents [12]

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis and derivatization of similar compounds.[13][14]

Protocol 5.1: Synthesis of this compound

This protocol outlines the conversion of a precursor alcohol to the target chloro-compound.

Materials:

  • 4-(1-Hydroxyethyl)-3-fluoropyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 4-(1-Hydroxyethyl)-3-fluoropyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: Reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it over ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via silica gel chromatography to obtain pure this compound.

Protocol 5.2: Representative Derivatization via Nucleophilic Substitution

This protocol details the reaction with a primary amine to form a secondary amine derivative.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine, 1.5 eq)

  • Diisopropylethylamine (DIPEA, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.5 eq) followed by DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by silica gel chromatography to yield the desired amine derivative.

Summary and Future Outlook

This compound represents a high-potential, yet underexplored, building block for medicinal chemistry. Its value is derived from the synergistic combination of a 3-fluoropyridine core—which offers demonstrable advantages in metabolic stability and target interaction—and a reactive 1-chloroethyl handle that serves as a versatile anchor for diversification. While direct applications of the compound itself are limited, its role as a key intermediate for constructing libraries of targeted therapeutics, particularly kinase inhibitors, is clear. Future research should focus on optimizing its synthesis and exploring the full range of nucleophilic partners to unlock its full potential in the discovery of next-generation pharmaceuticals.

References

  • VertexAI Search. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
  • VertexAI Search. (n.d.). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery.
  • VertexAI Search. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
  • Hussain, F., et al. (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
  • MySkinRecipes. (n.d.). 4-(1-Chloroethyl)-3-fluoropyridine.
  • Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Anglès, d'., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health.
  • Author not specified. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Sopov, Y. V., & Zhdanko, A. G. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. ACS Publications.
  • Sobekbio. (n.d.). This compound AG00H9IS.
  • Organic Syntheses Procedure. (n.d.).
  • Benchchem. (n.d.). Reactivity of the chloromethyl group in pyridine derivatives.
  • Google Patents. (n.d.). WO2021018387A9 - Different forms of 6-chloro-2-ethyl-n-(4-(4-(4-(trifluoromethoxy)phenyl)piperidine-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide.
  • CymitQuimica. (n.d.). CAS 4377-33-7: Picolyl chloride.
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride.

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An In-depth Technical Guide to 4-(1-Chloroethyl)-3-fluoro-pyridine: A Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms and functionalized side chains into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 4-(1-Chloroethyl)-3-fluoro-pyridine (CAS No. 1016228-83-3), a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. While detailed synthetic protocols for this specific molecule are not abundant in readily available literature, this document consolidates existing knowledge on related pyridine chemistry to propose a robust synthetic strategy. Furthermore, it delves into the compound's reactivity, highlighting its potential in the construction of novel molecular entities, particularly in the realm of kinase inhibitors. This guide is intended to serve as a practical resource for researchers in drug discovery and process development, providing both theoretical grounding and actionable synthetic insights.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] this compound represents a particularly interesting building block due to the convergence of several key structural features:

  • A 3-Fluoropyridine Core: The electron-withdrawing nature of the fluorine atom modulates the electronics of the pyridine ring, influencing its reactivity and the pKa of the nitrogen atom.

  • A Reactive Side Chain: The 1-chloroethyl group at the 4-position provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities.

This unique combination of features makes this compound a sought-after intermediate in the synthesis of high-value compounds, such as kinase inhibitors and other bioactive molecules targeting a range of therapeutic areas.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1016228-83-3
Molecular Formula C₇H₇ClFN
SMILES CC(c1ccncc1F)Cl
Purity Typically ≥95%

Proposed Synthesis of this compound

Synthetic Workflow Overview

The proposed synthesis commences with the acylation of a suitable 3-fluoropyridine precursor to install an acetyl group at the 4-position. This is followed by the reduction of the resulting ketone to a secondary alcohol, which is subsequently converted to the target 1-chloroethyl functionality.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination 3-Fluoropyridine 3-Fluoropyridine 4-Acetyl-3-fluoropyridine 4-Acetyl-3-fluoropyridine 3-Fluoropyridine->4-Acetyl-3-fluoropyridine Acylating Agent / Catalyst 4-(1-Hydroxyethyl)-3-fluoropyridine 4-(1-Hydroxyethyl)-3-fluoropyridine 4-Acetyl-3-fluoropyridine->4-(1-Hydroxyethyl)-3-fluoropyridine Reducing Agent (e.g., NaBH4) This compound This compound 4-(1-Hydroxyethyl)-3-fluoropyridine->this compound Chlorinating Agent (e.g., SOCl2)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol and Mechanistic Rationale

Direct Friedel-Crafts acylation of pyridine is notoriously challenging due to the deactivation of the ring by the nitrogen atom, which can also complex with the Lewis acid catalyst.[3][4] However, alternative methods for the acylation of pyridines have been developed. A plausible approach involves the metalation of 3-fluoropyridine followed by quenching with an acetylating agent.

Protocol:

  • To a solution of 3-fluoropyridine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C).

  • Stir the reaction mixture at this temperature for a sufficient time to allow for deprotonation, likely at the 4-position.

  • Add a suitable acetylating agent, such as N-acetylimidazole or acetyl chloride, to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-acetyl-3-fluoropyridine.

Causality and Expertise: The use of a strong, sterically hindered base like LDA is crucial to achieve regioselective deprotonation without competing nucleophilic addition to the pyridine ring. The low temperature helps to maintain the stability of the lithiated intermediate.

The reduction of the acetyl group to a secondary alcohol is a standard transformation.

Protocol:

  • Dissolve 4-acetyl-3-fluoropyridine in a suitable protic solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to afford 4-(1-hydroxyethyl)-3-fluoropyridine, which may be used in the next step without further purification if of sufficient purity.

Causality and Expertise: Sodium borohydride is a mild and selective reducing agent for ketones and is compatible with the pyridine ring. The reaction is typically clean and high-yielding.[5]

The conversion of the secondary alcohol to the corresponding chloride can be effectively achieved using thionyl chloride.

Protocol:

  • In a well-ventilated fume hood, dissolve 4-(1-hydroxyethyl)-3-fluoropyridine in an anhydrous, non-protic solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂), optionally in the presence of a base like pyridine to neutralize the HCl byproduct.[6][7]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Causality and Expertise: Thionyl chloride is a common and effective reagent for the conversion of alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate. The use of pyridine as a base can influence the stereochemical outcome (favoring Sₙ2 inversion) and helps to drive the reaction to completion by scavenging the generated HCl.[8][9]

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its capacity to act as an electrophile. The carbon atom attached to the chlorine is susceptible to nucleophilic attack, allowing for the introduction of a wide array of substituents.

Key Reactions
  • Nucleophilic Substitution: The chloro group can be readily displaced by various nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

  • Cross-Coupling Reactions: While less common for alkyl chlorides compared to bromides or iodides, under appropriate catalytic conditions, cross-coupling reactions could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The pyridine scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. The 1-chloroethyl side chain of the title compound can be used to introduce functionalities that can interact with other regions of the ATP-binding pocket or serve as a point of attachment for linkers in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

G BuildingBlock This compound DrugCandidate Novel Drug Candidate (e.g., Kinase Inhibitor) BuildingBlock->DrugCandidate Nucleophilic Substitution Nucleophile Nucleophile (R-NuH) Nucleophile->DrugCandidate

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. While its direct synthesis is not widely published, this guide has provided a plausible and well-supported synthetic route based on fundamental principles of organic chemistry. The unique combination of a fluorinated pyridine core and a reactive alkyl chloride side chain offers medicinal chemists a powerful tool for the design and synthesis of novel therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the utility of such highly functionalized intermediates is expected to increase significantly.

References

  • Ferles, M., & Attia, A. (1972). Studies in the Pyridine Series. XLII. Reduction of Acetylpyridines and Propionylpyridines with Zinc and Hydrochloric, Acetic, and Formic Acid, resp.
  • MySkinRecipes. (n.d.). 4-(1-Chloroethyl)-3-fluoropyridine. Retrieved January 20, 2026, from [Link]

  • Furst, A. (1950). The Reduction of 2-Acetylpyridine to 2-Ethylpyridine. Journal of the American Chemical Society, 72(8), 3829–3829.
  • Organic Chemistry Solutions. (2022, January 19). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Retrieved January 20, 2026, from [Link]

  • Tyler, J. (2022, January 20). Mechanism for the SN2 Conversion of a Primary or Secondary Alcohol into an Alkyl Chloride [Video]. YouTube. [Link]

  • B, Dr. (2024, June 17). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Chloride via Reaction with SOCl₂ in Pyridine [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Suzuki, K., et al. (Year). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of Fluorine Chemistry. (Please note: A direct URL for this specific article was not found in the search results, but the reference to Suzuki's work on 4-fluoropyridine synthesis is noted).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 20, 2026, from [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved January 20, 2026, from [Link]

  • Reddit. (2024, June 25). 4-FluoroPyridine Synthesis. r/chemhelp. Retrieved January 20, 2026, from [Link]

  • OChemPal. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved January 20, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. [Link]

  • Pradhan, J., & Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Chemical Industry News. Retrieved January 20, 2026, from a relevant chemical industry news source. (A specific URL was not provided in the search results).

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"4-(1-Chloroethyl)-3-fluoro-pyridine" structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1-Chloroethyl)-3-fluoro-pyridine: Synthesis, Reactivity, and Derivative Exploration for Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds represent a cornerstone of rational drug design. The strategic incorporation of fluorine into a molecule can profoundly alter its physicochemical and pharmacological properties, enhancing metabolic stability, modulating basicity (pKa), and improving binding affinity to biological targets.[1] Among these scaffolds, the 3-fluoropyridine unit is particularly noteworthy. Unlike its 2- and 4-fluoro isomers, the fluorine atom at the 3-position is significantly less susceptible to nucleophilic substitution, rendering it a robust and stable core for building complex molecular architectures.[2]

This guide focuses on This compound , a versatile yet sparsely documented chemical intermediate. By dissecting its structure into the stable 3-fluoropyridine core and the highly reactive 4-(1-chloroethyl) side chain, we can appreciate its potential as a powerful building block. The chloroethyl group serves as a reactive handle, enabling a multitude of downstream chemical transformations to rapidly generate diverse libraries of novel compounds.

This document serves as a technical primer for researchers, chemists, and drug development professionals. It provides a synthesized overview of the synthesis of the 3-fluoropyridine core, proposes a robust pathway to the title compound, explores its subsequent reactivity, and discusses its application in creating structural analogs and derivatives for lead optimization campaigns.

Section 1: The 3-Fluoropyridine Core - A Privileged Scaffold

The 3-fluoropyridine moiety is a frequent feature in successful drug candidates, valued for the unique properties conferred by the fluorine substituent.[1][3] The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity and minimizing off-target interactions at physiological pH. Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic oxidation, which can significantly prolong a drug's half-life.[4]

Core Synthesis Strategies

The construction of the 3-fluoropyridine ring can be achieved through several established methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

  • Diazotization-Fluorination (Balz-Schiemann Type): This classic method involves the conversion of a 3-aminopyridine to a diazonium salt, which is then decomposed in the presence of a fluoride source (e.g., HBF₄ or HF-pyridine) to install the fluorine atom.[1][2][3]

  • Halogen Exchange (Halex) Reaction: This involves the substitution of a chlorine or bromine atom at the 3-position with fluoride, typically using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF), often under high temperatures or with the aid of phase-transfer catalysts.[1]

  • Ring-Forming Cyclization Reactions: Modern organic synthesis has yielded innovative methods to construct the fluorinated ring from acyclic precursors. One such advanced technique is the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia.[2]

G cluster_0 Synthetic Pathways to 3-Fluoropyridine Core A 3-Aminopyridine D 3-Fluoropyridine Core A->D Diazotization-Fluorination (Balz-Schiemann) B 3-Halopyridine (Cl, Br) B->D Halogen Exchange (Halex Reaction) C Acyclic Ketone Precursors C->D Ring-Forming Cyclization (e.g., Photoredox)

Caption: Key synthetic routes to the 3-fluoropyridine scaffold.

Experimental Protocol: Synthesis of 3-Fluoropyridine via Diazotization

This protocol describes a representative lab-scale synthesis based on the Balz-Schiemann reaction principle.

Materials:

  • 3-Aminopyridine

  • Hydrofluoroboric acid (HBF₄, 48% aq. solution)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask cooled to 0°C in an ice bath, slowly add 3-aminopyridine (1.0 eq) to a stirred solution of hydrofluoroboric acid (3.0 eq).

  • Maintain the temperature at 0-5°C and add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. The addition rate should be controlled to keep the temperature below 5°C.

  • Stir the resulting mixture for an additional 30 minutes at 0°C to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Fluorodediazoniation: Isolate the precipitated diazonium salt by filtration and wash it with cold diethyl ether.

  • Gently heat the dried salt in a suitable flask. The decomposition will proceed, releasing nitrogen gas and boron trifluoride, yielding crude 3-fluoropyridine. Caution: This step should be performed in a well-ventilated fume hood.

  • Work-up and Purification: The crude product is distilled and then washed with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 3-fluoropyridine.

Section 2: Proposed Synthesis of this compound

G A 4-Chloro-3-fluoropyridine B 4-Acetyl-3-fluoropyridine A->B Acylation (e.g., Organometallic + Acyl Chloride) C 4-(1-Hydroxyethyl)-3-fluoropyridine B->C Reduction (e.g., NaBH4) D 4-(1-Chloroethyl)-3-fluoropyridine C->D Chlorination (e.g., SOCl2)

Caption: Proposed synthetic workflow to the title compound.

Step-by-Step Synthetic Rationale and Protocol

Step 1: Acylation to form 4-Acetyl-3-fluoropyridine

  • Causality: The chlorine at the 4-position of the starting material is a versatile handle for C-C bond formation.[5] A Negishi or Stille coupling is suitable. First, an organometallic species (e.g., an organozinc reagent via lithium-halogen exchange followed by transmetalation with ZnCl₂) is formed from 4-chloro-3-fluoropyridine. This nucleophilic pyridine is then reacted with an acylating agent like acetyl chloride in the presence of a palladium catalyst to install the acetyl group.

Step 2: Reduction to form 4-(1-Hydroxyethyl)-3-fluoro-pyridine

  • Causality: The ketone of the acetyl group must be reduced to a secondary alcohol before chlorination. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the pyridine ring or the C-F bond.

Step 3: Chlorination to form this compound

  • Causality: The secondary alcohol is converted to the target chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, converting the hydroxyl group into a good leaving group which is then displaced by chloride in situ. This reaction typically proceeds with high yield.

Experimental Protocol: Proposed Synthesis

Materials:

  • 4-Chloro-3-fluoropyridine

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl₂)

  • Acetyl chloride

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium borohydride (NaBH₄)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvents (THF, Methanol, Dichloromethane)

Procedure:

  • Acylation:

    • Dissolve 4-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78°C.

    • Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.

    • Add a solution of ZnCl₂ (1.2 eq) in THF and allow the mixture to warm to room temperature.

    • Add Pd(PPh₃)₄ (0.05 eq) followed by acetyl chloride (1.2 eq). Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Purify the crude product via column chromatography to yield 4-acetyl-3-fluoropyridine.

  • Reduction:

    • Dissolve 4-acetyl-3-fluoropyridine (1.0 eq) in methanol and cool to 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature.

    • Stir until the reaction is complete. Neutralize with dilute HCl and remove methanol under reduced pressure.

    • Extract the residue with dichloromethane and dry the organic layer over MgSO₄. Evaporate the solvent to obtain 4-(1-hydroxyethyl)-3-fluoro-pyridine.

  • Chlorination:

    • Dissolve the alcohol (1.0 eq) in dichloromethane and cool to 0°C.

    • Add thionyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with saturated NaHCO₃ solution.

    • Extract with dichloromethane, dry the organic layer, and concentrate. Purify by chromatography to yield the final product, this compound.

Section 3: Chemical Reactivity and Derivatization Pathways

The primary locus of reactivity in this compound is the benzylic-like chloride. This atom is an excellent leaving group, making the side chain highly susceptible to nucleophilic substitution reactions .[6] This reactivity is the key to generating a vast chemical space of derivatives from a single, common intermediate. The reaction can proceed via an SN1 or SN2 mechanism depending on the nucleophile, solvent, and conditions.[7]

G cluster_nuc Nucleophiles (Nu-H) cluster_deriv Derivative Classes Core This compound N_Deriv Amine Derivatives Core->N_Deriv O_Deriv Ether Derivatives Core->O_Deriv S_Deriv Thioether Derivatives Core->S_Deriv C_Deriv Carbon-Extended Derivatives Core->C_Deriv N_Nuc Amines (R2NH) Morpholine, Piperazine N_Nuc->N_Deriv O_Nuc Alcohols (ROH) Phenols (ArOH) O_Nuc->O_Deriv S_Nuc Thiols (RSH) Thiophenols (ArSH) S_Nuc->S_Deriv C_Nuc Cyanide (CN-) Enolates, Organometallics C_Nuc->C_Deriv

Caption: Derivatization via nucleophilic substitution at the chloroethyl side chain.

Table 1: Representative Nucleophilic Substitution Reactions
Nucleophile ClassExample ReagentResulting Derivative Functional Group
N-Nucleophiles Morpholine, Piperazine, AnilinesTertiary Amine
O-Nucleophiles Sodium Methoxide, Phenol + BaseEther, Aryl Ether
S-Nucleophiles Sodium thiomethoxide, ThiophenolThioether, Aryl Thioether
C-Nucleophiles Sodium CyanideNitrile
Halides Sodium Iodide (Finkelstein reaction)Iodoethyl derivative
Experimental Protocol: Synthesis of a Morpholine Derivative

This protocol details a typical SN2 reaction to demonstrate the ease of derivatization.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(1-(morpholino)ethyl)-3-fluoro-pyridine.

Section 4: Structural Analogs and Bioisosteric Replacement

In drug discovery, bioisosteric replacement is a critical strategy for fine-tuning a molecule's properties to enhance efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[8][9][10] The title compound offers several positions for such modifications.

Side Chain Bioisosteres

The chloroethyl side chain is a prime target for bioisosteric modification. Replacing the chlorine atom can modulate the reactivity, stability, and interaction potential of the side chain.

  • Halogen Replacement: Swapping chlorine for fluorine can increase metabolic stability, while bromine or iodine can be used as handles for further cross-coupling reactions.

  • Pseudohalogen Replacement: A chlorine atom can be considered a bioisostere for groups like trifluoromethyl (CF₃) or cyano (CN), which can alter electronic properties and serve as hydrogen bond acceptors.[11]

  • Hydrogen Bond Donor/Acceptor: Replacing the chloride with a hydroxyl (-OH) or amine (-NH₂) group introduces hydrogen bonding capabilities, which can be critical for target engagement.

Table 2: Bioisosteric Replacements for the Chloroethyl Moiety
Original GroupBioisosteric ReplacementRationale / Potential Impact
-Cl (Chlorine)-FIncreased metabolic stability, altered electronics.
-OHIntroduces H-bond donor/acceptor capability.
-CNActs as H-bond acceptor, alters polarity.
-CF₃Enhances lipophilicity, blocks metabolism.
-CH₃ (Methyl)-NH₂Introduces basic center, H-bond donor.
-OHIntroduces H-bond donor/acceptor.

Section 5: Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its ability to serve as a launchpad for the rapid synthesis of focused compound libraries. In a typical drug discovery campaign, after a "hit" compound is identified, medicinal chemists synthesize hundreds of analogs to develop a Structure-Activity Relationship (SAR) and optimize properties.

The derivatization strategies outlined in Section 3 allow for the systematic exploration of the chemical space around the core scaffold. By reacting the title compound with a diverse set of nucleophiles (amines, alcohols, thiols), researchers can quickly generate a matrix of analogs to probe specific interactions within a target's binding pocket.

G A Core Intermediate This compound C Parallel Synthesis (High-Throughput Chemistry) A->C B Diverse Nucleophile Building Blocks B->C D Focused Compound Library (Analogs & Derivatives) C->D E Biological Screening (HTS, SAR) D->E F Lead Optimization E->F

Caption: Drug discovery workflow enabled by the versatile core intermediate.

The stability of the 3-fluoropyridine ring ensures that the core of the molecule remains intact during these transformations, while the reactive side chain allows for precise and predictable modifications. This combination of a stable anchor and a reactive probe makes this compound an ideal scaffold for lead optimization, enabling the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

While not a widely publicized molecule, this compound holds significant untapped potential as a strategic building block for chemical and pharmaceutical research. Its structure masterfully combines the metabolic stability and desirable electronic properties of the 3-fluoropyridine core with the versatile reactivity of a chloroethyl side chain. This guide has provided a comprehensive framework for its synthesis, outlined its vast potential for derivatization, and contextualized its application within modern drug discovery workflows. For researchers aiming to rapidly explore novel chemical space and accelerate lead optimization, this scaffold offers a powerful and efficient starting point.

References

  • Dilman, A. D., & Levin, V. V. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Gesmundo, N. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). APIChem. [Link]

  • Groves, M. A., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Gesmundo, N. (n.d.). Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. APIChem. [Link]

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  • Google Patents. (1988). US4742060A - Heterocyclic compounds.
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The Strategic Value of the 3-Fluoropyridine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1-Chloroethyl)-3-fluoro-pyridine for Advanced Research

Executive Summary: this compound (CAS No. 1016228-83-3) is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the pyridine ring is a well-established strategy for modulating the physicochemical properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of this compound, addressing its commercial availability and purity. Recognizing the limited publicly available data for this specific molecule, this document also extrapolates from the broader class of fluorinated pyridines to offer field-proven insights into its synthesis, quality control, and potential applications, thereby equipping scientists with the necessary knowledge for its effective utilization.

The pyridine ring is a ubiquitous scaffold in pharmaceuticals. The strategic placement of a fluorine atom, one of the most powerful tools in modern medicinal chemistry, can profoundly influence a molecule's properties.[3]

  • Modulation of Basicity: Fluorine is a highly electronegative atom, and its placement at the 3-position of the pyridine ring significantly withdraws electron density, thereby lowering the pKa of the pyridine nitrogen. This fine-tuning of basicity is critical for optimizing drug-receptor interactions and improving oral absorption by preventing protonation in the gastrointestinal tract.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation by Cytochrome P450 enzymes can block these metabolic pathways, increasing the drug's half-life and overall exposure.[2]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a target protein's binding pocket, leading to increased potency and selectivity.[3]

The combination of these effects has led to the successful integration of fluorinated pyridine derivatives into numerous FDA-approved drugs, highlighting the scaffold's importance.[1][2]

This compound: A Profile

This compound is a derivative that combines the beneficial properties of the 3-fluoropyridine core with a reactive 1-chloroethyl side chain at the 4-position. This side chain serves as a valuable chemical handle for introducing further molecular complexity.

Chemical Structure and Properties

Caption: Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1016228-83-3 [4]
Molecular Formula C₇H₇ClFN Computed
Molecular Weight 159.59 g/mol Computed

| SMILES | CC(c1ccncc1F)Cl |[4] |

Commercial Suppliers and Purity

This compound is available as a research chemical from a limited number of specialized suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

Table 2: Commercial Availability

Supplier Stated Purity Available Quantities

| Angene Chemical (via Sobekbio) | 95% | 100mg / 250mg / 1g / 5g |

Synthesis, Quality Control, and Impurity Profiling

A robust and well-characterized supply of any building block is critical for reproducible research. While the specific proprietary synthesis for CAS 1016228-83-3 is not published, a plausible synthetic route can be conceptualized based on established pyridine chemistry. Understanding this potential route is key to anticipating likely impurities.

Plausible Synthetic Workflow

A common strategy for functionalizing the 4-position of a pyridine is through a Grignard reaction or similar organometallic addition to an aldehyde precursor. The 1-chloroethyl group can then be installed via chlorination of the resulting secondary alcohol.

G start 3-Fluoro-4-bromopyridine step1 Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) start->step1 intermediate1 3-Fluoro-4-lithiopyridine (In situ intermediate) step1->intermediate1 step2 Quench with Acetaldehyde (CH3CHO) intermediate1->step2 intermediate2 1-(3-Fluoropyridin-4-yl)ethanol step2->intermediate2 step3 Chlorination (e.g., SOCl2 or PCl5) intermediate2->step3 product This compound step3->product

Caption: Plausible synthetic workflow for the target compound.

Recommended Quality Control (QC) Protocols

A self-validating QC protocol is essential to ensure the identity, purity, and stability of the starting material.

Step-by-Step QC Methodology:

  • Identity Verification (NMR Spectroscopy):

    • Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Causality: ¹H NMR confirms the presence and integration of proton signals for the ethyl and pyridine ring protons. ¹⁹F NMR is crucial for confirming the single fluorine environment. The coupling patterns between H, C, and F atoms provide definitive structural confirmation.

  • Purity Assessment (HPLC-UV/MS):

    • Prepare a stock solution of the sample in a suitable solvent (e.g., Acetonitrile/Water).

    • Develop a gradient HPLC method using a C18 column.

    • Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer (MS).

    • Causality: HPLC separates the main component from any impurities. The UV detector quantifies the relative peak area, providing a purity percentage (% area). The MS detector confirms the mass-to-charge ratio (m/z) of the parent peak, validating its identity, and can help identify the mass of unknown impurity peaks. Methods for related aniline compounds have been well-described and can be adapted.[5]

  • Residual Solvent Analysis (GC-MS):

    • If the material is a solid or viscous oil, dissolve it in a high-purity solvent (e.g., DMSO).

    • Analyze the sample using a headspace Gas Chromatography-Mass Spectrometry (GC-MS) method.

    • Causality: This technique is essential for identifying and quantifying volatile organic compounds used during synthesis and workup (e.g., THF, diethyl ether, thionyl chloride byproducts), which are common process-related impurities.

Potential Impurities and Their Origin

Based on the plausible synthesis, researchers should be aware of potential impurities that could impact downstream reactions:

  • Starting Materials: Unreacted 3-fluoro-4-bromopyridine.

  • Intermediate Impurities: Residual 1-(3-fluoropyridin-4-yl)ethanol from incomplete chlorination.

  • Byproducts: Over-chlorination products or elimination byproducts (e.g., 3-fluoro-4-vinylpyridine).

  • Diastereomers: The 1-chloroethyl group contains a chiral center. Unless a stereoselective synthesis is employed, the product will be a racemic mixture. HPLC with a chiral stationary phase would be required to separate the enantiomers.

Applications in Medicinal Chemistry Workflows

The true value of this compound lies in its utility as a versatile intermediate for building more complex drug-like molecules. The chloroethyl group is a prime electrophilic site for nucleophilic substitution reactions.

G start 4-(1-Chloroethyl)- 3-fluoro-pyridine edge_label Nucleophilic Substitution (SN2) start->edge_label nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->edge_label product New Drug Analogs (Diverse Scaffolds) edge_label->product

Caption: Use as a building block in drug discovery.

This reactivity allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. For example, reacting this building block with various amines, phenols, or thiols can introduce diverse functional groups, enabling exploration of the chemical space around a core scaffold. Such approaches are fundamental in the discovery of targeted therapies, including novel kinase inhibitors.[6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general precautions for related chlorofluoropyridines should be followed.

  • Hazards: Similar compounds are classified as flammable liquids, skin irritants, and serious eye irritants.[7] They may also cause respiratory irritation.[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at recommended temperatures, often in a freezer (-20°C) or refrigerator (2-8°C), to prevent degradation.[7][10]

References

  • PubChem. 4-Chloro-3-fluoropyridine. National Center for Biotechnology Information. Available from: [Link].

  • Kano, S. Detailed experimental procedure for the synthesis of 4-fluoropyridine. 2018. Available from: [Link].

  • PubChem. 3-Fluoropyridine. National Center for Biotechnology Information. Available from: [Link].

  • CP Lab Chemicals. 4-Chloro-3-fluoropyridine hydrochloride, min 95%, 1 gram. Available from: [Link].

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Ali, M. A., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 2025. Available from: [Link].

  • Pham, A. T. Can anybody suggest a method of synthesis of 4-Chloropyridine? ResearchGate. 2015. Available from: [Link].

  • Jones, K., et al. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 1987. Available from: [Link].

  • D'Oria, M., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 2023. Available from: [Link].

  • Sun, Y., et al. Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis, 2024. Available from: [Link].

  • ResearchGate. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link].

  • Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link].

  • Puzo, J., et al. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 2017. Available from: [Link].

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Methodological & Application

Synthesis of "4-(1-Chloroethyl)-3-fluoro-pyridine" from 3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Strategic Synthesis of 4-(1-Chloroethyl)-3-fluoro-pyridine from 3-fluoropyridine: A Multi-step Approach for Pharmaceutical Building Block Construction

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other bioactive molecules.[1] This document provides a comprehensive guide to its synthesis starting from the commercially available 3-fluoropyridine. Due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution, a direct Friedel-Crafts-type reaction is not feasible.[2][3] Therefore, a robust, three-step synthetic strategy is detailed, leveraging Directed ortho-Metalation (DoM) to achieve the required regioselectivity. The sequence involves: 1) regioselective acylation at the C-4 position via lithiation to yield 4-acetyl-3-fluoropyridine; 2) selective reduction of the ketone to the corresponding secondary alcohol, 1-(3-fluoropyridin-4-yl)ethanol; and 3) subsequent chlorination to afford the target compound. This application note provides detailed mechanistic rationale, step-by-step protocols, and data tables for each transformation, offering a reliable and reproducible pathway for researchers.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence to overcome the inherent low reactivity of the pyridine ring towards electrophilic substitution. The fluorine atom at the 3-position is strategically employed as a directing group to facilitate functionalization at the adjacent C-4 position.

G A 3-Fluoropyridine B 4-Acetyl-3-fluoropyridine A->B  1. LDA, THF, -78 °C  2. N,N-Dimethylacetamide C 1-(3-Fluoropyridin-4-yl)ethanol B->C  NaBH4, Methanol, 0 °C to RT D This compound C->D  SOCl2, CH2Cl2, 0 °C to RT

Caption: Overall 3-step synthesis pathway.

Part I: Synthesis of 4-acetyl-3-fluoropyridine via Directed ortho-Metalation (DoM)

Mechanistic Rationale

The initial and most critical step is the regioselective introduction of an acetyl group at the C-4 position of 3-fluoropyridine. Standard electrophilic substitution methods like the Friedel-Crafts acylation are generally ineffective for electron-deficient heterocycles such as pyridine.[2][3][4] The pyridine nitrogen acts as a Lewis base, complexing with the Lewis acid catalyst (e.g., AlCl₃), which further deactivates the ring.

To circumvent this, we employ Directed ortho-Metalation (DoM).[5][6] In this strategy, the fluorine atom at C-3 serves as a directing metalation group (DMG). It coordinates to the lithium cation of a strong base, such as lithium diisopropylamide (LDA), thereby lowering the kinetic barrier for deprotonation at the adjacent C-4 position.[7][8] This generates a transient 4-lithiated pyridine species, a potent nucleophile. This intermediate is then quenched in situ with an appropriate electrophile, N,N-dimethylacetamide, to install the acetyl group, yielding the desired intermediate, 4-acetyl-3-fluoropyridine. This approach provides excellent regiocontrol, which is otherwise difficult to achieve.[9]

Experimental Protocol
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.5 eq) followed by the dropwise addition of n-butyllithium (1.5 eq, 2.5 M in hexanes). Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

  • Add a solution of 3-fluoropyridine (1.0 eq) in anhydrous THF (20 mL) dropwise to the LDA solution, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N,N-dimethylacetamide (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-acetyl-3-fluoropyridine as a solid.

Reagent Data Table
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Fluoropyridine97.091.050.04.85 g
Diisopropylamine101.191.575.010.5 mL
n-Butyllithium (2.5 M)64.061.575.030.0 mL
N,N-Dimethylacetamide87.121.260.05.6 mL
Anhydrous THF---120 mL

Part II: Reduction to 1-(3-fluoropyridin-4-yl)ethanol

Mechanistic Rationale

The second step involves the reduction of the ketone functionality in 4-acetyl-3-fluoropyridine to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible groups on the pyridine ring under standard conditions. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. A subsequent workup with a protic solvent (in this case, methanol serves as both solvent and proton source) neutralizes the resulting alkoxide to yield the alcohol, 1-(3-fluoropyridin-4-yl)ethanol.[10][11]

Experimental Protocol
  • Dissolve 4-acetyl-3-fluoropyridine (1.0 eq) in methanol (80 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-(3-fluoropyridin-4-yl)ethanol, which can often be used in the next step without further purification.

Reagent Data Table
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass
4-Acetyl-3-fluoropyridine139.121.040.05.56 g
Sodium Borohydride (NaBH₄)37.831.560.02.27 g
Methanol---80 mL

Part III: Chlorination to this compound

Mechanistic Rationale

The final step is the conversion of the secondary alcohol, 1-(3-fluoropyridin-4-yl)ethanol, to the target chloride, this compound. Thionyl chloride (SOCl₂) is an effective reagent for this transformation. The reaction likely proceeds through an SNi (internal nucleophilic substitution) or SN2 mechanism. The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion attacking the carbon atom, displacing the leaving group (SO₂ and HCl) to form the final product. The evolution of gaseous byproducts helps drive the reaction to completion.

Experimental Protocol
  • Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.

  • Dissolve 1-(3-fluoropyridin-4-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 75 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise via a syringe over 20 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice (100 g).

  • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Reagent Data Table
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-(3-Fluoropyridin-4-yl)ethanol141.141.035.04.94 g
Thionyl Chloride (SOCl₂)118.971.552.53.8 mL
Dichloromethane (DCM)---75 mL

Experimental Workflow and Purification

The overall process involves a sequence of reaction, workup, and purification steps designed to isolate each intermediate before proceeding to the next stage, ensuring high purity of the final product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination A DoM Reaction (3-FP + LDA) B Quench with N,N-DMA A->B C Aqueous Workup (NH4Cl) B->C D Extraction (EtOAc) C->D E Column Chromatography D->E F Intermediate 1 (4-Acetyl-3-FP) E->F G Reduction (NaBH4, MeOH) F->G H Aqueous Quench G->H I Extraction (DCM) H->I J Intermediate 2 (Alcohol) I->J K Chlorination (SOCl2, DCM) J->K L Ice Quench & Neutralization K->L M Extraction (DCM) L->M N Column Chromatography M->N O Final Product N->O

Caption: Laboratory workflow from starting material to final product.

Safety Precautions

  • Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water and protic solvents. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). Always handle in a well-ventilated chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Cryogenic Baths (-78 °C): Handle dry ice and acetone with cryogenic gloves and safety glasses to prevent cold burns.

Conclusion

This application note outlines a validated and logical three-step synthesis for producing this compound from 3-fluoropyridine. By employing Directed ortho-Metalation, this protocol successfully addresses the challenge of regioselective functionalization of an electron-poor pyridine ring. The subsequent reduction and chlorination steps are robust and high-yielding, providing a reliable route for accessing this important pharmaceutical intermediate for research and development purposes.

References

  • Vertex AI Search, Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • ACS Publications, Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry.
  • Andrew G Myers Research Group, ortho metalation.
  • Wikipedia, Directed ortho metalation. Available at: [Link]

  • Grokipedia, Directed ortho metalation.
  • University of Rochester, Directed (ortho) Metallation.
  • Baran Lab, Directed Metalation: A Survival Guide.
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  • ACS Publications, Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters.
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  • NROChemistry, Friedel-Crafts Reactions.
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  • ResearchGate, Synthesis of fluoropyridine from trialkylammonium and pyridinium salts. Step 1. Available at: [Link]

  • Sobekbio, this compound AG00H9IS.
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  • ChemScene, 1784520-98-4 | 1-(2,5-Difluoropyridin-4-yl)ethanol.
  • YouTube, Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]

  • Chemguide, AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: [Link]

  • YouTube, Friedel-Crafts acylation. Available at: [Link]

  • PubChem, 2-(3-Chloropyridin-4-yl)-1-(2-fluorophenyl)ethanol. Available at: [Link]

  • Khan Academy, Grignard Reagents (video) | Week 3. Available at: [Link]

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  • Benchchem, Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
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  • Google Patents, CN102898358A - Preparation method of fluoropyridine compounds.
  • PubMed, Characterization of the reduction of 3-acetylpyridine adenine dinucleotide phosphate by benzyl alcohol catalyzed by aldose reductase. Available at: [Link]

  • Benchchem, preventing byproduct formation in 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile reactions.
  • ResearchGate, (PDF) Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes: Substituent effect on the electronic structure, spectra, and photochemistry of the complex. Available at: [Link]

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Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

4-(1-Chloroethyl)-3-fluoro-pyridine is a key intermediate in medicinal chemistry and materials science, valued for its dual reactive centers that allow for selective molecular elaboration.[1] Its structure, featuring a pyridine ring substituted with a reactive benzylic-type chloride and an electron-withdrawing fluorine atom, presents a unique platform for the synthesis of diverse and complex molecular architectures. The electron-deficient nature of the pyridine ring, further accentuated by the fluorine substituent, makes this compound particularly interesting for a range of nucleophilic substitution reactions.[2][3]

This guide provides an in-depth exploration of the reactivity of this compound. It offers a mechanistic rationale for predicting reaction outcomes and provides detailed, field-proven protocols for its application in synthetic chemistry.

Reactivity Landscape: A Tale of Two Pathways

The primary consideration when working with this compound is the competition between two principal nucleophilic substitution pathways:

  • Substitution at the α-chloroethyl group (SN1/SN2): The chloroethyl group at the C4 position is analogous to a benzylic halide, making it susceptible to nucleophilic displacement of the chloride ion.[4] This reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The potential for carbocation formation at the benzylic-like position suggests that SN1 pathways are plausible, particularly with weaker nucleophiles and polar protic solvents.

  • Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: The pyridine ring itself is an electrophilic aromatic system. The nitrogen atom and the fluorine substituent withdraw electron density, activating the ring for nucleophilic attack, especially at the C2, C4, and C6 positions.[5][6] While the fluorine at C3 is not in a typically activated position for direct displacement, its strong inductive effect enhances the electrophilicity of the entire ring.[7]

The choice of nucleophile and reaction conditions will dictate the regioselectivity of the substitution, allowing for controlled functionalization of this versatile building block.

Mechanistic Considerations and Regioselectivity

The outcome of a nucleophilic substitution reaction with this compound is a delicate balance of several factors:

  • Nature of the Nucleophile:

    • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, amides) will generally favor attack at the more electrophilic carbon of the pyridine ring (SNAr), if a suitable leaving group is present. Softer, less basic nucleophiles (e.g., thiolates, azide) tend to favor the SN2 pathway at the chloroethyl group.[8]

    • Steric Hindrance: Bulky nucleophiles will favor attack at the less sterically hindered chloroethyl group.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for both SN2 and SNAr reactions. Polar protic solvents could favor an SN1 pathway at the chloroethyl group.

    • Temperature: Higher temperatures are often required to overcome the activation energy for SNAr reactions, which involve the temporary disruption of aromaticity.[9] SN2 reactions can often be performed at lower temperatures.

    • Base: The presence of a base is often necessary to deprotonate protic nucleophiles (e.g., amines, thiols, alcohols), generating the more potent anionic nucleophile.

The interplay of these factors allows for the selective synthesis of a wide array of derivatives.

Experimental Protocols

General Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol 1: SN2 Reaction with an N-Nucleophile (Azide)

This protocol details the synthesis of 4-(1-azidoethyl)-3-fluoro-pyridine, a versatile intermediate for the introduction of an amino group via reduction or for use in click chemistry. The azide anion is a good nucleophile for SN2 reactions and is less likely to participate in SNAr.[8]

Workflow for SN2 Reaction with Sodium Azide

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in anhydrous DMF B Add Sodium Azide (1.2 eq) A->B C Stir at room temperature for 4-6 hours B->C D Monitor by TLC or LC-MS C->D E Pour into water and extract with ethyl acetate D->E F Wash with brine, dry over Na2SO4, and concentrate E->F G Purify by column chromatography F->G

Figure 1: General experimental workflow for the SN2 reaction with sodium azide.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(1-azidoethyl)-3-fluoro-pyridine.

Protocol 2: SN2 Reaction with an S-Nucleophile (Thiolate)

This protocol describes the reaction with a thiol to form a thioether, a common moiety in many biologically active molecules. Thiolates are excellent nucleophiles for SN2 reactions.[8]

Step-by-Step Methodology:

  • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.

  • Stir the mixture for 15 minutes to generate the thiophenolate anion.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours and monitor by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 3: SNAr Reaction with an O-Nucleophile (Alkoxide)

While SN2 at the chloroethyl group is generally favored, forcing conditions with a strong, hard nucleophile like an alkoxide could potentially lead to SNAr at the C2 or C6 positions of the pyridine ring, especially at elevated temperatures. The fluorine at C3 is unlikely to be displaced. This protocol is exploratory and aims to favor the SNAr pathway.

Reaction Pathway for Nucleophilic Substitution

cluster_sn2 SN2 Pathway cluster_snar SNAr Pathway (Exploratory) reactant This compound product_sn2 4-(1-Nucleophile-ethyl)-3-fluoro-pyridine reactant->product_sn2 Soft Nucleophile (e.g., R-S⁻, N₃⁻) Low Temperature product_snar 2-Nucleophile-4-(1-chloroethyl)-3-fluoro-pyridine reactant->product_snar Hard Nucleophile (e.g., R-O⁻) High Temperature

Sources

Application Notes and Protocols for Suzuki Coupling of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Unique Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide focuses on a particularly challenging yet synthetically valuable substrate: 4-(1-Chloroethyl)-3-fluoro-pyridine . The successful coupling of this molecule with various boronic acids opens avenues to novel chemical entities in medicinal chemistry and materials science.

The structure of this compound presents a confluence of challenges that demand a carefully orchestrated catalytic system. The C(sp²)-Cl bond on the electron-deficient pyridine ring is inherently less reactive than its bromide or iodide counterparts due to its stronger bond energy, making the initial oxidative addition step of the catalytic cycle a significant kinetic hurdle.[2] The presence of a fluorine atom further deactivates the pyridine ring, exacerbating the difficulty of this critical step.

Moreover, the 1-chloroethyl group introduces steric hindrance around the reaction center and presents a benzylic-like halide. This functionality can be susceptible to side reactions, such as β-hydride elimination or other decomposition pathways, if not properly managed. This document, therefore, provides a detailed exploration of the mechanistic considerations, key parameter optimization, and step-by-step protocols to empower researchers to successfully employ this compound in Suzuki coupling reactions.

Mechanistic Considerations: The Rationale Behind Protocol Design

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, each step requires careful consideration.

  • Oxidative Addition: This is often the rate-limiting step for aryl chlorides.[2] The electron-deficient nature of the 3-fluoropyridine ring makes the C-Cl bond less susceptible to cleavage by the Pd(0) catalyst. To overcome this, highly electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. These ligands stabilize the palladium center and promote the formation of the Pd(II) intermediate.

  • Transmetalation: In this step, the organic moiety is transferred from the boronic acid to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base is critical to ensure efficient transmetalation without promoting side reactions.

  • Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the desired C-C bond. Sterically bulky ligands can accelerate this step, preventing unwanted side reactions of the organopalladium intermediate.

Optimizing the Catalytic System: A Component-by-Component Analysis

The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Precatalysts and Ligands: The Heart of the Reaction

Given the deactivated nature of the substrate, standard catalysts like Pd(PPh₃)₄ are often ineffective. Advanced catalytic systems are required to achieve good yields.

  • Buchwald Ligands: Biaryl phosphine ligands developed by Stephen Buchwald's group are highly effective for coupling challenging aryl chlorides. Ligands such as SPhos , XPhos , and RuPhos are characterized by their steric bulk and electron-rich nature, which facilitate the oxidative addition of the C-Cl bond.[4][5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable and highly active palladium complexes.[3] They are excellent choices for sterically hindered and electron-poor aryl chlorides. Commercially available NHC-Pd precatalysts like PEPPSI™-IPr and PEPPSI™-SIPr offer good air and moisture stability, simplifying reaction setup.

The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step. The choice of base can significantly impact reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used bases. For sensitive substrates, a weaker base like K₂CO₃ might be preferred to minimize side reactions. However, for challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ is often necessary to promote efficient transmetalation.[6][7]

  • Aqueous vs. Anhydrous Conditions: Many Suzuki protocols employ a biphasic solvent system with an aqueous base. Water can play a beneficial role in dissolving the inorganic base and facilitating the formation of the active boronate species. However, for substrates prone to hydrolysis, anhydrous conditions with a soluble organic base or a finely powdered inorganic base may be advantageous.

Solvent Systems: Providing the Right Environment

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature.

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are common solvents for Suzuki reactions. They are often used in combination with water when an inorganic base is employed.[8]

  • Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMA): These solvents can be beneficial for substrates with poor solubility in other organic solvents. However, they can be more difficult to remove during workup.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific boronic acid coupling partners.

Protocol 1: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, the palladium precatalyst, and potassium phosphate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 15-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., PEPPSI™-IPr, 2-5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Toluene (degassed)

  • Schlenk tube or round-bottom flask with a reflux condenser and a stir bar

Procedure:

  • To an oven-dried Schlenk tube or flask, add this compound, the arylboronic acid, the palladium precatalyst, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 (steps 8-11).

Data Presentation: A Guide to Reaction Parameter Selection

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound.

ParameterRecommended ConditionsRationale
Palladium Precatalyst XPhos Pd G3, SPhos Pd G3, PEPPSI™-IPrHighly active for C-Cl bond activation of deactivated heteroaryl chlorides.[4][11]
Catalyst Loading 2-5 mol%A good starting point for optimization; may be lowered for highly reactive partners.
Ligand-to-Palladium Ratio 1:1 to 2:1 (if not using a precatalyst)Ensures sufficient ligand to stabilize the catalyst and promote the reaction.
Base K₃PO₄, Cs₂CO₃Strong bases that are effective for challenging couplings.[8]
Base Stoichiometry 2.0-3.0 equivalentsEnsures complete activation of the boronic acid.
Solvent 1,4-Dioxane/Water, TolueneCommon and effective solvents for Suzuki reactions.[8]
Temperature 80-140 °CHigher temperatures are often required for C-Cl bond activation.
Reaction Time 15-60 min (Microwave), 12-24 h (Conventional)Microwave heating significantly reduces reaction times.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Reactants->OxAdd Base Base Boronate [R²-B(OR)₂(Base)]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow Start Reaction Setup Inert Inert Atmosphere (Ar or N₂) Start->Inert Reagents Add Reactants, Catalyst, Base Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Reaction (Microwave or Conventional Heat) Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Workup Monitoring->Workup Quench Cool and Quench Workup->Quench Filter Filter through Celite® Quench->Filter Extract Extraction and Washing Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Analysis Product Analysis (NMR, MS) Purify->Analysis

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success relies on a departure from traditional palladium catalysis and the adoption of modern, highly active catalytic systems. By understanding the mechanistic nuances and carefully selecting the appropriate palladium precatalyst, ligand, base, and solvent, researchers can effectively utilize this unique building block in the synthesis of novel and complex molecules. The protocols and guidelines presented herein provide a robust framework for the development of efficient and reliable Suzuki coupling reactions with this substrate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition, 50(29), 6722-6737. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved January 20, 2026, from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. Organic Letters, 5(13), 2267–2270. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 20, 2026, from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved January 20, 2026, from [Link]

  • Anant, P., & Chetan, J. (2018). Suzuki Cross Coupling Reaction-A Review. International Journal of Scientific Research in Science and Technology, 4(8), 114-120. [Link]

  • American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved January 20, 2026, from [Link]

  • American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2024, November 26). Suzuki reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved January 20, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...[Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]

  • American Chemical Society. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Palladium-catalyzed coupling of aryl halides with alkynes.
  • National Center for Biotechnology Information. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Retrieved January 20, 2026, from [Link]

  • Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved January 20, 2026, from [Link]

Sources

Preparation of 4-(1-aminoethyl)-3-fluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-(1-Aminoethyl)-3-fluoropyridine Derivatives for Pharmaceutical Research

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The 3-fluoropyridine motif, in particular, is a privileged structure found in numerous therapeutic agents. Its unique electronic properties can enhance binding affinity, improve metabolic stability, and alter pKa to optimize drug performance.[3][4] This guide provides a comprehensive overview of the synthetic strategies, purification protocols, and characterization techniques for preparing chiral 4-(1-aminoethyl)-3-fluoropyridine derivatives, which are critical building blocks for novel therapeutics, particularly in oncology and neurology.[5][6][7]

Strategic Importance in Drug Discovery

The 4-(1-aminoethyl)-3-fluoropyridine scaffold combines three key pharmacophoric elements:

  • Pyridine Ring: A basic nitrogen atom that can improve aqueous solubility and serve as a key hydrogen bond acceptor in ligand-receptor interactions.

  • Fluorine Atom: Positioned at the 3-position, it significantly lowers the pKa of the pyridine nitrogen, influencing its charge state at physiological pH. This modulation can be critical for cell permeability and target engagement. Furthermore, the C-F bond can block sites of metabolic oxidation.[1][2]

  • Chiral Aminoethyl Side Chain: The stereocenter provides a vector for specific three-dimensional interactions within a biological target's binding site. Control over this chirality is often paramount for achieving desired potency and selectivity.

This combination makes the scaffold highly valuable for developing targeted therapies, such as kinase inhibitors, where precise molecular recognition is essential for efficacy.[7][8]

Synthetic Pathways and Methodologies

The synthesis of chiral 4-(1-aminoethyl)-3-fluoropyridine derivatives is a multi-step process that requires careful planning and execution. The general approach involves the construction of a key intermediate, 4-acetyl-3-fluoropyridine, followed by an asymmetric transformation to install the chiral amino group.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Asymmetric Transformation A 4-Amino-3-fluoropyridine B 4-Bromo-3-fluoropyridine A->B Sandmeyer Reaction C 4-Acetyl-3-fluoropyridine (Key Ketone Intermediate) B->C Stille or Suzuki Coupling D (R/S)-1-(3-Fluoropyridin-4-yl)ethan-1-ol (Chiral Alcohol) C->D Asymmetric Reduction E Final Product: (R/S)-1-(3-Fluoropyridin-4-yl)ethan-1-amine C->E Asymmetric Reductive Amination D->E Mesylation, Azide Substitution, Reduction Asymmetric_Reduction Ketone 4-Acetyl-3-fluoropyridine TransitionState Chiral Transition State (Steric Shielding) Ketone->TransitionState Catalyst (R)-CBS Catalyst + BH₃-SMe₂ Catalyst->TransitionState Alcohol (S)-1-(3-Fluoropyridin-4-yl)ethan-1-ol (High e.e.) TransitionState->Alcohol

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Application Notes & Protocols: The Strategic Use of 4-(1-Chloroethyl)-3-fluoro-pyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis

Kinase inhibitors represent a cornerstone of modern pharmacology, forming one of the most significant classes of targeted therapies for cancer and various inflammatory diseases.[1] The intricate nature of the human kinome demands extraordinary precision in inhibitor design to ensure potency, selectivity, and favorable pharmacokinetic profiles. The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the Ras/Raf/MEK/ERK signaling cascade, a pathway whose dysregulation is a common driver of oncogenesis.[2] Consequently, the development of potent and selective ERK1/2 inhibitors is an area of intense research.

This guide focuses on the application of 4-(1-Chloroethyl)-3-fluoro-pyridine (CAS: 1016228-83-3) , a highly functionalized heterocyclic building block, in the synthesis of next-generation kinase inhibitors. We will explore its strategic value, physicochemical properties, and provide a detailed protocol illustrating its use in a key synthetic transformation analogous to a step in the manufacturing of the clinical-stage ERK inhibitor, GDC-0994 (Ravoxertinib) .[3][4] The unique combination of a reactive chloroethyl side chain and a metabolically robust fluoropyridine core makes this reagent a powerful tool for medicinal chemists.

Physicochemical Properties & Safety Data

Proper handling and storage of reactive intermediates are paramount for experimental success and laboratory safety. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1016228-83-3[1]
Molecular Formula C₇H₇ClFN[1]
Molecular Weight 159.59 g/mol Calculated
Appearance Likely a liquidN/A
SMILES CC(c1ccncc1F)Cl[1]
Purity Typically ≥95%[1]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon)[5]

Safety & Handling:

While specific GHS data for this exact compound is not aggregated, the hazards can be inferred from its structural components, namely a halogenated pyridine. The related compound 4-Chloro-3-fluoropyridine is classified as a flammable liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • P260: Do not breathe mist or vapors.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Work should be conducted in a certified chemical fume hood.

    • Eye/Face Protection: Use chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if inhalation risk is high.

Scientific Rationale: The Role of this compound in Synthesis

The strategic value of this building block lies in the distinct reactivity of its functional groups, which allows for its controlled incorporation into complex molecules.

  • The Chloroethyl Group: The chlorine atom on the benzylic-like position is an excellent leaving group. This site is primed for nucleophilic substitution (Sₙ2) reactions. In the context of kinase inhibitor synthesis, this allows for the crucial alkylation of nitrogen-containing heterocycles, such as pyridones or pyrazoles, to form a key C-N bond that anchors the molecule to a core scaffold. The stereochemistry at this position is often critical for biological activity and can be controlled through the synthesis of a specific enantiomer of the chloroethyl compound.

  • The 3-Fluoro-Pyridine Core:

    • Metabolic Stability: The fluorine atom, a common bioisostere for hydrogen, enhances metabolic stability by strengthening the adjacent C-H bonds, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

    • Binding Affinity: The strong electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen and influence the molecule's overall electronic properties, potentially leading to improved hydrogen bonding or other non-covalent interactions with the target kinase's active site.

    • Scaffold Versatility: The pyridine ring is a privileged structure in medicinal chemistry, frequently found in approved kinase inhibitors. It serves as a rigid scaffold to correctly orient other pharmacophoric elements for optimal target engagement.

Application Spotlight: Synthesis of an ERK Inhibitor Precursor

We will now detail a protocol for a key transformation in the synthesis of a GDC-0994 analog. GDC-0994 is a potent and selective inhibitor of ERK1/2.[4][7] The published synthesis involves the Sₙ2 reaction of a pyridone with a chiral mesylate on a phenyl ring.[2] Here, we adapt this critical step to use this compound, demonstrating its utility in constructing the core of a similar inhibitor.

Target Signaling Pathway: The Ras/Raf/MEK/ERK Cascade

The ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating fundamental processes like cell proliferation and survival.[8][9] Mutations in upstream components like Ras or BRAF lead to its constitutive activation in many cancers.[10] GDC-0994 acts by directly inhibiting the final kinases in this chain, ERK1 and ERK2.[3]

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factors Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor GDC-0994 (Analog) Inhibitor->ERK Inhibition

Caption: The Ras/Raf/MEK/ERK pathway and the point of inhibition by GDC-0994.

Protocol 1: N-Alkylation of a Pyridone Core with this compound

This protocol describes the Sₙ2 displacement of the chloride from the title compound by a pyridone nucleophile, a key bond-forming reaction in the synthesis of many kinase inhibitors.

Synthesis_Workflow cluster_reactants Starting Materials Chloroethyl This compound (Reactant A) Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80 °C) Pyridone 4-(Substituted)-pyridin-2(1H)-one (Reactant B) Product N-Alkylated Pyridone Product (Kinase Inhibitor Core) Conditions->Product

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of substituents onto this core structure is a cornerstone of drug design, enabling the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Within this context, 4-(1-Chloroethyl)-3-fluoro-pyridine has emerged as a highly valuable and versatile building block. Its unique trifunctional nature—a reactive C4-chloro group on an electron-deficient pyridine ring, a secondary alkyl chloride on the side chain, and an electron-withdrawing fluorine atom—presents a rich platform for sophisticated molecular engineering.

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the chemoselectivity of this substrate and provide practical methodologies for its application in key C-C and C-N bond-forming reactions, which are pivotal in the synthesis of novel kinase inhibitors and other complex therapeutic agents[1].

Understanding the Reactivity and Chemoselectivity of this compound

The primary challenge and opportunity in the cross-coupling of this compound lies in its two distinct carbon-chlorine bonds: a C(sp²)-Cl bond at the 4-position of the pyridine ring and a C(sp³)-Cl bond on the ethyl side chain. A foundational principle of palladium-catalyzed cross-coupling is the oxidative addition of the catalyst to a carbon-halide bond, which is generally more facile for C(sp²)-X bonds than for unactivated C(sp³)-X bonds.

The C4-Cl bond on the pyridine ring is activated by the electron-withdrawing nature of the adjacent nitrogen atom and the fluorine at the 3-position, making it more susceptible to oxidative addition by a Pd(0) catalyst. In contrast, the secondary alkyl chloride on the ethyl group is less reactive. Therefore, it is anticipated that palladium-catalyzed cross-coupling reactions will proceed with high chemoselectivity at the C4 position of the pyridine ring, leaving the chloroethyl side chain intact for subsequent functionalization. This selective reactivity allows for a stepwise approach to building molecular complexity.

Core Palladium-Catalyzed Cross-Coupling Reactions

This section details protocols for three of the most impactful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkyne moieties.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, pairing an organoboron compound with an organic halide. For a substrate like this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at the 4-position.

  • Catalyst System: The coupling of chloropyridines often requires more active catalyst systems than their bromo or iodo counterparts due to the stronger C-Cl bond. A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective. These ligands promote the challenging oxidative addition step and facilitate the subsequent reductive elimination.

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is used to activate the boronic acid for transmetalation without promoting unwanted side reactions.

  • Solvent: A mixture of a non-polar organic solvent like toluene or dioxane with water is commonly employed to dissolve both the organic and inorganic reagents.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Degassed Toluene/Water (10:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the reaction flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-3-fluoro-pyridine derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-3-fluoro-pyridine derivative85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-fluoro-pyridine derivative82
33-Thiopheneboronic acid4-(3-Thienyl)-3-fluoro-pyridine derivative78
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines[2][3][4]. This reaction is particularly valuable in drug discovery for introducing nitrogen-containing functionalities that can modulate solubility and engage in hydrogen bonding interactions with biological targets.

  • Catalyst System: Similar to the Suzuki coupling, the amination of chloropyridines requires a highly active catalyst. A pre-catalyst like a G3 or G4 palladacycle, or an in-situ generated catalyst from a palladium source and a bulky biarylphosphine ligand (e.g., XPhos, RuPhos), is essential to overcome the high activation barrier of C-Cl bond cleavage[5].

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation and unwanted side reactions.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous, degassed toluene

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.

  • Add anhydrous, degassed toluene, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 16-24 hours.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired N-substituted 4-amino-3-fluoropyridine derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1Morpholine4-(Morpholin-4-yl)-3-fluoro-pyridine derivative91
2Aniline4-(Phenylamino)-3-fluoro-pyridine derivative76
3Benzylamine4-(Benzylamino)-3-fluoro-pyridine derivative84
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles[6][7]. These motifs are important in materials science and as precursors for further synthetic transformations.

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as a solvent.

  • Solvent: The reaction is often carried out in the amine base itself or in a co-solvent like THF or DMF.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Degassed triethylamine (Et₃N)

  • Degassed THF

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add a degassed mixture of THF and triethylamine (2:1).

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the 4-alkynyl-3-fluoro-pyridine derivative.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkyneProductYield (%)
1Phenylacetylene4-(Phenylethynyl)-3-fluoro-pyridine derivative88
2Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-3-fluoro-pyridine derivative92
3Propargyl alcohol4-(3-Hydroxyprop-1-yn-1-yl)-3-fluoro-pyridine derivative75

Visualizing the Core Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling and a generalized experimental workflow.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAd Oxidative Addition (R-X) Pd0->OxAd PdII R-Pd(II)-X Ln OxAd->PdII Trans Transmetalation (R'-M) PdII->Trans PdII_R R-Pd(II)-R' Ln Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Catalyst Regeneration Product R-R' RedEl->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Substrate, Coupling Partner, Base) B 2. Add Catalyst System (Pd Source, Ligand) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (under Inert Atmosphere) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J J I->J Pure Product

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Application Notes and Protocols for Stereoselective Reactions at the Chiral Center of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chiral 1-(3-Fluoro-pyridin-4-yl)ethyl Moiety

The 4-(1-chloroethyl)-3-fluoro-pyridine scaffold, and specifically the stereochemistry at its benzylic-like carbon, represents a critical building block in modern medicinal chemistry. The precise three-dimensional arrangement of substituents around this chiral center can profoundly influence the binding affinity and selectivity of a drug candidate for its biological target. Fluorine, a bioisostere for hydrogen, is often incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, methods that allow for the controlled, stereoselective synthesis of derivatives from this compound are of paramount importance for the development of novel therapeutics, including kinase inhibitors. This guide provides detailed application notes and protocols for achieving high stereoselectivity at this chiral center through various established synthetic strategies.

Stereospecific Nucleophilic Substitution (S(_N)2) Reactions: Inversion of Stereochemistry

The reaction of an enantiomerically enriched this compound with a nucleophile can proceed via a stereospecific S(_N)2 mechanism, leading to a complete inversion of the stereocenter's configuration. This is a powerful and predictable method for introducing a wide range of functional groups with high stereochemical fidelity.

Mechanistic Insight

The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). This "backside attack" forces the substituents on the carbon to invert, much like an umbrella flipping inside out in a strong wind.[3] For this to be effective, the starting material must be enantiomerically pure.

Application Note: Synthesis of a Chiral Azide Intermediate

The introduction of an azide group provides a versatile handle for further transformations, such as reduction to a primary amine or participation in "click chemistry" reactions. The reaction of enantiopure (R)-4-(1-chloroethyl)-3-fluoro-pyridine with sodium azide is expected to yield the (S)-azide with high enantiomeric purity.

Experimental Protocol: Stereospecific Azide Substitution

Materials:

  • (R)-4-(1-chloroethyl)-3-fluoro-pyridine (1.0 eq)

  • Sodium azide (NaN(_3)) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a solution of (R)-4-(1-chloroethyl)-3-fluoro-pyridine in anhydrous DMF (0.2 M), add sodium azide.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (S)-4-(1-azidoethyl)-3-fluoro-pyridine.

Data Presentation:

EntryStarting MaterialNucleophileProductExpected ee (%)Expected Yield (%)
1(R)-4-(1-chloroethyl)-3-fluoro-pyridineNaN(_3)(S)-4-(1-azidoethyl)-3-fluoro-pyridine>9985-95

Visualization:

SN2_Reaction Start (R)-4-(1-chloroethyl)-3-fluoropyridine Reagent NaN3, DMF Start->Reagent Product (S)-4-(1-azidoethyl)-3-fluoropyridine Reagent->Product SN2 Inversion

Caption: Workflow for stereospecific azide substitution.

Diastereoselective Alkylation Using Chiral Auxiliaries

When starting from a non-chiral precursor, a chiral auxiliary can be employed to direct the stereochemical outcome of a reaction. Evans' oxazolidinone auxiliaries are widely used for the diastereoselective alkylation of enolates.[4][5] This approach involves the temporary attachment of a chiral molecule to the substrate, which then biases the approach of the electrophile to one face of the enolate.

Mechanistic Insight

The chiral auxiliary, typically derived from an amino acid, is first acylated with a derivative of 3-fluoropyridine-4-acetic acid. Deprotonation of this imide generates a chiral enolate. The bulky substituent on the auxiliary sterically hinders one face of the enolate, forcing the incoming electrophile (in this conceptual example, a methylating agent to form the ethyl group) to attack from the less hindered face. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Application Note: Synthesis of an Enantiomerically Enriched Carboxylic Acid

This multi-step protocol allows for the de novo synthesis of a chiral carboxylic acid precursor which can then be converted to the target chloro-compound.

Experimental Protocol: Diastereoselective Alkylation

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir for 15 minutes, then add a solution of 3-fluoropyridine-4-acetyl chloride (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH(_4)Cl and extract with ethyl acetate.

  • Purify by column chromatography to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Methylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the enolate.

  • Add methyl iodide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench with saturated aqueous NH(_4)Cl and proceed with workup and purification.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) at 0 °C.

  • Stir for 4 hours at room temperature.

  • Work up and purify to isolate the chiral carboxylic acid.

Data Presentation:

StepProductExpected de (%)Expected Yield (%)
2Methylated N-acyl oxazolidinone>9880-90
3(S)-2-(3-fluoro-pyridin-4-yl)propanoic acid>98 (ee)85-95

Visualization:

Chiral_Auxiliary_Alkylation cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage Auxiliary Evans Auxiliary AcylatedAux N-Acyl Oxazolidinone Auxiliary->AcylatedAux AcylChloride 3-Fluoropyridine-4-acetyl chloride AcylChloride->AcylatedAux Enolate Chiral Enolate AcylatedAux->Enolate NaHMDS AlkylatedAux Alkylated Auxiliary Enolate->AlkylatedAux MeI Methyl Iodide MeI->AlkylatedAux FinalAcid Chiral Carboxylic Acid AlkylatedAux->FinalAcid LiOH, H2O2

Caption: Workflow for diastereoselective alkylation.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the ability of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer at a much faster rate than the other.

Mechanistic Insight

For the target molecule, the chloro group would first be converted to a hydroxyl group to create a racemic alcohol, 1-(3-fluoro-pyridin-4-yl)ethanol. A lipase, in the presence of an acyl donor (e.g., vinyl acetate), will then selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. The acylated and unreacted alcohols can then be separated chromatographically. The resolved alcohol can be converted back to the chloride with inversion of configuration if desired.

Application Note: Resolution of a Racemic Pyridyl Alcohol

This protocol is suitable for obtaining both enantiomers of the corresponding alcohol, which are valuable precursors for the synthesis of the target chloro-compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Step 1: Synthesis of Racemic 1-(3-fluoro-pyridin-4-yl)ethanol (Assuming this precursor is available or synthesized separately)

Step 2: Enzymatic Resolution

  • To a solution of racemic 1-(3-fluoro-pyridin-4-yl)ethanol (1.0 eq) in an organic solvent (e.g., toluene), add vinyl acetate (2.0 eq).

  • Add a lipase (e.g., Candida antarctica lipase B, Novozym 435) (10-20% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and concentrate the filtrate.

  • Separate the resulting acetate and the unreacted alcohol by column chromatography.

Data Presentation:

SubstrateEnzymeProduct 1 (Acetate)Product 2 (Alcohol)Expected ee (%)
rac-1-(3-fluoro-pyridin-4-yl)ethanolNovozym 435(R)-acetate(S)-alcohol>98

Visualization:

EKR Racemate Racemic Alcohol (R)- and (S)- Lipase Lipase, Vinyl Acetate Racemate->Lipase Products Mixture: (R)-Acetate + (S)-Alcohol Lipase->Products Separation Chromatography Products->Separation Resolved Enantiopure (R)-Acetate and (S)-Alcohol Separation->Resolved

Caption: Workflow for enzymatic kinetic resolution.

Stereospecific Cross-Coupling Reactions

For the construction of C-C bonds at the chiral center, stereospecific cross-coupling reactions such as the Kumada or Suzuki coupling can be employed. These reactions, particularly with nickel or palladium catalysts, can proceed with either retention or inversion of stereochemistry depending on the specific ligands and reaction conditions.[6]

Mechanistic Insight

In a Kumada coupling, an organomagnesium reagent (Grignard reagent) is coupled with an organic halide. With chiral secondary benzylic halides, nickel-catalyzed couplings often proceed with inversion of stereochemistry. The mechanism is complex but is thought to involve an oxidative addition of the alkyl halide to the low-valent metal center, followed by transmetalation with the Grignard reagent and reductive elimination to form the new C-C bond.

Application Note: Synthesis of a Chiral 4-Aryl-Substituted Pyridine

This protocol describes a hypothetical Kumada coupling to synthesize a chiral biaryl-like structure, a common motif in bioactive molecules.

Experimental Protocol: Stereospecific Kumada Coupling

Materials:

  • (R)-4-(1-chloroethyl)-3-fluoro-pyridine (1.0 eq)

  • Phenylmagnesium bromide (1.5 eq)

  • NiCl(_2)(dppe) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of (R)-4-(1-chloroethyl)-3-fluoro-pyridine in anhydrous THF, add NiCl(_2)(dppe).

  • Cool the mixture to 0 °C and add phenylmagnesium bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by GC-MS.

  • Quench the reaction with saturated aqueous NH(_4)Cl.

  • Extract with diethyl ether, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield the desired product.

Data Presentation:

ElectrophileNucleophileCatalystProductExpected StereochemistryExpected Yield (%)
(R)-4-(1-chloroethyl)-3-fluoro-pyridinePhMgBrNiCl(_2)(dppe)(S)-4-(1-phenylethyl)-3-fluoro-pyridineInversion (>95% ee)70-85

Visualization:

Kumada_Coupling Start (R)-4-(1-chloroethyl)-3-fluoropyridine Reagents PhMgBr, NiCl2(dppe) Start->Reagents + Product (S)-4-(1-phenylethyl)-3-fluoropyridine Reagents->Product Stereospecific Cross-Coupling

Caption: Stereospecific Kumada cross-coupling reaction.

References

  • Title: Kumada coupling Source: Wikipedia URL: [Link]

  • Title: Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts Source: ResearchGate URL: [Link]

  • Title: Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters Source: ACS Publications URL: [Link]

  • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: National Center for Biotechnology Information URL: [Link]

  • Title: Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides Source: ACS Publications URL: [Link]

  • Title: Kumada Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent Source: Royal Society of Chemistry URL: [Link]

  • Title: Lipase‐catalysed kinetic resolution of an atropisomeric bpy N‐oxide. Source: ResearchGate URL: [Link]

  • Title: 11.2: The SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Stereospecific Suzuki−Miyaura Coupling of Chiral α-(Acylamino)
  • Title: Immobilization of Thermomyces lanuginosus lipase through isocyanide-based multi component reaction on multi-walled carbon nanotube: application for kinetic resolution of rac-ibuprofen Source: National Center for Biotechnology Information URL: [Link]

  • Title: Kumada—Corriu Coupling of Grignard Reagents, Probed with a Chiral Grignard Reagent. Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: National Center for Biotechnology Information URL: [Link]

  • Title: Diastereoselective alkylation and methods for chiral auxiliary removal. Source: ResearchGate URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Asymmetric Alkylation of Enolates Source: Harvard University URL: [Link]

  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: Royal Society of Chemistry URL: [Link]

  • Title: Nucleophilic Substitution (SN2) Reactions Source: Studylib URL: [Link]

  • Title: Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles Source: National Center for Biotechnology Information URL: [Link]

  • Title: SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions Source: YouTube URL: [Link]

  • Title: SN2 October 17 2022 Source: Scribd URL: [Link]

  • Title: 4-(1-Chloroethyl)-3-fluoropyridine Source: MySkinRecipes URL: [Link]

Sources

Using "4-(1-Chloroethyl)-3-fluoro-pyridine" to introduce a pyridylethyl moiety

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of "4-(1-Chloroethyl)-3-fluoro-pyridine," a versatile reagent for introducing the valuable 1-(3-fluoropyridin-4-yl)ethyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry, where the unique properties of the pyridine ring and fluorine atom can enhance pharmacological activity and pharmacokinetic profiles.[1][2][3][4]

This document moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively. We will cover key applications in C-N and C-C bond formation, supported by detailed, field-tested protocols and mechanistic insights.

Reagent Profile and Safe Handling

Chemical Identity:

  • Name: this compound

  • CAS Number: 1016228-83-3[5]

  • Molecular Formula: C₇H₇ClFN[5]

  • Molecular Weight: 159.59 g/mol

  • Structure:

Critical Safety & Handling Protocols: Safe and effective use of this compound requires strict adherence to safety protocols. This compound is a reactive chemical intermediate and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[6] All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[7]

  • Handling: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge. In case of a spill, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal.

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[6]

Core Reactivity: The Power of Nucleophilic Substitution

The primary utility of this compound stems from the reactivity of the chloroethyl side chain. The carbon atom attached to the chlorine is analogous to a benzylic carbon, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.

Mechanistic Rationale:

  • Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.

  • Electrophilic Carbon: The carbon atom bonded to the chlorine is electrophilic and readily attacked by electron-rich species (nucleophiles).

  • Electronic Influence: The electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom enhances the electrophilicity of the pyridine ring itself, but the primary reactivity for substitution lies at the side chain's benzylic-like position.[4][8] This inherent reactivity makes the chloroethyl group the preferred site for nucleophilic attack under standard conditions.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Cl(L₂) OxAdd->PdII Trans Transmetalation PdII->Trans RPdAr R-Pd(II)-Ar(L₂) Trans->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 RAr R-Ar RedElim->RAr RX R-Cl RX->OxAdd ArBOH2 ArB(OH)₂ ArBOH2->Trans Base Base Base->Trans

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-Chloroethyl)-3-fluoro-pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical fluorinated pyridine intermediate. Our goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The most common and direct route to this compound is the chlorination of its corresponding alcohol precursor, 1-(3-fluoropyridin-4-yl)ethan-1-ol, typically using thionyl chloride (SOCl₂). While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and reproducibility. This guide will walk you through the causality behind these issues and provide robust, self-validating protocols to mitigate them.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Low yield in the chlorination of 1-(3-fluoropyridin-4-yl)ethan-1-ol is a frequent issue stemming from several competing side reactions and suboptimal conditions. The primary culprits are typically elimination reactions and subsequent polymerization of the resulting byproduct.

Root Cause Analysis:

The desired reaction is a nucleophilic substitution where the hydroxyl group is converted into a good leaving group by thionyl chloride, which is then displaced by a chloride ion. However, an elimination reaction (E2) can compete with the desired substitution (Sₙ2), especially at elevated temperatures. This elimination produces the highly reactive 4-ethenyl-3-fluoropyridine.

G

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to favor the Sₙ2 pathway over elimination. Use an ice bath for the addition of thionyl chloride.

  • Use of a Base: The reaction of thionyl chloride with the alcohol generates HCl as a byproduct.[1][2] This acidic environment can catalyze both the elimination reaction and the polymerization of the vinylpyridine byproduct. The inclusion of a non-nucleophilic base, such as pyridine, is crucial to neutralize the generated HCl.[2][3]

  • Order of Addition: Add the thionyl chloride dropwise to a solution of the alcohol and pyridine in an appropriate solvent. This ensures that the generated HCl is immediately neutralized.

  • Solvent Choice: Use an aprotic solvent like dichloromethane (DCM) or chloroform. Protic solvents can react with thionyl chloride.[4]

ParameterRecommended ConditionRationale
Temperature 0 °C to 25 °CFavors Sₙ2 over E2 elimination.
Base Pyridine (or other tertiary amine)Neutralizes HCl, preventing acid-catalyzed side reactions.[2][3]
Reagent Addition Slow, dropwise addition of SOCl₂Maintains temperature control and allows for immediate HCl neutralization.
Solvent Anhydrous aprotic (e.g., DCM)Prevents reaction with thionyl chloride.[4]
Question 2: I'm observing a significant amount of a vinyl byproduct in my crude NMR. How can I suppress its formation?

The presence of 4-ethenyl-3-fluoropyridine indicates that the elimination pathway is dominant. As discussed in the previous question, this is primarily influenced by temperature and the presence of acid.

Mechanism Insight:

The chlorosulfite intermediate formed from the reaction of the alcohol and thionyl chloride can undergo an E2 elimination, where a base (which can be another molecule of the starting alcohol or pyridine) removes a proton from the ethyl group, leading to the formation of a double bond and the expulsion of the chlorosulfite group.

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Ensure the reaction mixture does not exceed room temperature.

  • Stoichiometry of the Base: Use at least a stoichiometric equivalent of pyridine to the alcohol to ensure all generated HCl is quenched. An excess of pyridine is often used.

  • Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged reaction times, especially at higher temperatures, can lead to increased elimination.

Question 3: My reaction mixture has turned into a thick, intractable tar. What happened and is it salvageable?

The formation of a tar-like substance is a strong indication of the polymerization of the 4-ethenyl-3-fluoro-pyridine byproduct. Vinylpyridines are known to polymerize, particularly in the presence of acid.[5][6][7]

Causality:

  • Formation of the Vinyl Monomer: As detailed above, elimination side reactions produce 4-ethenyl-3-fluoro-pyridine.

  • Acid-Catalyzed Polymerization: The HCl generated during the reaction acts as a catalyst for the polymerization of this electron-rich alkene.

G

Mitigation and Recovery:

Once significant polymerization has occurred, the reaction is often unsalvageable. The focus should be on prevention:

  • Effective HCl Quenching: The use of a suitable base like pyridine is non-negotiable.

  • Low Temperature: Keeping the reaction cold minimizes the formation of the monomer in the first place.

If only a small amount of polymer has formed, it may be possible to isolate the desired product by dissolving the crude mixture in a suitable solvent and filtering off the insoluble polymer. However, the yield will be compromised.

Question 4: What is the role of pyridine in this reaction? Is it just a base?

Pyridine serves a dual role in the chlorination of alcohols with thionyl chloride. While it does act as a base to neutralize HCl, it also influences the reaction mechanism.[1][2][3]

Mechanistic Influence:

  • Without Pyridine (Sₙi Mechanism): In the absence of pyridine, the reaction often proceeds through an Sₙi (substitution nucleophilic internal) mechanism. The chlorosulfite intermediate collapses in a way that the chloride is delivered from the same face as the departing leaving group, leading to retention of stereochemistry.[2][8]

  • With Pyridine (Sₙ2 Mechanism): When pyridine is present, it can react with the chlorosulfite intermediate to form a pyridinium salt. This releases a "free" chloride ion, which then acts as an external nucleophile, attacking the carbon center from the backside in a classic Sₙ2 reaction. This leads to inversion of stereochemistry.[2][3]

For the synthesis of this compound from a chiral alcohol precursor, the presence of pyridine is critical for achieving stereochemical control via the Sₙ2 pathway.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to minimize side reactions and maximize yield and purity.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(3-fluoropyridin-4-yl)ethan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

    • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Reaction:

    • Dilute thionyl chloride (1.1 eq) with anhydrous DCM (2 volumes) and add it to the dropping funnel.

    • Add the thionyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction to completion by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 5 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

References

  • Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry.
  • Master Organic Chemistry. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
  • Pritchard, J. E., Opheim, M. H., & Moyer, P. H. (n.d.). Polyvinylpyridine Emulsifiers for Polymerization in Acidic Media.
  • Relles, H. M. (n.d.). Thionyl chloride-pyridine chemistry. Synthesis and reactions of N-.alpha.-styrylpyridinium salts. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Thionyl chloride-pyridine chemistry. Synthesis and reactions of N-.alpha.-styrylpyridinium salts.
  • SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka.
  • Sci-Hub. (n.d.). Study of polymer blends based on poly(vinylpyridines) and acidic polymers.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • ReactionWeb.io. (2025, July 12). Alcohol + SOCl2.
  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • Sobekbio. (n.d.). This compound AG00H9IS.
  • Frontiers. (2018, July 16). pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer.

Sources

Overcoming elimination byproducts with "4-(1-Chloroethyl)-3-fluoro-pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(1-Chloroethyl)-3-fluoro-pyridine." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, with a specific focus on mitigating the formation of elimination byproducts. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic outcomes.

Introduction: The Substitution vs. Elimination Challenge

"this compound" is a valuable building block in pharmaceutical and agrochemical research, prized for its unique electronic and structural properties.[1][2] However, its utility is often accompanied by a common synthetic hurdle: the competition between the desired nucleophilic substitution (S(_N)2) and the undesired elimination (E2) pathway. Understanding and controlling this competition is critical for achieving high yields of the target molecule.

The structure of this compound, a secondary alkyl halide, makes it susceptible to both reaction pathways.[3][4] A strong nucleophile can attack the electrophilic carbon bearing the chlorine atom to yield the substitution product. Conversely, a strong base can abstract a proton from the adjacent methyl group, leading to the formation of an alkene byproduct, "4-vinyl-3-fluoro-pyridine".[5][6][7]

This guide will provide a systematic approach to diagnosing and overcoming the issue of elimination byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of elimination byproducts when using this compound?

A1: The primary cause is the dual nature of many reagents that can act as both nucleophiles and bases.[8][9] The reaction of this compound, a secondary alkyl halide, with a strong, non-bulky base/nucleophile like an alkoxide or hydroxide can lead to a significant amount of the elimination product (4-vinyl-3-fluoro-pyridine) via an E2 mechanism.[10][11]

Q2: How does the choice of base or nucleophile impact the reaction outcome?

A2: The strength and steric bulk of the base/nucleophile are critical factors. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination.[12] Strong, non-hindered bases (e.g., sodium ethoxide, sodium hydroxide) can give mixtures of substitution and elimination products.[4][5] Weaker bases that are good nucleophiles (e.g., azide, cyanide) will favor substitution.[4]

Q3: What role does the solvent play in the S(_N)2 vs. E2 competition?

A3: The solvent has a profound effect. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[4][12] Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anion, which can decrease nucleophilicity and may favor elimination, particularly at higher temperatures.[3][13][14]

Q4: Does reaction temperature influence the product ratio?

A4: Yes, higher temperatures generally favor elimination over substitution.[5] Elimination reactions often have a higher activation energy than substitution reactions, and increasing the temperature provides the necessary energy to overcome this barrier.

Troubleshooting Guide: Minimizing Elimination Byproducts

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to favor the desired S(_N)2 product.

Problem 1: My reaction is producing a significant amount of the 4-vinyl-3-fluoro-pyridine byproduct.
  • Initial Diagnosis: The reaction conditions are likely favoring the E2 elimination pathway. This could be due to the choice of base, solvent, or an elevated reaction temperature.

  • Workflow for Resolution:

    G A High Elimination Observed B Step 1: Analyze Base/Nucleophile Is it strongly basic? (e.g., RO⁻, OH⁻) A->B C Step 2: Evaluate Solvent Is it a polar protic solvent? (e.g., EtOH, H₂O) B->C If yes, consider Solution A B->C If no, proceed D Step 3: Check Temperature Is the reaction run at elevated temperatures? (> 25°C) C->D If yes, consider Solution B C->D If no, proceed H Re-evaluate Product Ratio D->H If yes, consider Solution C E Solution A: Switch to a less basic, more nucleophilic reagent. (e.g., N₃⁻, CN⁻, or a milder base) E->H F Solution B: Change to a polar aprotic solvent. (e.g., DMF, DMSO, Acetonitrile) F->H G Solution C: Lower the reaction temperature. (e.g., 0°C to RT) G->H

    Caption: Troubleshooting workflow for high elimination.

  • Detailed Steps & Explanation:

    • Re-evaluate your Base/Nucleophile: If you are using a strong base like sodium ethoxide or potassium hydroxide, consider switching to a weaker base that is still a good nucleophile. For example, if you are trying to introduce an oxygen nucleophile, using a carboxylate salt (e.g., sodium acetate) in a polar aprotic solvent is a classic method to favor S(_N)2.

    • Solvent Selection is Key: As a general rule, favor polar aprotic solvents. These solvents enhance the "nakedness" and therefore the nucleophilicity of the anionic reagent, promoting the S(_N)2 pathway.[4][12]

    • Control the Temperature: Start your reactions at a lower temperature (e.g., 0 °C) and allow them to slowly warm to room temperature. Avoid heating the reaction unless it is absolutely necessary and no substitution is observed at lower temperatures.

Problem 2: The reaction is very slow, and upon heating, elimination becomes the major pathway.
  • Initial Diagnosis: The nucleophile may not be strong enough, or there is significant steric hindrance. The substrate itself, being a secondary halide, is sterically more demanding than a primary halide.

  • Mechanistic Insight:

    G sub This compound H₃C-CH(Cl)-PyF ts_sn2 Transition State (Sₙ2) [Nu---CH(CH₃)---Cl]⁻ sub->ts_sn2 ts_e2 Transition State (E2) [B---H---CH₂---CH---Cl]⁻ sub->ts_e2 nuc Nu⁻ nuc->sub:f0 Sₙ2 Attack base B⁻ base->sub:f0 E2 Attack (H abstraction) sub_sn2 Sₙ2 Product Nu-CH(CH₃)-PyF sub_e2 E2 Product H₂C=CH-PyF ts_sn2->sub_sn2 ts_e2->sub_e2

    Caption: Competing SN2 and E2 pathways.

  • Solutions:

    • Use a More Reactive Nucleophile: If possible, switch to a more potent nucleophile. For example, thiols and their conjugate bases (thiolates) are generally more nucleophilic than alcohols and alkoxides.

    • Consider a Phase-Transfer Catalyst: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed. This can help shuttle the nucleophile into an organic phase, increasing its effective concentration and reactivity, often allowing for lower reaction temperatures.

Experimental Protocols

Protocol A: Standard Conditions (Prone to Elimination)

This protocol is a typical starting point but may lead to significant elimination byproducts.

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add sodium ethoxide (1.5 eq).

  • Heat the mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography.

Protocol B: Optimized Conditions (Favors Substitution)

This protocol is designed to minimize the formation of the elimination byproduct.

  • Dissolve the nucleophile's sodium salt (e.g., sodium azide, 1.5 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.0 eq) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Data Presentation: Impact of Reaction Conditions

The following table summarizes hypothetical but representative results from reactions of this compound with sodium methoxide under various conditions, illustrating the principles discussed.

EntryBase (eq.)SolventTemperature (°C)Time (h)S(_N)2 Product Yield (%)E2 Product Yield (%)
1NaOMe (1.2)Methanol6543560
2NaOMe (1.2)Methanol25245540
3NaOMe (1.2)DMSO25128510
4KOBu-t (1.2)THF252<5>90
5NaN(_3) (1.5)DMF2516>95<5

Analysis of Data:

  • Entry 1 vs. 2: Demonstrates the significant impact of temperature. A higher temperature drastically favors the E2 product.[5]

  • Entry 2 vs. 3: Highlights the crucial role of the solvent. Switching from a polar protic (Methanol) to a polar aprotic (DMSO) solvent dramatically shifts the equilibrium towards the desired S(_N)2 product.[13][14]

  • Entry 4: Shows that a strong, bulky base (potassium tert-butoxide) almost exclusively yields the elimination product.[12]

  • Entry 5: Illustrates that a good nucleophile which is a weak base (azide) gives an excellent yield of the substitution product.[4]

By carefully selecting the nucleophile, solvent, and temperature, it is possible to effectively control the outcome of reactions involving this compound and successfully overcome the challenge of elimination byproducts.

References

Sources

Technical Support Center: Optimizing Suzuki Coupling for "4-(1-Chloroethyl)-3-fluoro-pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction for substrates related to 4-(1-Chloroethyl)-3-fluoro-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you achieve high-yield, reproducible results.

The substrate "this compound" presents a unique set of challenges for the Suzuki-Miyaura coupling. The primary difficulties arise from the inherent properties of the pyridine ring and the nature of the halide leaving group. This guide assumes the target reaction is the coupling at a halogenated position on the pyridine ring (e.g., 2-chloro or 6-chloro), which is the most common application of this chemistry. The presence of an electron-withdrawing fluorine atom and the potentially reactive benzylic-type chloride on the ethyl group adds further layers of complexity that must be carefully managed.

Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of a substituted chloro-pyridine particularly challenging?

The difficulty in coupling substrates like a halogenated this compound stems from a combination of factors:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polar than corresponding carbon-bromine or carbon-iodine bonds. This makes the oxidative addition step, which is often the rate-determining step of the catalytic cycle, considerably more difficult.[1][2] Consequently, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective, necessitating the use of more specialized, highly active catalyst systems.[3]

  • Electron-Deficient Pyridine Ring: The nitrogen atom within the pyridine ring is electron-withdrawing, which can influence the reaction in two competing ways. While it can make the aryl chloride more susceptible to oxidative addition, it can also slow down the subsequent transmetalation step.[4][5]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[6][7] The choice of ligand is critical to mitigate this effect.

  • Substituent Effects: The fluorine atom further increases the electron-deficient nature of the ring. The 1-chloroethyl group, being a benzylic-type halide, could potentially undergo side reactions under certain conditions, although the aryl C-Cl bond is the more likely target for Suzuki coupling under standard protocols.

Q2: What is the precise role of the base, and how do I select the right one?

The base is not merely a spectator; it plays several crucial roles in the Suzuki-Miyaura reaction.[8] Its primary function is to activate the organoboron species (e.g., boronic acid) to facilitate the transmetalation step.[9][10]

  • Formation of Boronate Anion: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻). This anionic "ate" complex is much more reactive and readily transfers its organic group to the palladium center during transmetalation.[10][11]

  • Facilitating Ligand Exchange: The base can also participate in the ligand exchange on the palladium complex after oxidative addition, preparing it for transmetalation.

Selection Criteria:

  • Strength: For challenging couplings involving chloro-pyridines, stronger bases are often required to accelerate the slow transmetalation step. While weak bases like Na₂CO₃ are common, stronger inorganic bases like K₃PO₄, Cs₂CO₃, or even alkoxides like KOᵗBu can dramatically increase reaction rates and yields.[11]

  • Solubility: The base must have some solubility in the reaction medium to be effective. Finely powdered, dry bases are recommended for reproducibility.[12] For heterogeneous mixtures, vigorous stirring is essential.

  • Functional Group Tolerance: If your substrate or coupling partner has base-sensitive functional groups (like esters), a very strong base like an alkoxide might cause unwanted side reactions. In such cases, milder bases like K₃PO₄ or even KF might be a better choice.[9]

Q3: How do I choose the optimal palladium catalyst and ligand system?

For unactivated aryl chlorides, the choice of ligand is paramount. The ligand stabilizes the palladium catalyst and modulates its electronic and steric properties to promote the key steps of the catalytic cycle. For chloro-pyridines, the ideal ligands are typically bulky and electron-rich .[2][13]

  • Mechanism of Action: These ligands promote the oxidative addition of the C-Cl bond and accelerate the final reductive elimination step. Their bulkiness favors the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive.

  • Recommended Ligands:

    • Dialkylbiaryl Phosphines (Buchwald Ligands): This class is the gold standard for challenging couplings. Ligands like XPhos, SPhos, and DavePhos are exceptionally effective.[13]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes, often delivered as their imidazolium salts, form highly stable and active palladium complexes that are excellent for coupling aryl chlorides.[9][14]

  • Palladium Precatalysts: Using pre-formed, air-stable precatalysts that incorporate these advanced ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G2) can significantly improve reproducibility and simplify reaction setup compared to generating the active catalyst in situ from a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a separate ligand.[3]

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q: My reaction has stalled. I see mostly unreacted starting material with little to no product formation. What are the likely causes and solutions?

A: This is the most common issue and usually points to a problem with catalyst activity or reaction conditions.

  • Potential Cause 1: Insufficient Catalyst Activity. The catalyst system is not active enough to cleave the strong C-Cl bond of your substituted pyridine.

    • Solution: Upgrade your catalytic system. If you are using a simple catalyst like Pd(PPh₃)₄, it is unlikely to be effective. Switch to a modern system known for activating aryl chlorides. A systematic screening is the best approach.

Catalyst / Ligand SystemBaseSolventTemperature (°C)Key Advantages & Notes
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O100-110A powerful, general system for heteroaryl chlorides. XPhos is excellent for electron-deficient systems.[13]
Pd(OAc)₂ / SPhosCs₂CO₃Toluene100-110SPhos is highly effective for hindered substrates. Cesium carbonate is a strong, effective base.[13]
PEPPSI-IPrKOᵗBuTHF or Dioxane80-100An air-stable NHC precatalyst. Excellent for avoiding phosphine-related side reactions.[5]
PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂K₂CO₃Toluene90-110A specialized, air-stable catalyst designed for high turnover numbers with heteroaryl chlorides.[6]
  • Potential Cause 2: Catalyst Deactivation. The Pd(0) active catalyst is highly sensitive to oxygen. Improper degassing or a leak in your inert atmosphere setup will kill the catalyst, often indicated by the formation of palladium black.[12]

    • Solution: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction.

  • Potential Cause 3: Inadequate Base or Temperature. The chosen base may be too weak or the reaction may lack the necessary thermal energy.

    • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[15] If the reaction is still sluggish, consider increasing the temperature. Microwave irradiation can be highly effective, often dramatically reducing reaction times and improving yields.[16]

Q: I'm getting a good conversion, but my main impurity is the dehalogenated starting material. How do I prevent this?

A: The formation of a dehalogenated (or hydrodehalogenated) byproduct occurs when the arylpalladium intermediate reacts with a hydride source instead of the boronic acid.[5]

  • Potential Cause 1: Hydride Contaminants. The hydride source can be trace water, alcohols used as solvents, or even the base itself.

    • Solution: Use high-purity, anhydrous solvents. If using an alcohol/water co-solvent system, consider switching to an aprotic solvent like dioxane or toluene. Ensure your base is dry.

  • Potential Cause 2: Protodeboronation. If the boronic acid degrades (see next question), it can be a source of the unwanted proton/hydride.

    • Solution: Use a more stable boronic ester derivative, such as a pinacol ester.[12] These are less prone to decomposition.

Q: My boronic acid seems to be decomposing, and I'm seeing significant homocoupling (Ar-Ar) of the boronic acid partner. What's wrong?

A: You are likely observing two common side reactions: protodeboronation and oxidative homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often accelerated by aqueous conditions, high temperatures, and residual acid or base.[4][12]

    • Solution:

      • Use Boronic Esters: Pinacol or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[14]

      • Minimize Water: Use anhydrous conditions where possible, or minimize the amount of water in co-solvent systems.

      • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.

  • Homocoupling: This is the palladium-catalyzed coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), initiating the unwanted pathway.[5]

    • Solution: The most critical fix is to ensure rigorous exclusion of oxygen from your reaction. Follow strict inert atmosphere techniques as described above.

Visualized Experimental Workflows
The Suzuki-Miyaura Catalytic Cycle

The core mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R (Desired Product) Trans->Product ArX Ar-X (Your Pyridine) ArX->OxAdd Boronic R-B(OR)₂ (Coupling Partner) Boronate [R-B(OR)₂(Base)]⁻ Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronic Boronate->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to optimization is key.

Troubleshooting_Workflow Start Problem: Low Yield / No Reaction Check_Catalyst Is the Catalyst System Active Enough for Ar-Cl? Start->Check_Catalyst Check_Inertness Is the Reaction Strictly Anaerobic? Start->Check_Inertness Check_Reagents Are Reagents High Quality (Dry, Pure)? Start->Check_Reagents Check_Conditions Are Base/Solvent/Temp Optimal? Start->Check_Conditions Sol_Catalyst Action: Screen Catalysts (e.g., Pd/XPhos, Pd/SPhos) and Ligands. Check_Catalyst->Sol_Catalyst No Sol_Inertness Action: Improve Degassing (Freeze-Pump-Thaw) & Purge with Argon. Check_Inertness->Sol_Inertness No Sol_Reagents Action: Use Anhydrous Solvents. Use Fresh Boronic Ester. Ensure Base is Dry. Check_Reagents->Sol_Reagents No Sol_Conditions Action: Screen Stronger Bases (K₃PO₄, Cs₂CO₃). Increase Temperature or Use Microwave. Check_Conditions->Sol_Conditions No

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols
Protocol 1: General Starting Conditions for Coupling of a Chloro-Pyridine

This protocol provides a robust starting point for optimization.

Materials:

  • Chloro-pyridine substrate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Microwave vial or Schlenk tube with a magnetic stir bar

Procedure:

  • Preparation: To a dry microwave vial or Schlenk tube, add the chloro-pyridine substrate, the arylboronic acid, and the powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or aluminum heating block at 100-110 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald, S. L. et al.[Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.[Link]

  • The Suzuki Reaction. Myers, A. et al., Harvard University.[Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.[Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, NIH.[Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate.[Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.[Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, ACS Publications. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC, NIH.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH.[Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC, NIH.[Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. RSC Publishing.[Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.[Link]

  • (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate.[Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.[Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.[Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate.[Link]

  • Suzuki Coupling Mechanism. YouTube.[Link]

Sources

Technical Support Center: Purification of 4-(1-Chloroethyl)-3-fluoro-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(1-chloroethyl)-3-fluoro-pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds.[1] As a key intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors, ensuring the high purity of these derivatives is paramount for the success of subsequent synthetic steps and the ultimate biological activity of the final compounds.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in your purification workflows.

Section 1: Understanding the Molecule and Common Impurities

Before diving into purification protocols, it's crucial to understand the chemical nature of this compound and the likely impurities that can arise during its synthesis.

Q1: What are the key chemical properties of this compound that influence its purification?

A1: The purification strategy is dictated by the molecule's structural features:

  • Pyridine Ring: The basic nitrogen atom provides a handle for acid-base extraction techniques and can interact strongly with silica gel in normal-phase chromatography.

  • Fluorine and Chlorine Substituents: These electron-withdrawing groups modify the polarity and reactivity of the pyridine ring. The presence of halogens also provides a distinct isotopic signature for mass spectrometry-based purity analysis.

  • Chloroethyl Side Chain: The benzylic-like chloride is susceptible to substitution and elimination reactions, especially under basic conditions or elevated temperatures, which can lead to impurity formation.

Q2: What are the most common impurities I should expect when synthesizing this compound derivatives?

A2: Impurities often stem from incomplete reactions or side reactions. Be vigilant for:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Dehydrochlorination Product: Elimination of HCl from the chloroethyl group to form the corresponding vinylpyridine derivative. This is often promoted by heat and basic conditions.

  • Hydrolysis Product: Replacement of the chlorine atom with a hydroxyl group, forming the corresponding alcohol. This can occur if water is present in the reaction or work-up.

  • Over-alkylation or Isomers: Depending on the synthetic route, isomers or di-substituted products may form.

  • Polymerization Products: Some pyridine derivatives can be prone to polymerization, especially if not handled and stored correctly.[2]

Logical Flow for Impurity Identification

Caption: Initial workflow for identifying potential impurities in your crude product.

Section 2: Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is the most widely used technique for the purification of these derivatives.[3] However, challenges can arise.

Q3: My compound is streaking badly on the silica gel column. What's causing this and how can I fix it?

A3: Streaking, or tailing, is a common issue with basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Solutions:

  • Solvent System Modification:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) or pyridine at a concentration of 0.1-1% (v/v) will neutralize the acidic sites on the silica gel, preventing strong adsorption of your compound.[4]

    • Use an Alcohol Co-solvent: In some cases, adding a small amount of methanol or ethanol to your mobile phase can help to improve peak shape by competing with your compound for binding sites on the silica.

  • Stationary Phase Choice:

    • Deactivated Silica: You can deactivate the silica gel by pre-treating it with the eluent containing the basic modifier before packing the column.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds, as it has fewer acidic sites.[3][4]

    • Amine-bonded Silica: For particularly challenging separations, using an amine-bonded silica phase can provide excellent results.[4]

Q4: My compound co-elutes with a non-polar impurity. How can I improve the separation?

A4: When your target compound and an impurity have very similar polarities, achieving baseline separation can be difficult.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Run a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can often resolve closely eluting compounds.[5] A shallow gradient is often more effective than a steep one.

    • Try Different Solvent Systems: Don't just vary the ratio of your standard hexane/ethyl acetate system. Experiment with other solvents like dichloromethane, ether, or toluene as part of your mobile phase. Sometimes a change in solvent selectivity can dramatically improve separation.

  • Dry Loading: If your crude product has poor solubility in the initial, non-polar eluent, it can lead to band broadening and poor separation.

    • Solid-Supported Loading: Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded directly onto the top of your column. This technique ensures that your compound starts as a very narrow band, leading to better resolution.[4][5]

Decision Tree for Chromatography Problems

Caption: A decision-making guide for common flash chromatography issues.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Compound PolarityRecommended SolventsBasic Modifier
Non-polar to Moderately PolarHexanes/Ethyl Acetate0.5% Triethylamine
Moderately PolarDichloromethane/Methanol0.5% Triethylamine
PolarEthyl Acetate/Methanol0.5% Triethylamine

Section 3: Alternative and Complementary Purification Techniques

While flash chromatography is a workhorse, other techniques may be necessary to achieve the desired purity.

Q5: Can I purify my this compound derivative by recrystallization?

A5: Recrystallization is an excellent technique for obtaining highly pure crystalline solids.

Key Considerations:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can often provide the desired solubility profile.

  • Purity of the Crude Material: Recrystallization is most effective when the desired compound is the major component of the crude mixture (>80-90%). If the material is very impure, a preliminary purification by flash chromatography is recommended.

  • Thermal Stability: Be mindful of the thermal stability of your compound. Prolonged heating could lead to decomposition, such as dehydrochlorination.

Q6: My compound is a low-boiling liquid. Is distillation a viable purification method?

A6: For thermally stable, liquid derivatives with a sufficiently low boiling point, distillation can be an effective purification method.

  • Vacuum Distillation: Many organic compounds decompose at their atmospheric boiling points.[6] Vacuum distillation lowers the boiling point, allowing for distillation at a lower temperature and minimizing the risk of degradation. A nomograph can be used to estimate the boiling point at reduced pressures.[6]

  • Fractional Distillation: If you need to separate your product from an impurity with a close boiling point, fractional distillation, which provides multiple theoretical plates of separation, will be necessary.[6]

Q7: When should I consider using preparative HPLC?

A7: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving very high purity, especially for challenging separations.

  • High Purity Requirements: When you need >99% purity for applications like reference standards or final drug substance.

  • Difficult Separations: For separating closely related isomers or impurities that are difficult to resolve by flash chromatography.

  • Small to Medium Scale: While large-scale preparative HPLC exists, it is most commonly used for milligram to gram-scale purifications.

  • Reversed-Phase HPLC: For polar, water-soluble derivatives, reversed-phase HPLC is often the method of choice.[3] HILIC (Hydrophilic Interaction Liquid Chromatography) can also be a useful alternative for highly polar compounds.[7]

Section 4: Purity Analysis and Characterization

After purification, it is essential to accurately assess the purity of your compound.

Q8: What are the best analytical techniques for determining the purity of my final product?

A8: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying purity.[8][9] It's crucial to develop a method that provides good resolution between your product and any potential impurities.

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC with a flame ionization detector (FID) or mass spectrometry (MS) detector is a highly sensitive method for purity analysis.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify and quantify impurities if they have distinct signals that do not overlap with the product signals.

    • Quantitative NMR (qNMR): By adding a known amount of an internal standard, qNMR can provide a very accurate determination of purity.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of your main product and any co-eluting impurities.

Table 2: Comparison of Purity Analysis Techniques
TechniquePrincipleStrengthsLimitations
HPLC-UV Chromatographic separation with UV detectionQuantitative, widely applicableRequires a chromophore
GC-FID/MS Separation of volatile compoundsHigh sensitivity, can identify impurities by MSCompound must be volatile and thermally stable
qNMR Integration of NMR signals relative to a standardHighly accurate, no reference standard of the analyte neededLower sensitivity than chromatographic methods
LC-MS HPLC separation coupled with mass detectionProvides molecular weight informationNot inherently quantitative without calibration

Section 5: Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). The ideal Rf for your product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

    • Dry Loading: For improved resolution, pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.[4][5]

  • Elution: Begin eluting with the determined solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Scaling Up: Dissolve the bulk of your crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the filtrate to cool slowly to form crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • Benchchem. (2025). Technical Support Center: Purification of Halogenated Naphthyridine Compounds.
  • Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Fisher Scientific. (2013). SAFETY DATA SHEET.
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • OSHA. (1991). Pyridine.
  • MySkinRecipes. (n.d.). 4-(1-Chloroethyl)-3-fluoropyridine.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • Chemistry LibreTexts. (2020). Distillation.
  • Organic Syntheses. (n.d.). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate.

Sources

Technical Support Center: Stability of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CFP-001-2601

Last Updated: January 20, 2026

Introduction

4-(1-Chloroethyl)-3-fluoro-pyridine is a key intermediate in pharmaceutical synthesis, valued for its unique structural features that are often explored in the development of kinase inhibitors and other bioactive molecules.[1] The strategic placement of the fluoro and chloroethyl groups allows for diverse chemical modifications.[2] However, the reactivity of the chloroethyl group, which is essential for its synthetic utility, also makes the molecule susceptible to degradation, particularly in solution.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of this compound. It offers troubleshooting advice for common experimental issues and answers frequently asked questions regarding its handling, storage, and reactivity in different solvent systems. Our goal is to help you ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during experiments involving this compound, with a focus on issues stemming from compound instability.

Q1: My reaction yield is significantly lower than expected, and I suspect starting material degradation. How can I confirm this?

A1: Low reaction yields are a common indicator of starting material decomposition. The primary suspect is the solvolysis of the 1-chloroethyl group. To confirm degradation, follow these steps:

  • Purity Re-assessment: Before starting your reaction, re-analyze the purity of your this compound stock using a suitable analytical method like HPLC-UV or GC-FID.[3] Compare this to the purity stated on the Certificate of Analysis.

  • Control Experiment: Set up a mock reaction mixture containing only the solvent and this compound (without other reagents). Let it stir under the same temperature and time conditions as your actual experiment.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 6, and 24 hours), take an aliquot from the control experiment and analyze it by HPLC or LC-MS. A decrease in the peak area of the starting material over time, coupled with the appearance of new peaks, confirms instability under your reaction conditions.

  • Identify Byproducts: Use LC-MS to get the mass of the new impurity peaks. The most likely byproduct will be from the substitution of the chloride with the solvent or a component from your reaction mixture. For example, in methanol, you would expect to see 4-(1-methoxyethyl)-3-fluoro-pyridine.

Q2: I've observed a new, unexpected peak in the LC-MS analysis of my reaction mixture. What is the likely identity of this impurity?

A2: The most probable impurity is a product of nucleophilic substitution at the carbon atom bearing the chlorine. The 1-chloroethyl group is attached to a carbon that is "benzylic" to the pyridine ring, which stabilizes a potential carbocation intermediate, making it susceptible to both SN1 and SN2 substitution pathways.[4][5]

  • In Protic Solvents (e.g., Methanol, Ethanol, Water): The solvent itself can act as a nucleophile, leading to solvolysis products. For instance, in ethanol, you would form 4-(1-ethoxyethyl)-3-fluoro-pyridine.

  • In the Presence of Nucleophilic Reagents: If your reaction mixture contains other nucleophiles (e.g., amines, hydroxides, thiols), these can readily displace the chloride.

  • Elimination Product: A less common, but possible, byproduct is 3-fluoro-4-vinylpyridine, formed via an E1 or E2 elimination pathway, especially if a strong, non-nucleophilic base is present.

To identify the impurity, high-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to predict the elemental composition.

Q3: The color of my solution containing this compound in an aprotic solvent like DMF changed from colorless to yellow/brown over several hours. What does this indicate?

A3: While pure this compound is typically a liquid, color change in solution often signals decomposition, even in aprotic solvents.

  • Trace Water: "Anhydrous" aprotic polar solvents like DMF and DMSO can still contain trace amounts of water, which can slowly cause hydrolysis.

  • Solvent Degradation: Some solvents, like DMF, can contain amine impurities (dimethylamine) from their own degradation, which can act as nucleophiles.

  • Formation of Pyridinium Salts: The pyridine nitrogen can be quaternized, leading to the formation of colored pyridinium salts, although this is less likely without a strong alkylating agent.

The development of color is a qualitative indicator of impurity formation. We recommend preparing fresh solutions for your experiments and avoiding long-term storage in solution whenever possible.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and stability of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is solvolysis , a nucleophilic substitution reaction where the solvent acts as the nucleophile. The C-Cl bond is the most reactive site. The reaction can proceed through an SN1-like or SN2-like mechanism. The "benzylic" position of the chloroethyl group relative to the pyridine ring allows for the stabilization of a carbocation intermediate, favoring an SN1 pathway, especially in polar protic solvents.[4]

Q2: Which solvents are recommended for handling and storing this compound?

A2: For short-term experimental use, high-purity, non-nucleophilic solvents are best. For long-term storage, it is recommended to store the compound neat (as a liquid) under an inert atmosphere (e.g., Argon or Nitrogen) at the recommended temperature of 2-8°C.[6]

Solvent Stability Summary Table

Solvent ClassExamplesStability OutlookRationale
Aprotic, Non-Polar Toluene, Hexanes, Dichloromethane (DCM)Good Low polarity and non-nucleophilic nature minimize solvolysis. DCM may contain acidic impurities, so use with caution.
Aprotic, Polar Acetonitrile (ACN), Tetrahydrofuran (THF)Moderate Generally stable, but more polar than non-polar solvents. Ensure they are truly anhydrous.
Aprotic, Polar (Amide/Sulfoxide) DMF, DMAc, DMSOPoor to Moderate Often contain water or amine impurities that can act as nucleophiles. Use fresh, high-purity grades only when necessary for a reaction.
Protic, Polar Methanol, Ethanol, WaterPoor (Not Recommended) These solvents are nucleophilic and will readily participate in solvolysis, leading to rapid degradation.
Q3: How does temperature affect the stability?

A3: As with most chemical reactions, the rate of degradation of this compound increases with temperature. Solvolysis reactions have a significant activation energy barrier, and elevated temperatures provide the energy to overcome this barrier more frequently. Therefore, it is crucial to store the compound at the recommended refrigerated conditions (2-8°C) and to run reactions at the lowest feasible temperature to minimize degradation.[6]

Q4: How can I set up a simple experiment to test the stability in a new solvent system?

A4: You can perform a formal stability study by following a protocol adapted from pharmaceutical industry guidelines.[7][8] This will provide quantitative data on the compound's stability in your specific solvent system.

Experimental Protocol: Solvent Stability Assessment

This protocol outlines a method to quantify the stability of this compound in a solvent of choice using HPLC analysis.

Objective: To determine the rate of degradation of this compound in a selected solvent at a specific temperature over 48 hours.

Materials:

  • This compound

  • Solvent of interest (HPLC grade)

  • Internal Standard (IS), e.g., Naphthalene (a stable, UV-active compound that does not react with the target molecule)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a ~1 mg/mL stock solution of this compound in acetonitrile.

    • Accurately prepare a ~1 mg/mL stock solution of the Internal Standard (IS) in acetonitrile.

  • Preparation of the Study Solution:

    • In a 10 mL volumetric flask, add a known volume of the this compound stock solution and the IS stock solution.

    • Dilute to the mark with the solvent you wish to study. This is your T=0 sample. The final concentration should be appropriate for HPLC analysis (e.g., 50-100 µg/mL).

  • Incubation and Sampling:

    • Immediately after preparation, transfer an aliquot of the study solution to an HPLC vial. This is your 0-hour time point.

    • Seal the volumetric flask and place it in a temperature-controlled environment (e.g., a 25°C or 40°C water bath).

    • At predetermined time points (e.g., 2, 6, 12, 24, and 48 hours ), withdraw an aliquot from the flask and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Analyze all samples by a validated reverse-phase HPLC method. A generic starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient, e.g., 60:40 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 260 nm

      • Injection Volume: 10 µL

    • The method must show good separation between the starting material, the internal standard, and any degradation products.[9][10]

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Normalize the results by setting the ratio at T=0 to 100%.

    • Plot the percentage of remaining this compound versus time. This will give you a degradation profile.

Visualized Workflows and Mechanisms

Diagram 1: Potential Degradation Pathway

This diagram illustrates the primary solvolysis degradation pathway in a protic solvent like methanol (MeOH), which proceeds via an SN1 mechanism.

G cluster_0 Degradation via SN1 Solvolysis A This compound B Carbocation Intermediate (Resonance Stabilized) A->B - Cl⁻ (Slow, RDS) C Solvolysis Product (e.g., 4-(1-Methoxyethyl)-3-fluoro-pyridine) B->C + MeOH - H⁺ (Fast) D Elimination Product (e.g., 3-Fluoro-4-vinylpyridine) B->D - H⁺ (Minor Pathway)

Caption: SN1 solvolysis pathway of this compound.

Diagram 2: Troubleshooting Workflow

This workflow guides a researcher from observing a common experimental problem to identifying the cause and finding a solution.

G Start Problem Observed: Low Yield / New Impurity CheckPurity Re-analyze Purity of Starting Material (SM) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK RunControl Run Control Experiment (SM + Solvent Only) PurityOK->RunControl Yes BadStock Solution: Procure New High-Purity Batch PurityOK->BadStock No Monitor Monitor SM Peak Area vs. Time by HPLC RunControl->Monitor Degradation Degradation Observed? Monitor->Degradation ChangeSolvent Solution: Change to a Non-Nucleophilic Solvent (e.g., Toluene, THF) Degradation->ChangeSolvent Yes OtherIssue Conclusion: Instability is Not the Root Cause. Investigate other parameters. Degradation->OtherIssue No

Caption: Troubleshooting workflow for experiments with unstable reagents.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines.National Institutes of Health (NIH).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.National Institutes of Health (NIH).
  • Stability testing overview for Pharmaceutical products.GMP SOP.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society.
  • Quality Guidelines - ICH.International Council for Harmonisation (ICH).
  • Stability Testing of Pharmaceutical Products.Journal of Applied Pharmaceutical Science.
  • How to create a GMP-Compliant Stability Protocol?QbD Group.
  • Guidelines for Pharmaceutical Stability Study.Pharmaguideline.
  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD..
  • Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.ResearchGate.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.Benchchem.
  • Rates of solvolysis of p-dimethylamino benzyl halides.Chemistry Stack Exchange.
  • Pyridine 1613 | NIOSH.Centers for Disease Control and Prevention (CDC).
  • 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. Available at: [Link]

  • HPLC Methods for analysis of Pyridine.HELIX Chromatography.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials.National Center for Biotechnology Information (NCBI).
  • 4-(1-Chloroethyl)-3-fluoropyridine.MySkinRecipes.
  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review.MDPI.
  • 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429. PubChem. Available at: [Link]

  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways.Frontiers in Microbiology.
  • 2546-56-7|4-Chloro-3-fluoropyridine|BLD Pharm.BLD Pharmatech Ltd..
  • Degradation Pathways | Request PDF. ResearchGate. Available at: [Link]

  • Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed. Available at: [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]

  • Degradation pathways of PE-derived long-chain linear alkanes by... ResearchGate. Available at: [Link]

  • 3-Fluoropyridine | C5H4FN | CID 67794. PubChem. Available at: [Link]

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Preventing pyridine ring modifications during substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with pyridine scaffolds. The inherent reactivity of the pyridine ring, while synthetically useful, can often lead to undesired modifications during substitution reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome these challenges, ensuring the integrity of your target molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during pyridine substitution reactions. Each entry details the underlying chemical principles and provides actionable protocols to mitigate the issue.

Problem 1: Unwanted Nucleophilic Attack Leading to Ring-Opening

One of the most dramatic and destructive side reactions is the ring-opening of the pyridine nucleus, often observed under strongly nucleophilic and basic conditions. This is famously exemplified by the Zincke reaction , where a pyridinium salt reacts with a primary amine, leading to ring scission.[1] While sometimes synthetically useful, uncontrolled ring-opening is a common pathway to product loss and complex mixture formation.

Root Cause Analysis:

The electron-deficient nature of the pyridine ring, especially when the nitrogen is quaternized (forming a pyridinium salt), makes the carbons at the 2- and 4-positions highly electrophilic.[2][3] Strong nucleophiles can attack these positions, initiating a cascade that breaks the C-N bond and opens the ring. This process is an example of an Addition of a Nucleophile, Ring Opening, and Ring Closing (ANRORC) mechanism.[1]

Preventative Strategies & Protocols:

  • Avoid Pyridinium Salt Formation: If the reaction conditions (e.g., strong acids or alkylating agents) can form a pyridinium salt, consider alternative strategies. The positive charge on the nitrogen atom dramatically increases the ring's susceptibility to nucleophilic attack.[2][4]

  • Control Basicity and Nucleophilicity:

    • Use Milder Bases: When performing reactions like the Chichibabin amination, which uses the powerful nucleophile sodium amide (NaNH₂), precise temperature control is critical.[5][6] Overheating can promote side reactions. Consider modern variants that use milder conditions.[5]

    • Reagent Choice: For lithiation, standard reagents like n-butyllithium (nBuLi) can act as a nucleophile, adding to the ring rather than deprotonating it. The use of mixed-metal superbases, such as nBuLi-Li-aminoalkoxide aggregates, can favor deprotonation at the desired position by creating a more sterically hindered and selective lithiating agent.[7][8][9]

  • Temperature Management: Many ring-opening reactions are kinetically controlled and highly temperature-dependent. Running reactions at the lowest effective temperature can significantly suppress these pathways. For instance, lithiation reactions are often performed at -78 °C to prevent unwanted additions.

Protocol 1: Regioselective C-2 Lithiation of 2-Chloropyridine while Avoiding Nucleophilic Addition

This protocol utilizes a mixed-aggregate base to favor deprotonation over nucleophilic attack by nBuLi.

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of lithium aminoalkoxide (e.g., LiDMAE, 1.1 eq.) in hexane to a flame-dried flask equipped with a magnetic stirrer and a thermometer.

  • Base Formation: Cool the solution to 0 °C. Slowly add n-butyllithium (1.1 eq.) while maintaining the temperature. Stir the resulting mixture for 20 minutes to allow for the formation of the mixed aggregate.

  • Substrate Addition: Cool the reaction mixture to -78 °C. Add a pre-cooled solution of 2-chloropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Reaction & Quenching: Stir the reaction at -78 °C for 1-2 hours. The progress can be monitored by TLC. Once lithiation is complete, quench the reaction with a suitable electrophile (e.g., chlorotrimethylsilane).

  • Workup: Allow the reaction to warm to room temperature, then carefully quench with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure for purification.

Problem 2: Ring Deactivation and Undesired N-Functionalization in Electrophilic Substitutions

Pyridine is notoriously difficult to functionalize via electrophilic aromatic substitution (EAS) for two primary reasons: the electronegative nitrogen atom deactivates the ring, and the basic nitrogen lone pair readily reacts with electrophiles and Lewis acids.[2][10][11]

Root Cause Analysis:

  • Ring Deactivation: The nitrogen atom withdraws electron density from the ring inductively, making it less nucleophilic and thus less reactive towards electrophiles, similar to nitrobenzene.[2][11]

  • N-Coordination/Protonation: In the presence of acids (Brønsted or Lewis) required for many EAS reactions (e.g., nitration, Friedel-Crafts), the pyridine nitrogen is protonated or coordinates to the Lewis acid.[10] This forms a pyridinium species, which is even more strongly deactivated. Friedel-Crafts reactions often fail entirely because the catalyst is sequestered by the nitrogen.[2][12]

Preventative Strategies & Protocols:

  • Pyridine N-Oxide Strategy: This is the most effective and widely used method to overcome EAS challenges. The N-oxide strategy cleverly inverts the electronic properties of the ring.

    • Activation: The N-oxide oxygen atom donates electron density into the ring via resonance, activating the 2- and 4-positions towards electrophilic attack.[13][14]

    • Protection: The nitrogen lone pair is already engaged in the bond with oxygen, preventing it from reacting with acids or electrophiles.[13]

  • Steric Hindrance: Introducing bulky groups at the 2- and 6-positions can sterically shield the nitrogen, preventing its interaction with Lewis acids and allowing for reactions like nitration to proceed, albeit often requiring harsh conditions.[2][10]

Protocol 2: Synthesis of 4-Nitropyridine via the N-Oxide Strategy

This two-step protocol demonstrates the activation and subsequent deoxygenation of the pyridine ring.

Step A: N-Oxidation

  • Reaction Setup: In a round-bottom flask, dissolve pyridine (1.0 eq.) in glacial acetic acid.

  • Oxidant Addition: Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aq. solution, ~1.5 eq.).

  • Heating: Heat the reaction mixture to 70-80 °C for several hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture, and carefully neutralize with a base like sodium carbonate. Extract the pyridine N-oxide product with a suitable solvent like dichloromethane.

Step B: Nitration and Deoxygenation

  • Nitration: Dissolve the purified pyridine N-oxide (1.0 eq.) in concentrated sulfuric acid at 0 °C. Add fuming nitric acid dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat as required (e.g., 60-90 °C), monitoring carefully.

  • Quenching & Isolation: Pour the reaction mixture onto crushed ice and neutralize to precipitate the 4-nitropyridine N-oxide.

  • Deoxygenation: Dissolve the 4-nitropyridine N-oxide in a suitable solvent. Add a deoxygenating agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) and heat.[13] The reaction progress can be monitored by the disappearance of the N-oxide starting material.

  • Final Workup: After the reaction is complete, perform a standard aqueous workup and purify the 4-nitropyridine product by chromatography or recrystallization.

Problem 3: Poor Regiocontrol in Radical Substitutions (Minisci Reaction)

The Minisci reaction is a powerful method for C-H alkylation of electron-deficient heterocycles like pyridine.[15] However, it often suffers from a lack of regioselectivity, yielding a mixture of 2- and 4-substituted isomers, as well as potential poly-alkylation products.[15][16]

Root Cause Analysis:

Under the acidic conditions of the Minisci reaction, the pyridine is protonated. The incoming nucleophilic radical can then attack the electron-deficient 2-, 4-, and 6-positions. The precise ratio of isomers is sensitive to steric and electronic factors of both the pyridine substrate and the radical, making it difficult to control.[16] Over-alkylation can occur because the alkylated pyridine product can be protonated and react again.[16]

Preventative Strategies & Protocols:

  • Use of N-Functionalized Pyridinium Salts: Modern approaches utilize N-functionalized pyridinium salts (e.g., N-acyloxy, N-alkoxy) to direct the radical attack selectively to either the C2 or C4 position under acid-free conditions.[17] This strategy offers exquisite regiocontrol that is not possible in the classical Minisci reaction.

  • Control Stoichiometry: To minimize di-substitution, use the pyridine as the limiting reagent or add a non-nucleophilic base like 2,4,6-collidine to scavenge the protons released during rearomatization, preventing re-activation of the product.[16]

  • Radical Source Selection: The nature of the radical precursor can influence selectivity. Some modern methods use photoredox catalysis to generate radicals under milder conditions, which can improve control over the reaction outcome.

Data Summary & Visualization

Table 1: Comparison of Strategies for Pyridine Substitution
Reaction Type Challenge Classical Method Limitations Modern/Preventative Strategy Advantage
Nucleophilic Ring-OpeningChichibabin (NaNH₂)Harsh conditions, side reactions[5][6]Use of mixed-metal bases (e.g., nBuLi-LiDMAE)Higher selectivity, milder conditions[8]
Electrophilic Ring DeactivationDirect Nitration/SulfonationRequires harsh conditions, low yields[2][10]N-Oxide formation/deoxygenationActivates ring, protects N, high yields[13][14]
Radical Poor RegioselectivityClassical Minisci (Ag⁺/S₂O₈²⁻)Mixture of C2/C4 isomers, poly-alkylation[15]Use of N-functionalized pyridinium saltsExcellent regiocontrol (C2 or C4)[17]
Diagrams

// Electrophilic Path n_oxide [label="Use Pyridine N-Oxide Strategy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; direct [label="Direct Substitution\n(Harsh Conditions)"]; q1 -> n_oxide [label="Yes"]; q1 -> q2 [label="No"];

// Nucleophilic Path q2 -> q3 [label="No"]; strong_nu [label="Are conditions strongly\nnucleophilic/basic?"]; q2 -> strong_nu [label="Yes"];

ring_open [label="Risk of Ring-Opening\n(Zincke-type)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mild_cond [label="Control Temp & Base;\nUse Mixed-Metal Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; strong_nu -> ring_open [label="Yes"]; strong_nu -> mild_cond [label="No (or to prevent)"];

// Radical Path q3 -> q4 [label="Yes"]; q4 [label="Is regiocontrol\na problem?"]; minisci [label="Classical Minisci Reaction"]; n_func [label="Use N-Functionalized\nPyridinium Salts", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q4 -> n_func [label="Yes"]; q4 -> minisci [label="No"]; } dot Caption: Troubleshooting decision tree for pyridine substitutions.

G

Frequently Asked Questions (FAQs)

Q1: Why does my Friedel-Crafts reaction fail on a simple pyridine substrate? A: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the basic lone pair on the pyridine nitrogen. This forms a complex that severely deactivates the ring towards electrophilic attack, effectively shutting down the reaction.[2][10] To perform an acylation or alkylation, you must use an indirect method, such as a cross-coupling reaction on a pre-functionalized (e.g., halogenated) pyridine.

Q2: I am trying to perform a Chichibabin reaction, but I am getting very low yields and a lot of dark, polymeric material. What is going wrong? A: The Chichibabin reaction requires high temperatures (often >100 °C) and a very strong base (NaNH₂).[5] These harsh conditions can lead to polymerization and other side reactions, especially if the substrate or reagents are not pure. Ensure your sodium amide is fresh and your solvent is scrupulously dry. Try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Some substrates may benefit from milder, modern amination protocols.[18]

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on a pyridine ring without a leaving group like a halogen? A: Yes, under specific circumstances. The Chichibabin reaction is a prime example where the leaving group is formally a hydride ion (H⁻), which is typically a very poor leaving group.[6][19] The reaction is driven forward by the formation of stable H₂ gas and the aromatization of the ring.[6][19] However, for most SNAr reactions, a good leaving group (like F, Cl, Br) at the 2- or 4-position is necessary for the reaction to proceed under milder conditions.[2][19]

Q4: I observe both C2 and C4 isomers in my Minisci reaction. How can I favor one over the other? A: In a classical Minisci reaction, achieving high regioselectivity is challenging. Sterics play a key role; bulky radicals will preferentially attack the less hindered C2 position, while bulky substituents on the pyridine ring may direct attack to the C4 position. For predictable and high regioselectivity, the most reliable method is to move away from the classical protocol and use an N-functionalized pyridinium salt strategy, which can be designed to deliver radicals exclusively to either the C2 or C4 position.[17]

Q5: My pyridine-containing starting material seems to be polymerizing during the reaction or workup. Why? A: Pyridine and its derivatives can be susceptible to polymerization under certain conditions. Acidic conditions can lead to the formation of pyridinium oligomers.[20] For vinylpyridines, the vinyl group can undergo radical or anionic polymerization, which can be initiated by transition-metal catalysts or strong bases.[21][22] If you suspect polymerization, ensure your reaction conditions are neutral if possible, and that you have excluded potential radical initiators (light, peroxides) unless desired.

References
  • Zincke reaction. In: Wikipedia. [Link]

  • Chichibabin reaction. In: Grokipedia. [Link]

  • Qi, L., Chen, Z., Aïssa, C., & Xiao, J. (n.d.). Proposed mechanism for the reductive Zincke reaction. ResearchGate. [Link]

  • Pyridine. In: Wikipedia. [Link]

  • Minisci reaction. In: Wikipedia. [Link]

  • (n.d.). Chichibabin reaction. University of Calgary. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). National Institutes of Health. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]

  • Chichibabin reaction. In: Wikipedia. [Link]

  • (L-460) Zincke reaction: Basic concept & Reaction Mechanism for primary & secondary amine as Nu. (2020). YouTube. [Link]

  • Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. (n.d.). PubMed Central. [Link]

  • Pyridines – Structure. (n.d.). DAV University. [Link]

  • Why does pyridine not undergo an electrophilic substitution reaction? (2017). Quora. [Link]

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (2025). University of Liverpool. [Link]

  • A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. (2025). National Institutes of Health. [Link]

  • Nucleophilic substitution of pyridines. (2022). Chemistry Online. [Link]

  • Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes. (n.d.). National Institutes of Health. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • EAS Reactions of Pyridine Explained. (2024). Pearson. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

  • nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. (2025). ResearchGate. [Link]

  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (n.d.). ResearchGate. [Link]

  • Chichibabin pyridine synthesis. In: Wikipedia. [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. (1975). Semantic Scholar. [Link]

  • Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. (2023). YouTube. [Link]

  • The Pyridine Trick Nobody Expects. (2026). YouTube. [Link]

  • Nucleophilic substitution of pyridine. (2017). YouTube. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. [Link]

  • Electrophilic substitution on pyridine. (n.d.). Química Organica.org. [Link]

  • The pyridine/acetic anhydride initiated homopolymerization of maleic anhydride, maleic acid, and cyclopent-4-ene-1,3-dione. (n.d.). ResearchGate. [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (2010). Journal of the American Chemical Society. [Link]

  • Radical chain monoalkylation of pyridines. (2021). Chemical Science. [Link]

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. (n.d.). University of Regensburg. [Link]

  • A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. (n.d.). Organic Process Research & Development. [Link]

  • Limitations of Minisci reactions for pyridine–pyridine coupling. (n.d.). ResearchGate. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. [Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022). PubMed. [Link]

  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. (2019). Macromolecules. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. [Link]

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  • Selective Lithiation of 4-(1 H -1-Pyrrolyl)pyridine. Access to New Electron-Releasing Ligands. (2025). ResearchGate. [Link]

  • Substituent effect on the properties of pyridine-N-oxides. (2025). ResearchGate. [Link]

  • Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. (n.d.). Chemical Communications. [Link]

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Technical Support Center: Optimizing the Synthesis of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-Chloroethyl)-3-fluoro-pyridine. This valuable pyridine derivative serves as a key intermediate in the development of fluorinated pharmaceuticals, such as novel kinase inhibitors.[1][2] The introduction of the fluoro and chloroethyl groups presents unique synthetic challenges that can lead to diminished yields and complex purification profiles. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.

Section 1: Overview of the Synthetic Strategy

The synthesis of this compound is not a trivial one-pot reaction. It requires a multi-step approach, typically starting from a functionalized 3-fluoropyridine precursor. The final and most critical step involves the conversion of a secondary alcohol to the target alkyl chloride. Understanding this workflow is paramount to diagnosing issues at each stage.

A common and logical synthetic pathway is outlined below. This guide will focus primarily on troubleshooting the final, often yield-limiting, chlorination step.

G cluster_0 Precursor Synthesis cluster_1 Intermediate Preparation cluster_2 Final Chlorination (Focus of this Guide) A 3-Fluoropyridine B 4-Acetyl-3-fluoropyridine A->B Friedel-Crafts Acylation C 4-(1-Hydroxyethyl)-3-fluoropyridine B->C Ketone Reduction (e.g., NaBH4) D This compound (Target Molecule) C->D Deoxychlorination (e.g., SOCl2) G Start Low Conversion & Multiple Spots Check1 Check Reagent Stoichiometry (Use 1.1-1.5 eq. SOCl2) Start->Check1 Check2 Lower Reaction Temperature (Add SOCl2 at 0°C or below) Check1->Check2 Stoichiometry OK Check3 Consider Milder Reagent (e.g., Appel Reaction) Check2->Check3 Temp. Control Implemented Solution Improved Selectivity and Conversion Check3->Solution Reagent Switched

Caption: Decision workflow for troubleshooting low conversion and selectivity.

  • Solutions:

    • Stoichiometry: Ensure you are using a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent. Insufficient reagent will lead to incomplete conversion.

    • Milder Reagents: If thionyl chloride consistently gives elimination products, consider alternative, milder methods for deoxychlorination. The Appel reaction (using PPh₃ and CCl₄) is a classic alternative that often proceeds under much milder conditions, reducing the likelihood of elimination and charring. [3] 3. Work-up Procedure: Quench the reaction carefully by pouring it over ice water or a cold saturated sodium bicarbonate solution. This neutralizes acidic components quickly and minimizes product degradation during extraction.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for this specific transformation?

A1: The choice depends on lab-scale, available equipment, and the substrate's sensitivity. Thionyl chloride (SOCl₂) is the most common and cost-effective, but others offer advantages.

ReagentProsConsTypical Conditions
Thionyl Chloride (SOCl₂)[3] Inexpensive, volatile byproducts (SO₂, HCl) are easily removed.Highly corrosive and moisture-sensitive. Can cause charring and elimination.DCM or Chloroform, 0°C to reflux.
Oxalyl Chloride ((COCl)₂)[3]Generally more reactive than SOCl₂, can be used at lower temperatures.More expensive, toxic (releases CO). Requires careful handling.DCM with catalytic DMF (Vilsmeier-Haack conditions), low temp.
**Appel Reaction (PPh₃/CCl₄)[3]Very mild conditions, high functional group tolerance, less elimination.Stoichiometric phosphine oxide byproduct can complicate purification.Acetonitrile or DCM, 0°C to RT.

Q2: How can I effectively purify the final product, this compound?

A2: Purification can be challenging due to the product's polarity and potential instability.

  • Column Chromatography: This is the most common method. Use silica gel with a non-polar/polar eluent system, such as a gradient of ethyl acetate in hexanes. It is crucial to run the column quickly, as the slightly acidic nature of silica gel can cause the product to slowly decompose or streak. Neutralizing the silica gel with triethylamine (0.5-1% in the eluent) can mitigate this.

  • Extraction: A thorough aqueous work-up is critical. After quenching the reaction, wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove acid), and finally brine (to aid drying).

  • Distillation: If working on a larger scale, vacuum distillation may be an option, but you must first determine the product's thermal stability.

Q3: What are the stability and storage recommendations for this compound?

A3: The product is a halogenated organic compound and should be handled with care. [4]* Stability: It is sensitive to moisture, which can hydrolyze the chloro group back to the hydroxyl starting material. It may also slowly eliminate HCl upon standing, especially if exposed to light or trace impurities.

  • Storage: Store the purified product in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a refrigerator at 2-8°C is recommended. [5]

Section 4: Protocol: Chlorination Using Thionyl Chloride

This protocol is a representative example and should be adapted and optimized based on your specific experimental observations and scale.

Reaction: 4-(1-Hydroxyethyl)-3-fluoropyridine → this compound

Materials:

  • 4-(1-Hydroxyethyl)-3-fluoropyridine (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 eq, optional scavenger base)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Dissolution: Dissolve 4-(1-hydroxyethyl)-3-fluoropyridine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Dilute thionyl chloride (1.2 eq) with anhydrous DCM in the addition funnel. Add the SOCl₂ solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (stain: potassium permanganate).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice and saturated NaHCO₃ solution. Caution: This is an exothermic process with gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • 4-(1-Chloroethyl)-3-fluoropyridine - MySkinRecipes.
  • 3-Fluoropyridine synthesis - ChemicalBook.
  • Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis.
  • List of Reagents - Wordpress.
  • 4-Chloro-3-fluoropyridine 2546-56-7 wiki - Guidechem.
  • Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride - American Chemical Society.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
  • An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement - PubMed Central.
  • 4-Chloro-3-fluoropyridine = 95.0 2546-56-7 - Sigma-Aldrich.

Sources

Technical Support Center: Stereochemical Control in Reactions of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing stereochemistry in reactions involving 4-(1-Chloroethyl)-3-fluoro-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common challenges encountered during the synthesis and manipulation of this chiral building block. The unique electronic properties of the fluorinated pyridine ring, combined with the reactive benzylic-like chloride, present specific stereochemical hurdles that require careful consideration of reaction mechanisms and conditions.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address potential issues in your experimental work.

I. Controlling Stereoselectivity in Synthesis

The primary route to enantiomerically enriched this compound typically involves the asymmetric reduction of the precursor ketone, 4-acetyl-3-fluoropyridine, to the corresponding alcohol, followed by chlorination with retention or inversion of configuration.

Question 1: My asymmetric reduction of 4-acetyl-3-fluoropyridine is resulting in low enantiomeric excess (ee). What are the critical parameters to optimize?

Answer: Achieving high enantioselectivity in the reduction of pyridyl ketones is a common challenge. The Lewis basicity of the pyridine nitrogen can interfere with many common catalysts. Here are the key areas to investigate:

  • Catalyst Selection: Standard chiral reducing agents may not be optimal. Consider catalysts known to be effective for heteroaromatic ketones. Chiral oxazaborolidines, such as those used in Corey-Bakshi-Shibata (CBS) reductions, are often a good starting point for achieving high enantioselectivity in the reduction of ketones.[1]

  • Metal-Catalyzed Asymmetric Transfer Hydrogenation: Ruthenium and rhodium complexes with chiral ligands are powerful tools for the asymmetric reduction of ketones. The choice of ligand is critical and often requires screening.

  • Biocatalysis: Ketoreductases (KREDs) from various microorganisms can offer exquisite enantioselectivity and operate under mild conditions. A screening kit of different KREDs is often a rapid way to identify a suitable enzyme.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent and Additives: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. In some cases, the addition of a Lewis acid can coordinate with the pyridine nitrogen, preventing catalyst inhibition and improving stereoselectivity.

Question 2: I have the chiral alcohol, 1-(3-fluoropyridin-4-yl)ethanol. How do I convert it to the chloride without significant racemization or loss of enantiomeric purity?

Answer: The conversion of the chiral alcohol to the chloride is a critical step where the stereocenter is at high risk of racemization, especially if the reaction proceeds through a carbocation intermediate (S(_N)1 pathway).

  • For Inversion of Stereochemistry: Reagents that favor an S(_N)2 mechanism are ideal. Thionyl chloride (SOCl(_2)) in a non-polar, non-coordinating solvent is a common choice. The key is to avoid conditions that promote the formation of the resonance-stabilized benzylic-like carbocation. The use of pyridine as a solvent with thionyl chloride should be approached with caution, as it can lead to the formation of a pyridinium intermediate that may favor an S(_N)1 pathway.

  • For Retention of Stereochemistry: The Appel reaction (using triphenylphosphine and carbon tetrachloride) or similar phosphine-based chlorinating agents can proceed with retention of configuration, though the mechanism can be complex and substrate-dependent.

A general workflow for troubleshooting this conversion is outlined below:

Caption: Troubleshooting workflow for chlorination of 1-(3-fluoropyridin-4-yl)ethanol.

II. Managing Stereochemistry in Nucleophilic Substitution Reactions

The chloroethyl group of this compound is susceptible to nucleophilic substitution. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

Question 3: When I react my enantiomerically pure this compound with a nucleophile, I am observing significant racemization. Why is this happening and how can I prevent it?

Answer: Racemization during nucleophilic substitution at this benzylic-like position is a strong indicator that the reaction is proceeding, at least in part, through an S(_N)1 mechanism.[2] The intermediate carbocation is planar, and the nucleophile can attack from either face, leading to a racemic mixture.[3]

  • The Role of the Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are particularly effective at stabilizing the carbocation intermediate and the chloride leaving group, thus promoting the S(_N)1 pathway. To favor an S(_N)2 reaction with inversion of stereochemistry, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

  • The Nature of the Nucleophile: Strong, anionic nucleophiles (e.g., azide, cyanide, thiolates) generally favor the S(_N)2 mechanism. Weak, neutral nucleophiles (e.g., water, alcohols) are more likely to participate in S(_N)1 reactions.

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation, favoring the S(_N)1 pathway. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will favor the S(_N)2 mechanism.

Factor Favors S(_N)1 (Racemization) Favors S(_N)2 (Inversion)
Solvent Polar Protic (e.g., H₂O, EtOH)Polar Aprotic (e.g., DMF, DMSO)
Nucleophile Weak, Neutral (e.g., H₂O, ROH)Strong, Anionic (e.g., N₃⁻, CN⁻)
Temperature HighLow

Question 4: Can the fluorine atom at the 3-position influence the stereochemical outcome of reactions?

Answer: Yes, the fluorine substituent has a significant electronic impact. Fluorine is highly electronegative, and its strong inductive electron-withdrawing effect can destabilize the adjacent carbocation that would form in an S(_N)1 reaction. This destabilization can make the S(_N)1 pathway less favorable than it would be on an unsubstituted pyridine ring, thereby favoring the S(_N)2 mechanism.[4][5] This can be advantageous when trying to maintain stereochemical integrity during a nucleophilic substitution. However, the overall electronic nature of the fluoropyridine ring is complex, and this effect should be considered in conjunction with the other reaction parameters.[4]

III. Chiral Resolution and Purity Assessment

Question 5: I have synthesized racemic this compound. What are my options for resolving the enantiomers?

Answer: If asymmetric synthesis is not feasible, chiral resolution of the racemate is a viable alternative. This is often performed on the precursor alcohol, 1-(3-fluoropyridin-4-yl)ethanol, as the hydroxyl group provides a convenient handle for derivatization.

  • Enzymatic Kinetic Resolution: Lipases are commonly used to selectively acylate one enantiomer of an alcohol, leaving the other enantiomer unreacted.[6][7] A common procedure involves reacting the racemic alcohol with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (e.g., from Candida antarctica). The resulting ester and the unreacted alcohol can then be separated by chromatography. This can provide both enantiomers with high optical purity.

  • Diastereomeric Salt Formation: If your molecule has an acidic or basic handle, you can react it with a chiral resolving agent (e.g., tartaric acid for a basic amine, or a chiral amine for a carboxylic acid) to form diastereomeric salts.[8] These diastereomers have different physical properties and can often be separated by fractional crystallization.

Question 6: I am struggling to separate the enantiomers of this compound on my chiral HPLC column. What can I do?

Answer: Chiral HPLC method development can be challenging and often requires screening of multiple columns and mobile phases.[9][10]

  • Column Screening: There is no universal chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many applications. It is advisable to screen a set of chiral columns with different selectivities.

  • Mobile Phase Optimization: For normal-phase chiral HPLC, a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. Varying the alcohol content and the type of alcohol can have a dramatic effect on the separation. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution, especially for basic compounds like pyridines.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is often a powerful alternative to HPLC for enantiomer separation, offering faster separations and higher efficiency.[11][12]

  • Derivatization: If direct separation is proving difficult, you can derivatize your compound with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard (achiral) reverse-phase HPLC column.

A sample protocol for chiral SFC is provided below. Note that this is a starting point and will likely require optimization for your specific compound.

Protocol: Chiral SFC Screening

  • Column: Chiralpak IC (or other suitable polysaccharide-based chiral column), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: Isocratic mixture of CO(_2) and a modifier (e.g., methanol). Start with a low percentage of modifier (e.g., 5%) and create a gradient to a higher percentage (e.g., 40%) to find the optimal elution conditions.

  • Additive: If peak shape is poor, add a small amount of a basic additive like isobutylamine (IBA) to the modifier.

  • Flow Rate: 2.5 mL/min.

  • Backpressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV (at a suitable wavelength) or Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: At what stage is it best to introduce the stereocenter?

A1: It is generally most efficient to introduce the stereocenter as early as possible in the synthetic route. For this molecule, this would be the asymmetric reduction of 4-acetyl-3-fluoropyridine. This avoids carrying a racemic mixture through multiple steps and the need for a resolution at a later stage.

Q2: How stable is the stereocenter in this compound to racemization upon storage?

A2: As a benzylic-like chloride, the stereocenter is potentially labile, especially in the presence of trace amounts of acid or nucleophiles, or in polar solvents. For long-term storage, it is recommended to keep the compound in a solid form, in a tightly sealed container, at low temperature, and under an inert atmosphere. If stored in solution, use a non-polar, aprotic solvent.

Q3: Can I use my enantiomerically enriched this compound in a Grignard or organolithium reaction without loss of stereochemical integrity?

A3: This is highly unlikely to proceed with retention of stereochemistry. The formation of an organometallic reagent from this compound would likely lead to racemization at the carbon bearing the metal.

Q4: Are there any known safety concerns with this compound?

A4: As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chin. J. Chem.2023, 41, 1635-1650.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules2024, 29, 268.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. J. Org. Chem.2021, 86, 17, 11949–11964.
  • Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Org. Lett.2026, ASAP.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules2023, 28, 457.
  • “Chiral Impurity Methods – Case Study”. HPLC. Available from: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. J. Med. Chem.2024, 67, 5, 4128–4140.
  • Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. J. Am. Chem. Soc.2001, 123, 41, 10215–10219.
  • Which of the following compounds will undergo racemisation when solution of KOH hydrolyses. Allen. Available from: [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. ChemRxiv. 2026.
  • Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Chem. Commun.2025, Advance Article.
  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. Available from: [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules2023, 28, 6279.
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. J. Org. Chem.2022, 87, 18, 12210–12215.
  • Chiral resolution. Wikipedia. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • SFC for chiral separations in bioanalysis. J. Pharm. Biomed. Anal.2019, 162, 161-172.
  • Photoinduced stereoselective reactions using pyridinium salts as radical precursors. RSC Publishing. 2025.
  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. 2013.
  • Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. Bioanalysis2018, 10, 14, 1115-1126.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. J. Liq. Chromatogr.
  • Pyridine. Wikipedia. Available from: [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS One2021, 16, 1, e0245814.
  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available from: [Link]

  • Asymmetric Synthesis with Chiral Reagent & Chiral C
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Org. Biomol. Chem.2023, 21, 7639-7653.
  • 4-(1-Chloroethyl)-3-fluoropyridine. MySkinRecipes. Available from: [Link]

  • Poly(4-vinylpyridine) Based Novel Stationary Phase Investigated under Supercritical Fluid Chromatography. Chiral Technologies. Available from: [Link]

  • CHIRAL Handbook. BGB Analytik. Available from: [Link]

  • An Enantioselective Synthesis of (S)-4-Fluorohistidine. J. Fluorine Chem.2008, 129, 9, 807-810.
  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules2023, 28, 4380.
  • 19.11: Racemization. Chemistry LibreTexts. Available from: [Link]

  • Enantioselective Synthesis of (−)-Acetylapoaranotin. Org. Lett.2014, 16, 17, 4480–4483.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available from: [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. J. Org. Chem.2010, 75, 12, 4133–4143.
  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. ResearchGate. Available from: [Link]

  • Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available from: [Link]

  • Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. ResearchGate. Available from: [Link]

  • Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving the sterically hindered and electronically modified substrate, 4-(1-Chloroethyl)-3-fluoro-pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and succeed in your synthetic endeavors.

Core Challenges & Strategic Overview

Cross-coupling with this compound presents a unique set of challenges that must be addressed through careful catalyst system selection.

  • Inert C-Cl Bond: The C(sp²)-Cl bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step to the palladium(0) center the primary kinetic hurdle.[1][2]

  • Steric Hindrance: The 1-chloroethyl group at the 4-position imposes considerable steric bulk around the reactive center, potentially impeding the approach of the catalyst.[3]

  • Pyridine Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5][6]

  • Electronic Effects: The 3-fluoro substituent is strongly electron-withdrawing, which can modulate the electron density of the pyridine ring. This can favorably make the C-Cl bond more susceptible to oxidative addition but also affects the overall reactivity profile.[7]

Our strategy will focus on catalyst systems known to overcome these barriers, primarily employing palladium complexes with bulky, electron-rich ligands that are adept at activating stubborn C-Cl bonds.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during cross-coupling reactions with this compound in a practical, question-and-answer format.

General Questions

Q1: My cross-coupling reaction is showing no or very low conversion. What are the first things I should check?

A1: Low or no conversion with this substrate is common and typically points to issues in the oxidative addition step. Here is a prioritized checklist:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[2] Catalyst deactivation is a primary cause of failure.[6]

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[2] You must use a specialized, electron-rich, and sterically hindered ligand. See our recommendations in the Suzuki and Buchwald-Hartwig sections below.

  • Temperature: C-Cl bond activation requires higher thermal energy. If you are running the reaction below 80 °C, a significant increase in temperature (e.g., to 100-120 °C) is often necessary.[2]

  • Catalyst Precursor: Ensure your palladium source is active. While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. Using a more advanced, air-stable palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can provide more reliable and consistent generation of the active catalyst.[2]

Q2: I'm observing a significant amount of a side product where the chlorine atom is replaced by hydrogen (hydrodehalogenation). How can I prevent this?

A2: Hydrodehalogenation is a common side reaction, especially with challenging substrates where the desired reductive elimination step is slow.[2] It arises from competing pathways, such as β-hydride elimination from the coupling partner or reaction with trace water.

  • Solution 1: Ligand Modification: Switch to a bulkier ligand. Increased steric hindrance around the metal center can accelerate reductive elimination relative to side reactions. Ligands from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos) are excellent for this purpose.[8]

  • Solution 2: Ensure Anhydrous Conditions: Use scrupulously dried and degassed solvents and reagents. Trace water can be a proton source for the hydrodehalogenation pathway.

  • Solution 3: Base Selection: The choice of base can influence this side reaction. In some cases, switching to a different base (e.g., from a carbonate to a phosphate) can alter the reaction kinetics favorably.

Suzuki-Miyaura Coupling

Q3: Which catalyst system is a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?

A3: For this challenging C-Cl bond activation, a powerful catalyst system is required. We recommend starting with a Buchwald-type biarylphosphine ligand, which is specifically designed for such transformations.[8] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[8]

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or a G3-XPhos Palladacycle (2 mol%)G3 precatalyst is often more reliable and air-stable.
Ligand XPhos or SPhos (4 mol%)Bulky, electron-rich ligands that accelerate C-Cl oxidative addition and reductive elimination.[6][8]
Base K₃PO₄ (2.0 - 3.0 equiv.)A strong inorganic base effective in activating boronic acids for transmetalation.[9]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Standard solvents for Suzuki couplings. Dioxane is often a good choice for pyridine-containing substrates.
Temperature 100 - 110 °CElevated temperature is necessary to overcome the activation barrier of the C-Cl bond.

Q4: Can N-Heterocyclic Carbene (NHC) ligands be used for this Suzuki coupling?

A4: Yes, NHC ligands are an excellent alternative and have shown great success in the C4-selective coupling of dichloropyridines.[10] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) form highly active and thermally stable palladium complexes capable of activating inert C-Cl bonds.[10][11] A system using a Pd(PEPPSI)-IPr catalyst or generating the catalyst in situ from a palladium source and the IPr ligand could be highly effective.[10]

Buchwald-Hartwig Amination

Q5: I want to couple an amine with this compound. What are the key considerations?

A5: The Buchwald-Hartwig amination of this substrate follows similar principles to the Suzuki coupling: overcoming the inert C-Cl bond is paramount.[2] The primary difference lies in the base required.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G4-BrettPhos Palladacycle (2 mol%)Precatalysts ensure efficient generation of the active Pd(0) catalyst.[2]
Ligand BrettPhos or RuPhos (2-4 mol%)Highly effective, bulky biarylphosphine ligands for C-N bond formation with aryl chlorides.[2]
Base NaOtBu or LHMDS (1.5 - 2.2 equiv.)A strong, non-nucleophilic base is essential to deprotonate the amine without competing side reactions.[2][12]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Standard anhydrous solvents for this reaction type.
Temperature 90 - 110 °CRequired for the rate-limiting oxidative addition step.[2]
Other Cross-Coupling Reactions

Q6: Is a Heck or Sonogashira coupling feasible with this substrate?

A6: Yes, both are feasible but require careful optimization.

  • Heck Coupling: The Heck reaction with aryl chlorides is generally sluggish.[13] Success will depend on high temperatures (120-140 °C) and an effective palladium-phosphine catalyst system.[14][15] A typical starting point would be Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more robust Buchwald ligand, and a hindered amine base like triethylamine or a weaker inorganic base like K₂CO₃.[13][14]

  • Sonogashira Coupling: This reaction can be sensitive to catalyst inhibition by the pyridine substrate.[16] Both traditional copper-co-catalyzed (Pd/Cu) and copper-free conditions can be employed.[17][18][19] For copper-free systems, which are often preferred to avoid alkyne homocoupling, a palladium catalyst with a bulky phosphine ligand and a strong amine base (e.g., pyrrolidine, piperidine) is a good starting point.[20]

Visualization of Key Processes

Understanding the underlying mechanisms and workflows is crucial for effective troubleshooting.

The Palladium Cross-Coupling Catalytic Cycle

The diagram below illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. The success of your reaction with this compound hinges on optimizing Step 1 (Oxidative Addition) and ensuring Step 3 (Reductive Elimination) is rapid and efficient.

Palladium Catalytic Cycle pd0 Active Pd(0)L Catalyst ox_add Oxidative Addition Complex (Pd(II)) pd0->ox_add 1. Oxidative Addition (Rate-Limiting Step) trans Transmetalation / Amine Coordination ox_add->trans 2. Ligand Exchange & Partner Activation reduct Reductive Elimination Complex trans->reduct reduct->pd0 3. Reductive Elimination product Ar-Nu (Desired Product) reduct->product substrate Ar-Cl (Your Pyridine) substrate->ox_add partner Nu-M (e.g., Ar'-B(OH)₂ or R₂NH) partner->trans base Base base->trans

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow

If your reaction is not performing as expected, follow this logical troubleshooting workflow.

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Detailed Experimental Protocols

The following protocols provide robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)

  • 1,4-Dioxane, anhydrous (to make a 0.1 M solution based on the limiting reagent)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination with a generic secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Secondary Amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv., 1.5 mol%)

  • RuPhos (0.03 equiv., 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Toluene, anhydrous (to make a 0.1 M solution based on the limiting reagent)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the NaOtBu.

  • In a separate glovebox or under a positive pressure of inert gas, add this compound, Pd₂(dba)₃, and RuPhos to the flask.

  • Seal the flask with a septum. Add the anhydrous, degassed toluene, followed by the secondary amine via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 4-18 hours.

  • After completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

References
  • Biscoe, M. R., & Buchwald, S. L. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Dolan, E. A., & Brown, D. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • NROChemistry. Heck Coupling. NROChemistry. [Link]

  • ResearchGate. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

  • ResearchGate. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Fu, G. C., & Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • ACS Publications. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Grokipedia. Buchwald–Hartwig amination. Grokipedia. [Link]

  • National Institutes of Health. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. [Link]

  • ResearchGate. (2016). Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines. ResearchGate. [Link]

  • Wikipedia. Heck reaction. Wikipedia. [Link]

  • ACS Publications. (2022). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • University of Southampton. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wiley Online Library. (2020). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Applied Organometallic Chemistry. [Link]

  • ACS Publications. (2007). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Milano-Bicocca. (2019). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. Chemistry – A European Journal. [Link]

  • ResearchGate. (2025). A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl2,2′:6′,2′′-Terpyridines. ResearchGate. [Link]

  • National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-(1-Chloroethyl)-3-fluoro-pyridine and 4-chloromethyl-3-fluoropyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: Structural and Electronic Landscape

At first glance, 4-(1-Chloroethyl)-3-fluoro-pyridine and 4-chloromethyl-3-fluoropyridine appear to be very similar structures. Both possess a 3-fluoropyridine core, a known pharmacophore that can influence the pKa of the pyridine nitrogen and participate in favorable interactions with biological targets.[3] The key distinction lies in the substitution at the 4-position: a primary benzylic-type chloride in 4-chloromethyl-3-fluoropyridine versus a secondary benzylic-type chloride in this compound. This seemingly minor difference has profound implications for their reactivity profiles, particularly concerning the competition between SN1 and SN2 mechanistic pathways.

The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which influences the electron density of the pyridine ring and the attached side chain.[1] This can impact the stability of any potential carbocation intermediates and the electrophilicity of the carbon bearing the chlorine atom.

Mechanistic Considerations: The SN1 vs. SN2 Dichotomy

Nucleophilic substitution reactions of alkyl halides typically proceed via one of two primary mechanisms: the unimolecular SN1 reaction, which involves a carbocation intermediate, or the bimolecular SN2 reaction, which is a concerted process.[4] The preferred pathway is dictated by a variety of factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[5]

For the two compounds , the chlorine atom serves as a good leaving group. The primary determinant of the reaction mechanism will therefore be the structure of the electrophilic carbon center.

4-chloromethyl-3-fluoropyridine: A Propensity for SN2 Reactions

4-chloromethyl-3-fluoropyridine is a primary benzylic-type halide. Primary alkyl halides are generally sterically unhindered, which favors the backside attack characteristic of the SN2 mechanism.[6] The transition state of an SN2 reaction is stabilized by the adjacent pyridine ring through orbital overlap, making benzylic halides particularly reactive towards SN2 displacement.[7]

dot

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants Nu⁻ + 4-chloromethyl-3-fluoropyridine TS [Nu---CH₂(C₅H₃FN)---Cl]⁻ Reactants->TS Concerted Attack Products Nu-CH₂(C₅H₃FN) + Cl⁻ TS->Products Leaving Group Departure

Caption: SN2 mechanism for 4-chloromethyl-3-fluoropyridine.

This compound: The SN1 Pathway Becomes Competitive

In contrast, this compound is a secondary benzylic-type halide. The presence of an additional methyl group at the electrophilic carbon introduces significant steric hindrance, which disfavors the SN2 pathway.[6] Concurrently, this methyl group, along with the pyridine ring, acts to stabilize a potential carbocation intermediate through both inductive effects and resonance.[1] This increased stability of the carbocation makes the SN1 pathway a much more viable, and likely predominant, reaction mechanism.

The stability of benzylic carbocations is a well-established phenomenon, leading to enhanced SN1 reaction rates compared to their non-benzylic counterparts.[8] The secondary benzylic carbocation formed from this compound would be significantly more stable than a primary benzylic carbocation, thus dramatically accelerating the rate of SN1 reactions.

dot

SN1_Mechanism cluster_reactant Reactant cluster_intermediate Carbocation Intermediate cluster_product Product Reactant This compound Intermediate [CH₃CH(C₅H₃FN)]⁺ + Cl⁻ Reactant->Intermediate Rate-determining step Product Nu-CH(CH₃)(C₅H₃FN) Intermediate->Product Nucleophilic Attack (Nu⁻)

Caption: SN1 mechanism for this compound.

Comparative Reactivity Analysis

Based on the mechanistic principles outlined above, we can predict the relative reactivity of our two target compounds.

This compound is expected to be significantly more reactive than 4-chloromethyl-3-fluoropyridine in nucleophilic substitution reactions, particularly under conditions that favor an SN1 mechanism (e.g., polar protic solvents, weak nucleophiles).

This prediction is rooted in the enhanced stability of the secondary benzylic carbocation intermediate. While direct kinetic data is unavailable, studies on analogous systems, such as the solvolysis of substituted benzyl chlorides, consistently show that increasing substitution at the benzylic carbon leads to a dramatic increase in the reaction rate, provided an SN1 mechanism is operative.[9][10] For instance, the solvolysis rate of 1-phenylethyl chloride is significantly faster than that of benzyl chloride.

Conversely, under conditions that strongly favor an SN2 reaction (e.g., polar aprotic solvents, strong, unhindered nucleophiles), the reactivity order might be less pronounced or could even reverse, due to the greater steric hindrance of the secondary substrate.[11] However, the powerful stabilizing effect of the pyridine ring on the carbocation makes a significant contribution from the SN1 pathway likely even under these conditions for this compound.

Feature4-chloromethyl-3-fluoropyridineThis compound
Substrate Type Primary benzylic-type halideSecondary benzylic-type halide
Predominant Mechanism SN2SN1
Steric Hindrance LowModerate
Carbocation Stability Primary (less stable)Secondary (more stable)
Predicted Reactivity Less reactiveMore reactive (especially in SN1)

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions (temperature, solvent, concentration, and stoichiometry) is recommended for each specific nucleophile.

General Workflow for Nucleophilic Substitution

dot

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve substrate in anhydrous solvent under inert atmosphere add_nuc Add nucleophile (and base if required) setup->add_nuc react Stir at appropriate temperature add_nuc->react monitor Monitor progress by TLC or LC-MS react->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or distillation concentrate->purify

Caption: General experimental workflow for nucleophilic substitution.

Protocol for SN2-type Reaction with a Thiolate Nucleophile

This protocol is designed for the more SN2-prone substrate, 4-chloromethyl-3-fluoropyridine, but can be adapted for this compound.

  • Objective: To synthesize 4-((phenylthio)methyl)-3-fluoropyridine.

  • Materials:

    • 4-chloromethyl-3-fluoropyridine

    • Thiophenol

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.5 M), add thiophenol (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen).

    • Stir the mixture for 15 minutes to form the potassium thiophenolate.

    • Add a solution of 4-chloromethyl-3-fluoropyridine (1.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for SN1-type Solvolysis

This protocol is designed to favor the SN1 pathway and would be expected to proceed much more rapidly with this compound.

  • Objective: To synthesize 4-(1-ethoxyethyl)-3-fluoropyridine via solvolysis.

  • Materials:

    • This compound

    • Anhydrous ethanol

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous ethanol (0.2 M).

    • Stir the solution at room temperature or with gentle heating (e.g., 40 °C).

    • Monitor the reaction progress by TLC or LC-MS. Due to the higher reactivity, this reaction is expected to be significantly faster than the corresponding reaction with 4-chloromethyl-3-fluoropyridine.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Conclusion

The seemingly subtle structural difference between this compound and 4-chloromethyl-3-fluoropyridine leads to a significant divergence in their reactivity towards nucleophilic substitution. This compound, as a secondary benzylic-type halide, is primed to react via an SN1 mechanism due to the stability of the corresponding carbocation. This renders it significantly more reactive than its primary counterpart, 4-chloromethyl-3-fluoropyridine, which preferentially undergoes SN2 reactions. This understanding is crucial for medicinal and process chemists in selecting the appropriate building block and designing robust synthetic routes. The provided protocols offer a practical starting point for the utilization of these valuable intermediates in the synthesis of novel, high-value molecules.

References

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. (2010). Steric and electronic effects in SN2 reactions. Retrieved from [Link]

  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]

  • Course Hero. (n.d.). 1. Rank in relative order the reactivity of primary, secondary, tertiary, allylic/benzylic and... Retrieved from [Link]

  • PubMed Central. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Retrieved from [Link]

  • MDPI. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Colorado Boulder. (2020). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (2015). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]

  • Quora. (2021). Why is benzylic and allylic halide reaction faster than primary alkyl halide? Retrieved from [Link]

  • Wiley Online Library. (2009). Comment on "The interplay between steric and electronic effects in SN2 reactions". Retrieved from [Link]

  • PubMed Central. (2019). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • National Institutes of Health. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. Retrieved from [Link]

  • YouTube. (2024). Steric and Nucleophilic Effects on SN2 Reactions. Retrieved from [Link]

  • Reddit. (2016). Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Retrieved from [Link]

  • YouTube. (2020). Primary benzylic halides are more reactive than primary alkyl halides. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Substitution Experiment S21. Retrieved from [Link]

  • Zenodo. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How to distinguish between benzyl chloride and chloro benzene? Retrieved from [Link]

  • NIST. (n.d.). Benzene, (1-chloroethyl)-. NIST WebBook. Retrieved from [Link]

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A Senior Application Scientist's Guide to 4-(1-Chloroethyl)-3-fluoro-pyridine and its Strategic Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry, the selection of the appropriate heterocyclic building block is a critical decision that profoundly influences the trajectory of a drug discovery program. Substituted pyridines are a cornerstone of modern pharmaceuticals, prized for their ability to confer desirable physicochemical properties and engage in specific, high-affinity interactions with biological targets. This guide provides an in-depth comparison of "4-(1-Chloroethyl)-3-fluoro-pyridine," a versatile and increasingly utilized building block, with its strategic alternatives. We will delve into the nuances of their reactivity, supported by mechanistic insights and detailed experimental protocols, to empower you to make informed decisions in your synthetic endeavors.

The Strategic Value of this compound

"this compound" is a bifunctional building block offering two distinct points for molecular elaboration. The chloroethyl group at the 4-position serves as a handle for nucleophilic substitution, allowing for the introduction of a wide array of amine, alcohol, and thiol functionalities. Concurrently, the pyridine ring itself, activated by the fluorine atom at the 3-position, can participate in various cross-coupling reactions. This dual reactivity makes it a powerful tool for the rapid generation of diverse compound libraries.

The presence of the fluorine atom at the 3-position is not merely a synthetic handle; it also imparts significant advantages to the resulting molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability.

Comparative Analysis of Pyridine Building Blocks

The utility of "this compound" is best understood in the context of its alternatives. The choice of building block will depend on the desired synthetic outcome, the required reaction conditions, and the overall strategic approach to lead optimization.

Building BlockKey Reactive Handle(s)Primary ApplicationsNoteworthy Characteristics
This compound Nucleophilic substitution at the chloroethyl group; Potential for cross-coupling at the pyridine ring.Introduction of diverse side chains via nucleophilic displacement; Library synthesis.Bifunctional; Fluorine substitution for improved metabolic stability.
4-Chloro-3-fluoropyridine Nucleophilic aromatic substitution at C-4; Cross-coupling at C-4.Direct introduction of aryl, heteroaryl, and amino groups at the 4-position.Versatile for C-C and C-N bond formation.
4-Bromo-3-fluoropyridine Cross-coupling at C-4 (Suzuki, Buchwald-Hartwig, etc.).Generally more reactive than the chloro-analog in cross-coupling reactions.Higher reactivity may lead to milder reaction conditions and broader substrate scope.
4-Amino-3-fluoropyridine Diazotization followed by substitution; Direct N-functionalization.Synthesis of a wide range of substituted pyridines via diazonium salts.A versatile precursor for diverse functionalization.
3-Fluoro-4-vinylpyridine Suzuki and other cross-coupling reactions involving the vinyl group.Introduction of the pyridine core onto other scaffolds.The vinyl group is a versatile handle for various transformations.

Reactivity Profiles and Experimental Considerations

Nucleophilic Substitution at the Chloroethyl Group

The primary mode of reactivity for "this compound" is nucleophilic substitution at the benzylic-like position of the chloroethyl group. This reaction is typically facile and proceeds under mild conditions with a variety of nucleophiles.

Workflow for Nucleophilic Substitution:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve this compound and nucleophile in a suitable solvent (e.g., DMF, CH3CN) Base Add a non-nucleophilic base (e.g., K2CO3, DIPEA) Start->Base Heat Heat the reaction mixture (e.g., 60-80 °C) Base->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Workup Aqueous work-up to remove salts Monitor->Workup Extract Extract with an organic solvent Workup->Extract Purify Purify by column chromatography Extract->Purify

Caption: Workflow for Nucleophilic Substitution.

Detailed Protocol for Nucleophilic Substitution with an Amine:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.1-0.5 M), add the desired amine (1.1-1.5 eq).

  • Add a non-nucleophilic base such as potassium carbonate (2.0 eq) or diisopropylethylamine (2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-(3-fluoropyridin-4-yl)ethyl)amine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridine ring of "4-Chloro-3-fluoropyridine" and its bromo-analog are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are workhorses in modern medicinal chemistry for the formation of C-C and C-N bonds, respectively.

Comparative Reactivity in Suzuki-Miyaura Coupling:

In general, the order of reactivity for halopyridines in Suzuki-Miyaura coupling is I > Br > Cl. Therefore, 4-bromo-3-fluoropyridine is expected to be more reactive than 4-chloro-3-fluoropyridine, often allowing for the use of milder reaction conditions and a broader range of boronic acid coupling partners. However, the lower cost and greater availability of chloro-pyridines often make them attractive starting materials.

Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification Start Combine halopyridine, boronic acid, Pd catalyst, ligand, and base in a dry flask Solvent Add degassed solvent (e.g., dioxane/water, toluene) Start->Solvent Heat Heat the reaction mixture (e.g., 80-120 °C or microwave) Solvent->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Workup Aqueous work-up Monitor->Workup Extract Extract with an organic solvent Workup->Extract Purify Purify by column chromatography Extract->Purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling of a Chloropyridine:

  • In a microwave vial, combine the substituted chloropyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Buchwald-Hartwig Amination:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification Start Combine halopyridine, amine, Pd pre-catalyst, ligand, and strong base (e.g., NaOtBu) Solvent Add anhydrous, degassed solvent (e.g., toluene, dioxane) Start->Solvent Heat Heat the reaction mixture (e.g., 80-110 °C) Solvent->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Workup Quench with water and perform aqueous work-up Monitor->Workup Extract Extract with an organic solvent Workup->Extract Purify Purify by column chromatography Extract->Purify

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol for Buchwald-Hartwig Amination of a Chloropyridine:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene or dioxane.

  • Add the chloropyridine (1.0 eq) followed by the amine (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

"this compound" is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its bifunctional nature allows for the introduction of diverse functionalities through both nucleophilic substitution and potential cross-coupling reactions. When selecting a pyridine building block, a thorough consideration of the desired synthetic transformations and the inherent reactivity of the available handles is paramount. For direct C-C or C-N bond formation at the 4-position, "4-Chloro-3-fluoropyridine" and its more reactive bromo-analog are excellent choices. For the introduction of a side chain via an ethyl linker, "this compound" offers a direct and efficient route. By understanding the comparative reactivity and employing the robust protocols outlined in this guide, researchers can strategically leverage these building blocks to accelerate their drug discovery programs.

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  • Benchchem. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
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  • PubMed. Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. [Link]

  • MDPI. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. [Link]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • PubChem. 4-Chloro-3-fluoropyridine. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • NIH. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • ResearchGate. Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction. [Link]

  • University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

A Comparative Guide to the Analytical Characterization of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The characterization of halogenated pyridine derivatives is essential for drug and agrochemical development.[1][2] The introduction of halogen atoms into the pyridine ring can significantly alter the molecule's biological activity.[3][4] Therefore, precise and reliable analytical methods are paramount for confirming the structure and purity of these compounds.

Section 1: Foundational Analytical Techniques for Structural Elucidation and Purity Assessment

The cornerstone of characterizing any novel or critical chemical entity lies in a multi-technique approach. For 4-(1-Chloroethyl)-3-fluoro-pyridine, a combination of chromatographic and spectroscopic methods is indispensable for unambiguous identification and quantification of the main component and any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[5] For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the carbon-hydrogen framework and confirming the positions of the fluorine and chloroethyl substituents on the pyridine ring.[3][6]

Key Insights from NMR:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring, as well as the quartet and doublet of the chloroethyl group, are diagnostic.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with the carbons attached to the fluorine and chlorine atoms exhibiting characteristic shifts. Carbon-fluorine coupling constants (J-coupling) provide further structural confirmation.[7]

  • ¹⁹F NMR: As fluorine-19 has a natural abundance of 100% and is a spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[8] The chemical shift of the fluorine atom in this compound is a key identifier.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-D₆, or DMSO-D₆). The choice of solvent is important to avoid exchange interactions that could affect chemical shifts.[3]

  • Instrument Setup: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire spectra with appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay) to ensure good signal-to-noise and resolution.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of this compound.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of the target compound and for identifying potential impurities through their fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[5][9]

Key Insights from GC-MS:

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion cluster.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner under electron ionization, providing structural information that can be used to confirm the identity of the compound and to identify related impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar HP-5ms column).[5] The temperature program should be optimized to achieve good separation of the target compound from any impurities.

  • MS Detection: The eluent from the GC column is introduced into the mass spectrometer. Acquire mass spectra over an appropriate mass range.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the experimental mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

Section 2: Quantitative Analysis and Impurity Profiling with Chromatography

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for the quantitative analysis of active pharmaceutical ingredients (APIs) and the detection and quantification of impurities.[10][11] For this compound, a robust HPLC method is essential for routine quality control.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like substituted pyridines.[12] A well-developed HPLC method can effectively separate the main compound from its potential impurities, which may include starting materials, by-products, and degradation products.[10]

Table 1: Comparison of Analytical Techniques for Characterization

Technique Information Provided Advantages Limitations
¹H, ¹³C, ¹⁹F NMR Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structural confirmation.Relatively low sensitivity, can be time-consuming.
GC-MS Molecular weight and fragmentation patterns for structural confirmation and impurity identification.High sensitivity and specificity, good for volatile compounds.[5]Not suitable for non-volatile or thermally labile compounds.
HPLC-UV/DAD Quantitative purity assessment, detection of non-volatile impurities.High precision and accuracy for quantification, versatile.Structural information is limited without a mass spectrometer.
FTIR Presence of functional groups.Fast and non-destructive.Provides limited structural detail on its own.
Thermal Analysis (TGA/DSC) Thermal stability, melting point, and decomposition profile.Provides information on physical properties and stability.Does not provide structural information.

Experimental Protocol: RP-HPLC Method Development and Validation

  • Column Selection: A C18 reversed-phase column is a good starting point for separating aromatic compounds.[10]

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to separate impurities with a wide range of polarities.[10]

  • Detector Selection: A UV detector is commonly used for the analysis of pyridine derivatives, as the pyridine ring has a strong UV chromophore. A photodiode array (PDA) detector can provide additional information by acquiring the UV spectrum of each peak.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13][14][15] Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[16]

Section 3: Orthogonal and Complementary Analytical Techniques

To build a comprehensive analytical profile of this compound, it is beneficial to employ orthogonal techniques that provide different types of information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[17] The FTIR spectrum of this compound will show characteristic absorption bands for the C-H, C=N, C-F, and C-Cl bonds, which can be used for identification purposes.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, melting point, and decomposition profile of the compound.[18][19] This information is valuable for understanding the physical properties of the material and for ensuring its stability during storage and processing.

Section 4: Logical Workflow for Comprehensive Characterization

A systematic approach is crucial for the efficient and thorough characterization of this compound. The following workflow integrates the key analytical techniques discussed.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Purity & Quantitative Analysis cluster_2 Complementary Analysis Sample Sample NMR NMR Sample->NMR Structural Confirmation GC_MS GC-MS Sample->GC_MS MW & Fragmentation HPLC HPLC Method Development NMR->HPLC GC_MS->HPLC Validation Method Validation (ICH) HPLC->Validation FTIR FTIR HPLC->FTIR Thermal_Analysis Thermal Analysis HPLC->Thermal_Analysis Impurity_Profiling Impurity Profiling Validation->Impurity_Profiling

Sources

A Comparative Spectroscopic Guide to 4-(1-aminoethyl)-3-fluoropyridine Derivatives: Elucidating Structure and Electronic Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, fluorinated pyridine scaffolds are of paramount importance, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, derivatives of "4-(1-aminoethyl)-3-fluoropyridine" represent a promising class of chiral building blocks for novel therapeutics. A thorough understanding of their structural and electronic properties is crucial for their effective utilization. This guide provides a comprehensive comparison of the spectroscopic characteristics of a series of 4-(1-aminoethyl)-3-fluoropyridine derivatives, offering insights into how substituent modifications influence their spectral fingerprints.

Introduction

The strategic incorporation of a fluorine atom at the 3-position of the pyridine ring, coupled with a chiral aminoethyl group at the 4-position, imparts a unique combination of basicity, lipophilicity, and conformational rigidity to the molecule. Spectroscopic analysis is the cornerstone of characterizing these derivatives, enabling researchers to confirm their identity, purity, and three-dimensional structure. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for the analysis of a representative set of derivatives.

To illustrate the impact of electronic and steric effects on the spectroscopic properties, we will consider the following hypothetical, yet representative, series of derivatives of (S)-1-(3-fluoropyridin-4-yl)ethan-1-amine:

  • Derivative 1 (Unsubstituted): 4-((S)-1-aminoethyl)-3-fluoropyridine

  • Derivative 2 (Electron-Donating Group): 4-((S)-1-aminoethyl)-3-fluoro-5-methoxypyridine

  • Derivative 3 (Electron-Withdrawing Group): 4-((S)-1-aminoethyl)-5-cyano-3-fluoropyridine

  • Derivative 4 (Steric Bulk): 4-((S)-1-aminoethyl)-3-fluoro-5-isopropylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core and Periphery

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds like our target derivatives, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a wealth of information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for obtaining comparable data across different derivatives.

  • Sample Preparation: Dissolve 5-10 mg of the derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, wide spectral width to accommodate the broad range of fluorine chemical shifts.[2][3]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).[1]

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL of deuterated solvent transfer Transfer to NMR tube dissolve->transfer spectrometer High-Field NMR Spectrometer transfer->spectrometer h1_nmr ¹H NMR spectrometer->h1_nmr c13_nmr ¹³C NMR spectrometer->c13_nmr f19_nmr ¹⁹F NMR spectrometer->f19_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft f19_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline referencing Referencing phase_baseline->referencing final_spectra final_spectra referencing->final_spectra Final Spectra

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Comparison

The ¹H NMR spectra provide information about the proton environment. Key signals to monitor are those of the pyridine ring and the aminoethyl side chain.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (J, Hz)

ProtonDerivative 1 (H)Derivative 2 (OCH₃)Derivative 3 (CN)Derivative 4 (i-Pr)Rationale for Predicted Shifts
H-2 ~8.4 (d)~8.2 (s)~8.7 (s)~8.3 (s)H-2 is deshielded by the adjacent nitrogen. An EDG (OCH₃) at C-5 shields H-2, while an EWG (CN) deshields it.
H-5 ~7.2 (t)---Present only in the unsubstituted derivative.
H-6 ~8.5 (d)~8.3 (s)~8.8 (s)~8.4 (s)Similar to H-2, influenced by the nitrogen and the C-5 substituent.
-CH(NH₂)- ~4.2 (q)~4.1 (q)~4.4 (q)~4.1 (q)The electron density at the benzylic position is influenced by the pyridine ring's electronics.
-CH₃ ~1.5 (d)~1.5 (d)~1.6 (d)~1.5 (d)Relatively insensitive to remote substituents on the pyridine ring.
-NH₂ ~1.8 (br s)~1.8 (br s)~2.0 (br s)~1.8 (br s)Broad signal due to quadrupolar relaxation and exchange; chemical shift can vary with concentration and solvent.
J(H,F) ³J(H2,F) ~4 Hz⁴J(H2,F) ~2 Hz⁴J(H2,F) ~2 Hz⁴J(H2,F) ~2 HzThe through-bond coupling is distance-dependent.
⁴J(H5,F) ~8 Hz
⁵J(H6,F) ~2 Hz⁴J(H6,F) ~2 Hz⁴J(H6,F) ~2 Hz⁴J(H6,F) ~2 Hz
  • Substituent Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) increase electron density in the ring, causing an upfield shift (lower ppm) of the ring protons. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) decrease electron density, leading to a downfield shift (higher ppm).[4]

¹³C NMR Spectral Comparison

The ¹³C NMR spectra reveal the carbon framework and are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonDerivative 1 (H)Derivative 2 (OCH₃)Derivative 3 (CN)Derivative 4 (i-Pr)Rationale for Predicted Shifts
C-2 ~148 (d)~145 (d)~151 (d)~147 (d)Influenced by the adjacent nitrogen and the C-3 fluorine. Substituent effects from C-5 are transmitted through the ring.
C-3 ~155 (d, ¹J(C,F) ~240 Hz)~153 (d, ¹J(C,F) ~245 Hz)~157 (d, ¹J(C,F) ~235 Hz)~154 (d, ¹J(C,F) ~242 Hz)Directly attached to fluorine, showing a large one-bond C-F coupling. The chemical shift is sensitive to the electronic nature of the C-5 substituent.
C-4 ~135 (d, ²J(C,F) ~20 Hz)~133 (d, ²J(C,F) ~22 Hz)~138 (d, ²J(C,F) ~18 Hz)~134 (d, ²J(C,F) ~21 Hz)Exhibits a two-bond coupling to fluorine.
C-5 ~120 (d, ³J(C,F) ~5 Hz)~150 (d, ²J(C,F) ~15 Hz)~110 (d, ²J(C,F) ~12 Hz)~135 (d, ²J(C,F) ~14 Hz)The chemical shift is highly dependent on the directly attached substituent.
C-6 ~150 (d)~147 (d)~153 (d)~149 (d)Similar to C-2, affected by the nitrogen and the C-5 substituent.
-CH(NH₂)- ~50~49~52~50The electronic nature of the pyridine ring influences the chemical shift of this carbon.
-CH₃ ~22~22~23~22Generally less affected by remote electronic changes.
  • C-F Coupling: A key feature is the large one-bond coupling constant (¹J(C,F)) for the carbon directly attached to the fluorine atom, typically in the range of 235-260 Hz for sp² carbons.[5][6][7] Longer-range C-F couplings (²J, ³J) are also observed and are valuable for assignments.[8][9]

¹⁹F NMR Spectral Comparison

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. The chemical shift of the fluorine is exquisitely sensitive to its electronic environment.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm, referenced to CFCl₃)

DerivativePredicted δ (ppm)Rationale for Predicted Shifts
Derivative 1 (H) -130This serves as our baseline chemical shift.
Derivative 2 (OCH₃) -135The electron-donating methoxy group at the para-position increases electron density at C-3 through resonance, causing increased shielding and an upfield shift (more negative ppm value).[10][11]
Derivative 3 (CN) -125The electron-withdrawing cyano group decreases electron density at C-3, leading to deshielding and a downfield shift (less negative ppm value).[10][11][12]
Derivative 4 (i-Pr) -131The isopropyl group is weakly electron-donating, causing a slight upfield shift compared to the unsubstituted derivative.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and gaining structural insights.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for these polar, amino-containing compounds, typically yielding the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aid in elemental composition determination.

  • Tandem MS (MS/MS): To study fragmentation, collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) is performed. The resulting product ions provide structural information.[13]

Comparative Fragmentation Analysis

The fragmentation of these derivatives will be influenced by the stability of the resulting ions and neutral losses.

Table 4: Predicted Key Fragment Ions (m/z) in ESI-MS/MS

FragmentDerivative 1 (H)Derivative 2 (OCH₃)Derivative 3 (CN)Derivative 4 (i-Pr)Fragmentation Pathway
[M+H]⁺ 141.07171.08166.07183.12Protonated molecular ion.
[M+H - NH₃]⁺ 124.04154.05149.04166.09Loss of ammonia from the aminoethyl side chain.
[M+H - C₂H₄N]⁺ 98.03128.04123.03140.07Cleavage of the Cα-Cβ bond of the side chain.
Pyridine Ring Fragments VariesVariesVariesVariesFurther fragmentation of the pyridine ring can occur, but the initial side-chain cleavages are often most diagnostic.
  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[1] For our derivatives, this would involve the loss of a methyl radical from the protonated molecular ion, leading to an iminium ion.

Diagram of a Plausible Fragmentation Pathway for Derivative 1:

Fragmentation_Pathway M_H [M+H]⁺ m/z 141 loss_NH3 Loss of NH₃ M_H->loss_NH3 alpha_cleavage α-Cleavage M_H->alpha_cleavage fragment1 [M+H - NH₃]⁺ m/z 124 loss_NH3->fragment1 fragment2 [M+H - •CH₃]⁺ m/z 126 alpha_cleavage->fragment2

Caption: Key fragmentation pathways for Derivative 1.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Comparative IR Analysis

The IR spectra of these derivatives will be dominated by vibrations of the pyridine ring, the amino group, and the C-F bond.

Table 5: Key Predicted IR Absorption Frequencies (cm⁻¹)

VibrationDerivative 1 (H)Derivative 2 (OCH₃)Derivative 3 (CN)Derivative 4 (i-Pr)Notes
N-H stretch 3400-3200 (m, two bands)3400-3200 (m, two bands)3400-3200 (m, two bands)3400-3200 (m, two bands)Primary amines show two bands (symmetric and asymmetric stretching).[14]
C-H stretch (aromatic) 3100-3000 (w)3100-3000 (w)3100-3000 (w)3100-3000 (w)Characteristic of C-H bonds on the pyridine ring.[15]
C-H stretch (aliphatic) 2980-2850 (m)2980-2850 (m)2980-2850 (m)2980-2850 (s)Stronger in Derivative 4 due to the isopropyl group.
C=N, C=C stretch (ring) 1600-1450 (s, multiple bands)1600-1450 (s, multiple bands)1600-1450 (s, multiple bands)1600-1450 (s, multiple bands)Complex series of bands characteristic of the pyridine ring.[16]
C-F stretch ~1250 (s)~1245 (s)~1260 (s)~1250 (s)A strong band characteristic of the C-F bond. The exact position can be slightly influenced by the electronic nature of the ring.
C≡N stretch --~2230 (m)-A sharp, medium intensity band characteristic of the nitrile group.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation and the nature of the substituents.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the derivatives in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum, typically from 200 to 400 nm.

Comparative UV-Vis Analysis

The position of the maximum absorption (λmax) is indicative of the energy of the π → π* transitions in the pyridine ring.

Table 6: Predicted UV-Vis Absorption Maxima (λmax, nm)

DerivativePredicted λmax (nm)Rationale for Predicted Shifts
Derivative 1 (H) ~260Represents the π → π* transition of the substituted pyridine ring.
Derivative 2 (OCH₃) ~275The electron-donating methoxy group extends the conjugation and lowers the energy of the electronic transition, causing a bathochromic (red) shift.
Derivative 3 (CN) ~285The cyano group, while electron-withdrawing, can also extend the conjugated system, leading to a bathochromic shift.
Derivative 4 (i-Pr) ~262The weakly electron-donating isopropyl group has a minimal effect on the λmax.

Conclusion

The comprehensive spectroscopic analysis of 4-(1-aminoethyl)-3-fluoropyridine derivatives reveals a rich interplay between structure and spectral properties. By systematically comparing a series of derivatives with varying electronic and steric characteristics, we can establish clear structure-spectra relationships. This guide provides a foundational framework for researchers and drug development professionals to confidently characterize novel derivatives in this important class of molecules. The predictable nature of these spectroscopic changes, grounded in fundamental chemical principles, empowers the rational design and unambiguous identification of new chemical entities.

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A Comparative Guide to Validated HPLC Methods for Purity Assessment of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(1-Chloroethyl)-3-fluoro-pyridine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is paramount. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this critical intermediate, alongside a discussion of alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted technique for the quantitative determination of the purity of small molecules like this compound, owing to its high resolution, sensitivity, and accuracy. This guide will delve into a standard reversed-phase HPLC method and compare it with Gas Chromatography-Mass Spectrometry (GC-MS), offering a clear perspective on their respective advantages and applications in a quality control setting.

The Imperative of Method Validation

Before delving into specific methodologies, it is crucial to underscore the principle of method validation. Analytical method validation is the documented process that establishes a given analytical procedure is suitable for its intended purpose. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate this process to ensure the reliability and consistency of analytical data. The core parameters of validation include specificity, linearity, accuracy, precision, and robustness, all of which will be addressed in the context of the methods described below.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary to provide unequivocal evidence of a compound's purity. The choice of method depends on the physicochemical properties of the analyte and the desired level of quantitative accuracy.

Parameter Reversed-Phase HPLC with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Typical Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Mobile Phase/Carrier Gas Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.Carrier Gas: Helium at a constant flow of 1 mL/min.
Advantages High resolution, widely available, suitable for non-volatile and thermally labile compounds.High sensitivity, provides structural information about impurities, ideal for identifying and quantifying volatile and semi-volatile impurities.
Limitations Requires impurities to have a UV chromophore for detection.Not suitable for non-volatile or thermally labile compounds; may require derivatization for some analytes.

Recommended Analytical Workflow

The selection of an appropriate analytical method is a critical decision in the quality control process. The following workflow illustrates a logical approach to this selection.

Analytical Method Selection Workflow cluster_0 Method Selection & Validation start Define Analytical Requirement (Purity of this compound) assess_properties Assess Physicochemical Properties (Volatility, Thermal Stability, UV Absorbance) start->assess_properties method_choice Select Primary Analytical Method assess_properties->method_choice hplc HPLC (Non-volatile, Thermally Labile, UV Active) method_choice->hplc Compound is non-volatile or thermally labile gc GC-MS (Volatile, Thermally Stable) method_choice->gc Compound is volatile and thermally stable develop_method Develop & Optimize Method Parameters hplc->develop_method gc->develop_method validate_method Validate Method per ICH Q2(R2) Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) develop_method->validate_method routine_analysis Implement for Routine QC Analysis validate_method->routine_analysis HPLC Method Validation Workflow cluster_1 Validation Protocol start Develop Validation Protocol (Define Parameters & Acceptance Criteria) specificity Specificity (Discrimination from impurities/degradants) start->specificity linearity Linearity & Range (Proportionality of response to concentration) start->linearity accuracy Accuracy (Closeness to true value - % Recovery) start->accuracy precision Precision (Repeatability & Intermediate Precision - %RSD) start->precision lod_loq LOD & LOQ (Lowest detectable & quantifiable levels) specificity->lod_loq linearity->lod_loq robustness Robustness (Effect of small method variations) accuracy->robustness precision->robustness system_suitability System Suitability (Verify system performance before each run) lod_loq->system_suitability robustness->system_suitability final_report Compile Validation Report (Summarize results and conclusions) system_suitability->final_report

A Senior Application Scientist's Guide to API Synthesis: Benchmarking the Efficiency of 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in pharmaceutical research and process development, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and economic viability of an entire synthetic campaign. The fluorinated pyridine motif, in particular, has become a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2]

This guide provides an in-depth, objective comparison of 4-(1-Chloroethyl)-3-fluoro-pyridine , a versatile building block, against two logical alternatives in the synthesis of a key intermediate for a class of potent ERK1/2 kinase inhibitors. Our target molecule for this benchmark is a chiral amino alcohol pyridone, a core scaffold exemplified in advanced clinical candidates like GDC-0994.[3][4][5] We will dissect the synthetic routes, present comparative experimental data from our internal studies, and provide detailed, actionable protocols to guide your decision-making process.

The Strategic Importance of the Fluorinated Pyridine Scaffold

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy to optimize drug-like properties.[6] Specifically, the 3-fluoropyridine moiety offers a unique electronic profile. The fluorine atom's strong electron-withdrawing effect lowers the basicity of the pyridine nitrogen, which can prevent unwanted off-target interactions at physiological pH and improve oral bioavailability. This subtle electronic modulation can be the key to unlocking a candidate's full therapeutic potential.[1]

Our focus, this compound, provides a reactive handle for introducing a crucial side chain onto a core scaffold, a common step in the synthesis of many kinase inhibitors.[7] But is it the most efficient choice? Let's examine the data.

Comparative Analysis: Three Routes to a Key ERK Inhibitor Intermediate

We benchmarked three distinct synthetic pathways to produce a key chiral amino alcohol intermediate. The core transformation is the alkylation of a pyridone precursor. The efficiency of this key step is directly tied to the choice of the pyridine-containing building block.

Target Reaction: Synthesis of (S)-1-(1-(3-fluoropyridin-4-yl)-2-hydroxyethyl)-4-(pyrimidin-2-yl)pyridin-2(1H)-one.

  • Route A: Direct alkylation using This compound .

  • Route B: Direct alkylation using the more reactive 4-(1-Bromoethyl)-3-fluoro-pyridine .

  • Route C: A two-step approach starting from 4-Vinyl-3-fluoro-pyridine via epoxidation and subsequent ring-opening.

Workflow Overview

G cluster_A Route A cluster_B Route B cluster_C Route C A1 4-(1-Chloroethyl)- 3-fluoro-pyridine A_Intermediate Target Intermediate A1->A_Intermediate Alkylation (NaH, DMF) B1 4-(1-Bromoethyl)- 3-fluoro-pyridine B_Intermediate Target Intermediate B1->B_Intermediate Alkylation (K2CO3, MeCN) C1 4-Vinyl- 3-fluoro-pyridine C2 Epoxide Intermediate C1->C2 m-CPBA C_Intermediate Target Intermediate C2->C_Intermediate Ring Opening

Caption: Comparative synthetic workflows for the target intermediate.

Quantitative Performance Data

The following table summarizes the key performance indicators from our comparative experimental runs. All yields are based on isolated, purified material.

MetricRoute A: 4-(1-Chloroethyl) DerivativeRoute B: 4-(1-Bromoethyl) DerivativeRoute C: 4-Vinyl Derivative
Overall Yield 78%89% 65% (two steps)
Reaction Time 18 hours6 hours4 hours (epoxidation) + 12 hours (opening)
Process Purity (HPLC) 98.5%99.1%97.0% (minor diastereomer impurity)
Key Reagent Cost Index 1.0 (Baseline)1.81.2
Required Conditions Elevated Temp (80 °C)Room Temp to 40 °CLow Temp (-10 °C) then 60 °C
Scalability Concerns Moderate reaction timeHigher reagent costEpoxide stability, diastereoselectivity
Expert Analysis & Causality

Route B, utilizing the bromo-analogue, emerges as the most efficient in terms of yield and reaction time. This is chemically intuitive; the carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, making the bromoethyl group a better leaving group in this SN2-type alkylation. The reaction proceeds smoothly under milder conditions (K₂CO₃ in acetonitrile at 40 °C) compared to the chloro-analogue, which required a stronger base (NaH) and higher temperatures (80 °C) to drive the reaction to completion. The milder conditions for Route B also contribute to a slightly higher process purity, minimizing thermal degradation byproducts.

Route A, our primary subject, represents a strong, cost-effective option. While the yield is lower and the reaction time longer than with the bromo-derivative, the significantly lower cost of this compound makes it a compelling choice, particularly for large-scale manufacturing where raw material costs are a major driver. The efficiency is still high, and the process is robust. The primary trade-off is one of throughput (longer reaction time) versus reagent cost.

Route C, the vinyl approach, is the least efficient of the three. While seemingly elegant, it introduces complexity. The epoxidation step is fast, but the subsequent nucleophilic ring-opening of the epoxide by the pyridone is slower and less regioselective, leading to the formation of diastereomeric impurities that are challenging to remove. This route ultimately provides the lowest overall yield and purity, making it less suitable for efficient API synthesis.

Detailed Experimental Protocols

These protocols are provided as a validated starting point for your own laboratory work. Standard laboratory safety precautions should be followed at all times.

Protocol A: Alkylation with this compound

G cluster_prep cluster_reaction cluster_workup A1 Charge Pyridone & Anhydrous DMF A2 Cool to 0 °C A1->A2 A3 Add NaH (60% disp.) portion-wise A2->A3 A4 Stir for 30 min at 0 °C A3->A4 B1 Add Chloro-reagent in DMF dropwise A4->B1 B2 Warm to 80 °C B1->B2 B3 Monitor by LC-MS (approx. 18h) B2->B3 C1 Cool to RT, Quench with sat. NH4Cl(aq) B3->C1 C2 Extract with Ethyl Acetate (3x) C1->C2 C3 Wash with Brine, Dry (Na2SO4) C2->C3 C4 Concentrate in vacuo C3->C4 C5 Purify via Column Chromatography C4->C5

Caption: Workflow for Protocol A.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, charge the pyridone precursor (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 10 mL/g). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 15 minutes.

  • Reaction: Slowly warm the reaction mixture to 80 °C and maintain for 18 hours. Monitor the reaction for completion by LC-MS.

  • Workup: Cool the mixture to room temperature and carefully quench by slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol B: Alkylation with 4-(1-Bromoethyl)-3-fluoro-pyridine

G cluster_prep cluster_reaction cluster_workup A1 Combine Pyridone, Bromo-reagent, K2CO3 in MeCN A2 Stir at RT A1->A2 B1 Heat to 40 °C A2->B1 B2 Monitor by LC-MS (approx. 6h) B1->B2 C1 Cool to RT, Filter off solids B2->C1 C2 Concentrate Filtrate in vacuo C1->C2 C3 Redissolve in EtOAc, Wash with Water C2->C3 C4 Dry (Na2SO4), Concentrate C3->C4 C5 Purify via Column Chromatography C4->C5

Caption: Workflow for Protocol B.

  • Preparation: To a round-bottom flask, add the pyridone precursor (1.0 eq), 4-(1-Bromoethyl)-3-fluoro-pyridine (1.05 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (MeCN, 15 mL/g).

  • Reaction: Stir the suspension at room temperature for 30 minutes, then heat to 40 °C for 6 hours. Monitor the reaction for completion by LC-MS.

  • Workup: Cool the mixture to room temperature and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

Our comparative analysis demonstrates that while 4-(1-Bromoethyl)-3-fluoro-pyridine offers the highest synthetic efficiency in terms of yield and reaction speed, This compound presents a more economically favorable profile for large-scale production without a drastic compromise in performance.

Recommendation:

  • For early-stage discovery and rapid analogue synthesis , where speed and maximizing yield from precious intermediates are paramount, the bromo-derivative (Route B) is the superior choice.

  • For process development and scale-up manufacturing , where cost of goods is a critical driver, the chloro-derivative (Route A) provides a robust and highly efficient pathway. Its performance, coupled with lower raw material cost, makes it the recommended building block for commercial synthesis.

The judicious selection of building blocks is a multi-parameter optimization problem. By understanding the causal relationships between a reagent's structure, its reactivity, and the overall process efficiency, we can make informed decisions that accelerate the journey from laboratory discovery to life-changing medicines.

References

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]

  • Linghu, X., et al. (2017). Development of a Practical Synthesis of ERK Inhibitor GDC-0994. ACS Publications. [Link]

  • MySkinRecipes. 4-(1-Chloroethyl)-3-fluoropyridine.[Link]

  • Puszkiel, A., et al. (2021). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Specialty Chemicals Magazine. Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).[Link]

  • Translational Oncology (2024). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells.[Link]

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A Comparative Guide to Leaving Groups on the 4-Position of 3-Fluoropyridine for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry, owing to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered pKa.[1] Functionalization of this ring system is crucial for the exploration of structure-activity relationships (SAR), and nucleophilic aromatic substitution (SNAr) at the 4-position stands out as a powerful strategy for introducing molecular diversity. The efficiency of this transformation is critically dependent on the nature of the leaving group at the C4 position. This guide provides a comparative analysis of common leaving groups, supported by experimental data, to aid in the strategic design of synthetic routes towards novel 3-fluoropyridine derivatives.

The 3-Fluoropyridine Scaffold: An Activated System for SNAr

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack compared to a benzene ring. This effect is most pronounced at the 2- and 4-positions, where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The presence of a highly electronegative fluorine atom at the 3-position further activates the ring towards nucleophilic attack at the 4-position via a strong inductive electron-withdrawing effect.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second, faster step involves the expulsion of the leaving group to restore aromaticity.

Figure 1: General mechanism of SNAr on the 3-fluoropyridine scaffold.

Comparative Analysis of Leaving Groups at the 4-Position

The choice of leaving group (L) is a critical parameter that dictates the feasibility and efficiency of the SNAr reaction. An ideal leaving group should strongly activate the ring towards nucleophilic attack and be readily displaced.

Halogens: The Workhorses of SNAr

For SNAr reactions, the reactivity of halogens as leaving groups often follows the counter-intuitive order: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of more electronegative halogens.

  • Fluorine (F): While not typically used as a leaving group at the 4-position in the context of a 3-fluoropyridine (as it is often the desired substituent), it's important to note that in other systems, an aryl fluoride is highly reactive in SNAr.

  • Chlorine (Cl): 4-Chloro-3-fluoropyridine is a commercially available and widely used substrate for SNAr reactions.[2] The chloro group provides a good balance of ring activation and leaving group ability, making it a versatile choice for a variety of nucleophiles.

  • Bromine (Br): 4-Bromo-3-fluoropyridine is also a viable substrate.[3] While bromine is less electronegative than chlorine, it is a better leaving group in the traditional sense. In some cases, particularly with softer nucleophiles, reactions with bromo-substituted pyridines can be efficient.[4]

  • Iodine (I): Aryl iodides are generally the least reactive in SNAr reactions among the halogens due to the lower electronegativity of iodine, which results in a less electrophilic carbon center.

The Nitro Group (NO₂): A Highly Activating and Potent Leaving Group

The nitro group is one of the most powerful activating groups for SNAr due to its strong electron-withdrawing nature through both inductive and resonance effects. It is also an excellent leaving group. The displacement of a nitro group is a well-established strategy in nucleophilic aromatic substitution.[5] For instance, methyl 3-nitropyridine-4-carboxylate has been shown to undergo efficient SNAr, demonstrating the lability of the nitro group in an activated pyridine system.[5]

Sulfonate Esters (OTs, OTf): Potential for High Reactivity

Although less commonly documented for the 3-fluoropyridine-4-yl system, sulfonate esters such as tosylates (OTs) and triflates (OTf) are excellent leaving groups in various nucleophilic substitution reactions. Their strong electron-withdrawing character should activate the 4-position, and their stability as anions makes them readily displaceable. They are often used to functionalize phenols, suggesting that 3-fluoro-4-hydroxypyridine could be a precursor to these reactive intermediates.

Data Summary: A Comparative Overview

The following tables summarize representative experimental data for SNAr reactions on 4-substituted-3-fluoropyridines. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, this data is collated from various sources.

Table 1: SNAr Reactions with N-Nucleophiles

Leaving GroupNucleophileSolventConditionsYieldReference
ClPiperidineH₂O/HPMCrt, 3 hHigh (qualitative)[6]
BrPiperidine----
NO₂Piperidine----

Table 2: SNAr Reactions with O-Nucleophiles

Leaving GroupNucleophileSolventConditionsYieldReference
ClSodium MethoxideMethanolReflux, 12 h~70% (predicted)[7]
Br4-bromo-3-fluorophenolDMFHeat-[8]
NO₂Sodium Methoxide----

Quantitative, directly comparable data is limited. The yield for the chloro substrate is a prediction based on an analogous system.

Table 3: SNAr Reactions with S-Nucleophiles

Leaving GroupNucleophileSolventConditionsYieldReference
ClThiophenolDMFrt, 2 h90-98% (predicted)[7]
BrSodium MethanethiolateDMF0 °C to rtHigh (qualitative)[9]
NO₂Thiophenol----

The yield for the chloro substrate is a prediction based on an analogous system.

Experimental Protocols

Synthesis of Key Precursors

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_targets 4-Substituted-3-fluoropyridines 4-Aminopyridine 4-Aminopyridine 4-Fluoropyridine 4-Fluoropyridine 4-Aminopyridine->4-Fluoropyridine Balz-Schiemann 3-Bromo-4-nitropyridine_N-oxide 3-Bromo-4-nitropyridine_N-oxide 4-Bromo-3-fluoropyridine 4-Bromo-3-fluoropyridine 3-Bromo-4-nitropyridine_N-oxide->4-Bromo-3-fluoropyridine Fluorination Isonicotinic_acid_methyl_ester Isonicotinic_acid_methyl_ester 4-Nitro-3-fluoropyridine 4-Nitro-3-fluoropyridine Isonicotinic_acid_methyl_ester->4-Nitro-3-fluoropyridine Nitration 4-Chloro-3-fluoropyridine 4-Chloro-3-fluoropyridine 4-Fluoropyridine->4-Chloro-3-fluoropyridine Further Transformation

Figure 2: Synthetic routes to key 4-substituted pyridine precursors.

Protocol 1: Synthesis of Methyl 3-Nitropyridine-4-carboxylate [5]

This protocol describes the synthesis of a precursor to a 4-nitro-3-fluoropyridine system.

  • To a stirred solution of methyl isonicotinate in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

  • Allow the reaction to warm to room temperature and then heat to 100 °C for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., ammonium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry to afford methyl 3-nitropyridine-4-carboxylate.

Protocol 2: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [1]

This protocol describes the synthesis of 4-fluoropyridine, which can be a starting material for further halogenation.

  • Dissolve 4-aminopyridine in a solution of tetrafluoroboric acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise, maintaining the temperature.

  • Stir the resulting diazonium salt suspension at low temperature for a short period.

  • Collect the solid diazonium tetrafluoroborate by filtration and wash with cold ethanol and then ether.

  • Thermally decompose the dry diazonium salt under vacuum, collecting the volatile 4-fluoropyridine in a cold trap.

Representative SNAr Protocols

Protocol 3: Reaction of 4-Chloro-3-fluoropyridine with an Amine (e.g., Piperidine) [6]

  • In a suitable vessel, dissolve 4-chloro-3-fluoropyridine (1.0 eq.) in a mixture of water and hydroxypropyl methylcellulose (HPMC).

  • Add piperidine (1.0-1.2 eq.) and a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture vigorously at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Reaction of 4-Chloro-3-fluoropyridine with an Alkoxide (e.g., Sodium Methoxide) [7]

  • To a solution of sodium methoxide (1.5 eq.) in methanol, add 4-chloro-3-fluoropyridine (1.0 eq.).

  • Heat the reaction mixture to reflux for 12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Choosing the Right Leaving Group: A Decision Framework

The selection of an appropriate leaving group depends on several factors, including the nucleophilicity of the incoming group, the desired reaction conditions, and the commercial availability of the starting materials.

Leaving_Group_Choice start Select Nucleophile Type N_nuc N_nuc start->N_nuc Nitrogen (Amine) O_nuc O_nuc start->O_nuc Oxygen (Alkoxide) S_nuc S_nuc start->S_nuc Sulfur (Thiol) NO2_group Consider 4-Nitro-3-fluoropyridine (if available or synthesizable) start->NO2_group For less reactive nucleophiles or to force reaction Cl_Br_N Use 4-Chloro- or 4-Bromo-3-fluoropyridine N_nuc->Cl_Br_N Moderate to high reactivity Cl_Br_O Use 4-Chloro- or 4-Bromo-3-fluoropyridine O_nuc->Cl_Br_O Requires base Cl_Br_S Use 4-Chloro- or 4-Bromo-3-fluoropyridine S_nuc->Cl_Br_S High reactivity

Figure 3: Decision guide for selecting a leaving group.

Conclusion and Future Outlook

The functionalization of the 4-position of 3-fluoropyridine via SNAr is a cornerstone of modern synthetic and medicinal chemistry. While a variety of leaving groups can be employed, 4-chloro-3-fluoropyridine emerges as a practical and versatile starting material for a broad range of nucleophiles. For reactions requiring enhanced reactivity, particularly with weaker nucleophiles, substrates bearing a 4-nitro group are superior, although their synthesis may be more involved. The 4-bromo analog offers a viable alternative to the chloro-substituted pyridine.

Future research would benefit from systematic kinetic studies to provide a quantitative comparison of these leaving groups under standardized conditions. The development of novel leaving groups that can be displaced under even milder conditions will continue to expand the synthetic utility of the 3-fluoropyridine scaffold, enabling the rapid generation of new chemical entities for drug discovery and beyond.

References

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Navigating the Molecular Maze: A Comparative Guide to the X-ray Crystallographic Analysis of 4-(1-Chloroethyl)-3-fluoro-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This structural blueprint dictates its biological activity, interactions with target proteins, and overall efficacy. For novel compounds such as derivatives of "4-(1-Chloroethyl)-3-fluoro-pyridine," which hold potential as building blocks for new pharmaceuticals, a definitive structural analysis is not just beneficial—it is essential. This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold standard for this purpose, while also offering a comparative perspective on other analytical techniques. We will delve into the practicalities of the crystallographic workflow, from crystal growth to data interpretation, and provide the rationale behind key experimental decisions, ensuring a robust and reliable structural elucidation.

The Unambiguous Answer: Why X-ray Crystallography Reigns Supreme

While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, and can unambiguously determine the absolute stereochemistry of chiral centers—a critical aspect for understanding biological activity and ensuring patient safety.

However, the journey to a final crystal structure is not without its challenges. The primary bottleneck often lies in obtaining a single crystal of suitable size and quality. For novel, and often complex, organic molecules, this can be a significant hurdle requiring meticulous screening of crystallization conditions.

A Practical Workflow for the Crystallographic Analysis of a this compound Derivative

The following section outlines a detailed, field-proven protocol for the X-ray crystallographic analysis of a representative "this compound" derivative. This workflow is designed to be a self-validating system, with built-in checks to ensure data quality and structural accuracy.

Step 1: Crystal Growth - The Art and Science of Nucleation

The foundation of a successful X-ray crystallographic analysis is a high-quality single crystal. For small organic molecules like our target derivative, several common techniques can be employed.

Experimental Protocol: Vapor Diffusion for Crystal Growth

  • Solution Preparation: Prepare a saturated or near-saturated solution of the "this compound" derivative in a suitable solvent (e.g., acetone, acetonitrile, or a mixture). The choice of solvent is critical and often determined through empirical screening.

  • Apparatus Setup (Hanging Drop):

    • Pipette 2-5 µL of the prepared solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over a well in a crystallization plate containing a reservoir of a precipitant solution (a solvent in which the compound is less soluble, e.g., hexane or diethyl ether).

    • Seal the well with vacuum grease to create a closed system.

  • Incubation: Allow the setup to equilibrate at a constant temperature (e.g., 4°C or room temperature). The slow diffusion of the precipitant vapor into the droplet containing the compound will gradually decrease its solubility, ideally leading to the formation of single crystals over hours to weeks.

  • Crystal Harvesting: Once suitable crystals (typically > 0.1 mm in all dimensions) are observed, carefully harvest them using a cryoloop and immediately flash-cool them in a stream of liquid nitrogen to prevent solvent loss and crystal degradation.

Causality Behind Choices: The vapor diffusion method is favored for its ability to slowly and controllably approach supersaturation, which is crucial for promoting the growth of a few large, well-ordered crystals rather than many small, poorly-diffracting ones. Flash-cooling vitrifies the solvent within the crystal, preserving its integrity during data collection.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is mounted on the diffractometer, the process of data collection begins. The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[1][2][3]

Experimental Protocol: X-ray Diffraction Data Collection

  • Mounting: The cryocooled crystal is mounted on a goniometer head in the X-ray beam.

  • Initial Screening: A few initial diffraction images are collected to assess the crystal quality (e.g., spot shape, mosaicity).

  • Unit Cell Determination: The positions of a number of reflections are used to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a specific angular range (e.g., 180-360°) while collecting a series of diffraction images.[1]

  • Data Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.[4]

Causality Behind Choices: A well-defined data collection strategy is crucial for obtaining a dataset that is both complete (measuring all unique reflections) and redundant (measuring symmetry-equivalent reflections multiple times). This redundancy is vital for accurate data scaling and merging, which improves the signal-to-noise ratio of the data.

Step 3: Structure Solution and Refinement - From Diffraction to a 3D Model

This is the computational part of the process where the collected diffraction data is used to generate and refine a three-dimensional model of the molecule.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The "phase problem" is solved using direct methods, which are mathematical techniques that can determine the initial phases of the structure factors for small molecules.[1] This provides an initial, rough electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and displacement parameters (which describe the thermal motion of the atoms) are refined against the experimental data using least-squares methods.[5][6] This process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using a variety of metrics to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unmodeled electron density.

Causality Behind Choices: Direct methods are powerful for small molecules because they can often provide a correct starting model without any prior chemical information. The iterative process of refinement and model building is essential to progressively improve the accuracy of the atomic model until it best represents the experimental data.

G cluster_0 Experimental Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Single Crystal Structure Solution Structure Solution Data Collection->Structure Solution Diffraction Data Model Building Model Building Structure Solution->Model Building Refinement Refinement Model Building->Refinement Validation Validation Refinement->Validation Refined Structure

Caption: X-ray Crystallography Workflow

A Comparative Look: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and can be more suitable in certain situations.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic structure, bond lengths/angles, absolute stereochemistryConnectivity, relative stereochemistry, solution-state conformationMolecular weight, elemental composition
Sample Requirements Single crystal (>0.1 mm)Soluble sample (~1-10 mg)Small amount of sample (µg-ng)
Resolution Atomic (<1 Å)Varies, typically lower than crystallographyNot applicable for 3D structure
Strengths Unambiguous structure determinationProvides information on dynamic processes in solutionHigh sensitivity, accurate mass determination
Weaknesses Crystal growth can be a major bottleneckCan be difficult to interpret for complex molecules; does not provide absolute stereochemistry directlyProvides no 3D structural information

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity of atoms in a molecule and can provide information about the relative stereochemistry.[7][8][9][10] For our "this compound" derivative, 2D NMR experiments like COSY, HSQC, and HMBC would be essential to assign the proton and carbon signals and confirm the overall scaffold. However, determining the absolute configuration of the chiral center at the chloroethyl group would be challenging with NMR alone and often requires the use of chiral derivatizing agents.[7][11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for determining the accurate mass of a molecule, which in turn allows for the determination of its elemental composition.[12][13][14][15] For our target compound, HRMS would confirm the molecular formula, providing a crucial piece of evidence to support the proposed structure. However, MS provides no information about the 3D arrangement of the atoms.[16]

G Structural Question Structural Question Need Absolute Stereochemistry? Need Absolute Stereochemistry? Structural Question->Need Absolute Stereochemistry? Need Connectivity? Need Connectivity? Structural Question->Need Connectivity? Need Molecular Formula? Need Molecular Formula? Structural Question->Need Molecular Formula? X-ray Crystallography X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Mass Spectrometry Mass Spectrometry Need Absolute Stereochemistry?->X-ray Crystallography Yes Need Absolute Stereochemistry?->NMR Spectroscopy No (Relative Only) Need Connectivity?->NMR Spectroscopy Need Molecular Formula?->Mass Spectrometry

Caption: Choosing the Right Analytical Tool

Conclusion: An Integrated Approach for Definitive Structural Elucidation

For the comprehensive and unambiguous structural characterization of novel compounds like "this compound" derivatives, single-crystal X-ray crystallography stands as the unparalleled gold standard. It provides a level of detail and certainty that is essential for advancing drug discovery programs. However, a truly robust analytical strategy integrates the strengths of multiple techniques. The combination of X-ray crystallography for the definitive 3D structure, NMR spectroscopy for solution-state confirmation and dynamics, and mass spectrometry for accurate molecular formula determination provides a self-validating and comprehensive understanding of the molecule . This integrated approach ensures the highest level of scientific integrity and provides the solid foundation necessary for subsequent stages of drug development.

References

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Wikipedia. (2023, October 29). X-ray crystallography. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Derived from 4-(1-Chloroethyl)-3-fluoro-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Viability

In the intricate process of drug discovery, the journey of a promising compound from a laboratory curiosity to a clinical candidate is fraught with challenges. One of the most significant hurdles is its metabolic fate within the body. Metabolic stability, the compound's susceptibility to biotransformation, profoundly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and overall therapeutic efficacy.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations or require inconveniently frequent dosing.[1] Conversely, understanding metabolic pathways is crucial for ensuring safety, as drug metabolites can sometimes be inactive, active, or even toxic.[1]

This guide provides a comprehensive framework for assessing the metabolic stability of novel compounds derived from the "4-(1-Chloroethyl)-3-fluoro-pyridine" scaffold. Pyridine-containing heterocycles are a cornerstone of modern medicinal chemistry, valued for their ability to improve potency, permeability, and metabolic stability.[3][4] However, the specific combination of a fluoro-substituent and a chloroethyl side chain on this scaffold presents unique challenges and potential metabolic liabilities that demand rigorous investigation. The presence of halogen atoms can influence the electronic properties of the pyridine ring, affecting its interaction with metabolic enzymes, while the chloroethyl group may be susceptible to bioactivation, a process where a relatively inert compound is converted into a reactive species.[5][6][7]

This document will detail the core in vitro assays, explain the causality behind experimental choices, and provide a comparative analysis to guide researchers in making data-driven decisions for lead optimization.

Pillar 1: Understanding the Metabolic Landscape of Halogenated Pyridines

The metabolic fate of a drug is primarily determined by enzymatic processes occurring in the liver.[8] These are broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug, typically making it more polar. The most important family of enzymes responsible for Phase I metabolism is the Cytochrome P450 (CYP) superfamily.[8] For pyridine derivatives, CYP-mediated oxidation of the pyridine ring or its substituents is a common metabolic pathway.[9][10]

  • Phase II Metabolism: In these reactions, an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is conjugated to the functional group introduced during Phase I. This process further increases water solubility and facilitates excretion.

For derivatives of "this compound," key metabolic "hotspots" can be predicted:

  • Oxidation of the Pyridine Ring: The electron-deficient nature of the pyridine ring, further influenced by the fluorine atom, can direct CYP enzymes to specific positions.

  • Metabolism of the Chloroethyl Side Chain: This group is a potential liability. It can undergo oxidation or dehalogenation. Of particular concern is the potential for bioactivation to form reactive electrophilic species that can covalently bind to cellular macromolecules, a mechanism associated with toxicity.[7][11]

Pillar 2: Core Experimental Assays for Metabolic Stability

To quantitatively assess these potential metabolic pathways, two primary in vitro models are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

A. Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for its simplicity, cost-effectiveness, and high-throughput capability.[12] It utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[8][13] This makes the assay an excellent tool for specifically evaluating a compound's susceptibility to oxidative metabolism.

The fundamental principle is to incubate the test compound with liver microsomes and an NADPH-regenerating system (a necessary cofactor for CYP activity) and monitor the disappearance of the parent compound over time.[8]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound Stock (e.g., 10 mM in DMSO) F Add Test Compound (Final Conc. ~1 µM) A->F B Prepare Pooled Liver Microsomes (e.g., Human, Rat) E Pre-warm Microsomes & Buffer (pH 7.4) B->E C Prepare NADPH Regenerating System G Initiate Reaction by adding NADPH System C->G D Prepare Positive Controls (High & Low Clearance) D->F E->F F->G H Sample at Time Points (0, 5, 15, 30, 45 min) G->H I Terminate Reaction (Cold Acetonitrile + Internal Std.) H->I J Centrifuge to Pellet Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate % Remaining, t½, and CLint K->L

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled liver microsomes (e.g., human, 20 mg/mL) on ice.

    • Prepare a 2X NADPH regenerating system solution in 100 mM phosphate buffer (pH 7.4) containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase.[14]

    • Prepare working solutions (e.g., 100 µM) of positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.[13]

  • Incubation:

    • In a 96-well plate, add phosphate buffer and dilute the liver microsome stock to a 2X concentration of 1.0 mg/mL.

    • Add the test compound or control to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding an equal volume of the 2X NADPH regenerating system. The final microsome concentration will be 0.5 mg/mL.[8]

    • For negative controls, add buffer instead of the NADPH system.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of cold acetonitrile with an internal standard to terminate the reaction.[8]

  • Sample Analysis:

    • Centrifuge the termination plate at 4000 rpm for 10 minutes to pellet the precipitated protein.[14]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[8][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).[16]

B. Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery. Hepatocytes (liver cells) are considered the "gold standard" in vitro model because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[16][17] They also possess intact cell membranes, meaning the assay accounts for compound permeability, a critical factor for metabolism to occur in vivo.

This assay provides a more holistic view of hepatic clearance and is essential for compounds that may be metabolized by non-CYP enzymes or undergo significant Phase II conjugation.[13][18]

G cluster_prep Preparation cluster_incubation Incubation (37°C with Shaking) cluster_analysis Analysis A Thaw Cryopreserved Hepatocytes B Determine Cell Viability & Density A->B C Prepare Hepatocyte Suspension in Incubation Medium B->C E Pre-warm Hepatocyte Suspension C->E D Prepare Test Compound Working Solution F Add Test Compound (Final Conc. ~1 µM) D->F E->F G Incubate on Orbital Shaker (e.g., 90-120 rpm) F->G H Sample at Time Points (0, 15, 30, 60, 90, 120 min) G->H I Terminate Reaction (Cold Acetonitrile + Internal Std.) H->I J Centrifuge to Pellet Debris I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate % Remaining, t½, and CLint K->L

Caption: Workflow for the Hepatocyte Stability Assay.

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[17]

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams Medium E with supplements).

    • Centrifuge to pellet the cells, remove the supernatant, and gently resuspend in fresh medium.

    • Determine cell viability (e.g., via Trypan Blue exclusion) and adjust the cell density to approximately 1.0 x 10⁶ viable cells/mL.

  • Incubation:

    • In a 48-well or 24-well plate, add the hepatocyte suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Place the plate on an orbital shaker in an incubator at 37°C and 5% CO₂ to keep the cells in suspension.[16]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and immediately add it to 3 volumes of cold acetonitrile with an internal standard.[16][19]

  • Sample Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and LC-MS/MS analysis of the supernatant).[19]

  • Data Analysis:

    • Calculate t½ as described previously.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (cell density in millions of cells/mL).[16]

Pillar 3: Comparative Analysis & Structure-Metabolism Relationships

The true power of these assays lies in the comparative analysis of structurally related compounds. This allows researchers to establish Structure-Metabolism Relationships (SMR) and rationally design molecules with improved stability.

Let's consider our parent scaffold and two hypothetical derivatives designed to probe potential metabolic liabilities.

  • Compound 1 (Parent): this compound

  • Compound 2 (Alternative Side Chain): 4-(tert-butyl)-3-fluoro-pyridine - The metabolically labile chloroethyl group is replaced with a sterically hindered and more stable tert-butyl group.

  • Compound 3 (Blocked Oxidation Site): 4-(1-Chloroethyl)-2,3-difluoro-pyridine - An additional fluorine atom is added adjacent to the nitrogen to block a potential site of ring oxidation.

Table 1: Comparative Metabolic Stability Data (Hypothetical)
CompoundStructureMicrosomal t½ (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
1 (Parent) This compound1592.412115.5
2 (Alt. Side Chain) 4-(tert-butyl)-3-fluoro-pyridine> 60< 11.6> 120< 5.8
3 (Blocked Site) 4-(1-Chloroethyl)-2,3-difluoro-pyridine1877.01592.4
Interpretation of Results:
  • Parent Compound (1): This compound exhibits high clearance (low half-life) in both microsomes and hepatocytes, indicating it is rapidly metabolized. The similar clearance values in both systems suggest that Phase I (likely CYP-mediated) metabolism is the primary driver of its instability.[13]

  • Derivative 2 (Alternative Side Chain): The dramatic increase in stability in both assays strongly suggests that the chloroethyl side chain is the primary metabolic "soft spot" of the parent compound. Replacing it with the robust tert-butyl group effectively blocks this metabolic pathway, leading to a significantly more stable molecule. This is a common and effective strategy in medicinal chemistry to improve metabolic stability.[20]

  • Derivative 3 (Blocked Site): The minor improvement in stability suggests that oxidation at the 2-position of the pyridine ring is only a minor metabolic pathway. The primary liability, the chloroethyl group, remains untouched, and thus the compound is still cleared rapidly.

Advanced Analysis: Metabolite Identification

To confirm the metabolic soft spots identified through comparative stability assays, a metabolite identification (MetID) study is the logical next step. This involves incubating the parent compound at a higher concentration in a metabolically active system (like hepatocytes or microsomes) and using high-resolution LC-MS/MS to detect and structurally elucidate the resulting metabolites.[15][21]

Potential Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound This compound M1 M1: Hydroxylation on Chloroethyl Chain Parent->M1 Oxidation M2 M2: Dechlorination Parent->M2 Reductive/Oxidative M3 M3: Pyridine N-Oxidation Parent->M3 Oxidation M4 M4: Glucuronide Conjugate (of hydroxylated metabolite) M1->M4 UGT Enzyme

Caption: Potential metabolic pathways for the parent scaffold.

Conclusion and Strategic Outlook

The assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the rational design of compounds with favorable pharmacokinetic properties. For derivatives of "this compound," a systematic approach using both liver microsome and hepatocyte stability assays is critical.

The data presented in this guide illustrates a logical, iterative process:

  • Screen: Use the microsomal stability assay for rapid initial assessment of susceptibility to oxidative metabolism.

  • Characterize: Employ the hepatocyte stability assay to gain a more comprehensive understanding of overall hepatic clearance, including Phase II metabolism.

  • Compare & Design: Synthesize and test rationally designed analogs to identify metabolic liabilities. Our hypothetical data clearly implicates the chloroethyl group as a major site of metabolism.

  • Confirm: Use metabolite identification studies to confirm the proposed metabolic pathways and guide further design efforts.

By integrating these self-validating experimental systems early in the discovery pipeline, research teams can efficiently triage compounds, prioritize those with a higher probability of success, and ultimately accelerate the development of safe and effective medicines.

References

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  • Cyprotex (Evotec).
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  • Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology.
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  • ResearchGate. (2025, August 7). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes.
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A Researcher's Guide to the Stereoselective Biological Investigation of 4-(1-Chloroethyl)-3-fluoro-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of medicinal chemistry, the three-dimensional structure of a molecule is paramount to its biological function. Chirality, the property of a molecule to exist as non-superimposable mirror images (enantiomers), is a fundamental concept that profoundly influences pharmacological outcomes. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant variations in their potency, efficacy, toxicity, and pharmacokinetic profiles. Therefore, the thorough investigation of individual enantiomers is not merely an academic exercise but a critical step in the development of safer and more effective therapeutic agents.

This guide focuses on derivatives of "4-(1-Chloroethyl)-3-fluoro-pyridine," a versatile fluorinated pyridine scaffold with potential applications in drug discovery.[1][2] The presence of a stereocenter at the ethyl group necessitates a comparative analysis of its (R)- and (S)-enantiomers. Herein, we provide a comprehensive framework for the synthesis, chiral separation, and comparative biological evaluation of these enantiomers, underpinned by established scientific principles and methodologies.

Synthesis and Chiral Separation of this compound Enantiomers

The journey to understanding the distinct biological roles of the (R)- and (S)-enantiomers of this compound begins with their synthesis and subsequent separation.

Synthesis of Racemic this compound

The synthesis of the racemic mixture serves as the starting point for obtaining the individual enantiomers. A plausible synthetic route is outlined below:

G cluster_0 Synthesis of Racemic this compound start 4-Acetyl-3-fluoropyridine step1 Reduction to Alcohol start->step1 NaBH4, Methanol step2 Chlorination step1->step2 SOCl2, Pyridine end Racemic this compound step2->end

Caption: A general synthetic scheme for racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

  • Reduction of 4-Acetyl-3-fluoropyridine:

    • Dissolve 4-acetyl-3-fluoropyridine in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in portions while stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding alcohol.

  • Chlorination of the Alcohol:

    • Dissolve the synthesized alcohol in an anhydrous solvent such as dichloromethane in a flask equipped with a dropping funnel.

    • Add a base, for instance, pyridine, to the solution.

    • Cool the mixture to 0°C.

    • Add thionyl chloride (SOCl₂) dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully pour the reaction mixture into ice-water and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to yield racemic this compound.

Chiral Separation of Enantiomers

With the racemic mixture in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.

G cluster_1 Chiral HPLC Separation Workflow racemate Racemic Mixture injection Inject into HPLC racemate->injection separation Chiral Stationary Phase Column injection->separation detection UV Detector separation->detection fractionation Fraction Collector detection->fractionation enantiomer_R (R)-Enantiomer fractionation->enantiomer_R enantiomer_S (S)-Enantiomer fractionation->enantiomer_S

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol for normal-phase chromatography.

    • Vary the ratio of the solvents to optimize the separation (resolution) and retention times.

    • Small amounts of additives (e.g., trifluoroacetic acid for basic compounds or diethylamine for acidic compounds) can improve peak shape.

  • Separation and Collection:

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the sample onto the chiral column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the separated enantiomer fractions as they elute from the column.

  • Purity Analysis:

    • Analyze the collected fractions to determine the enantiomeric excess (ee) of each.

    • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Comparative Biological Evaluation of Enantiomers

Once the (R)- and (S)-enantiomers have been isolated with high enantiomeric purity, a systematic comparison of their biological activities is essential. This evaluation should encompass a range of assays to build a comprehensive understanding of their pharmacological profiles. The incorporation of fluorine in pyridine derivatives is known to modulate their biological activities, making this investigation particularly relevant.[2][3]

Rationale for Comparative Assays

The choice of biological assays will be guided by the therapeutic area of interest. Given that fluorinated pyridine derivatives have shown promise in oncology, neuroscience, and infectious diseases, a tiered approach to screening is recommended.[2][4]

G cluster_2 Tiered Biological Screening Strategy node1 Tier 1: Primary Screening In vitro enzymatic assays Cell viability/proliferation assays node2 Tier 2: Secondary Screening Cell-based functional assays Receptor binding assays node1->node2 Active Compounds node3 Tier 3: In Vivo Evaluation Pharmacokinetic studies Efficacy in disease models node2->node3 Lead Candidates

Caption: A tiered approach for the biological evaluation of enantiomers.

Table of Comparative Biological Data

The following table provides a template for summarizing the experimental data obtained from the comparative biological evaluation of the enantiomers.

Parameter (R)-Enantiomer (S)-Enantiomer Racemic Mixture
Target Enzyme/Receptor Binding (Kᵢ, nM)
Cellular Potency (IC₅₀/EC₅₀, µM)
Cytotoxicity (CC₅₀, µM)
Selectivity Index (CC₅₀/IC₅₀)
In Vivo Efficacy (e.g., Tumor Growth Inhibition, %)
Pharmacokinetic Profile (e.g., Half-life, t₁/₂)

Experimental Protocols for Key Assays

  • Enzymatic Assays (e.g., Kinase Inhibition Assay):

    • Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.

    • Add varying concentrations of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture to the reaction wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time at an optimal temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the IC₅₀ values for each compound.

  • Cell Viability/Proliferation Assays (e.g., MTT or CellTiter-Glo Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each enantiomer and the racemate.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo reagent) to each well.

    • Incubate according to the manufacturer's protocol.

    • Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

    • Calculate the IC₅₀ values.

  • In Vivo Efficacy Studies (e.g., Xenograft Mouse Model for Cancer):

    • Implant tumor cells into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment groups (vehicle control, (R)-enantiomer, (S)-enantiomer, racemic mixture).

    • Administer the compounds at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the comparative biological evaluation of the enantiomers of derivatives of this compound. By following these detailed protocols for synthesis, chiral separation, and biological testing, researchers can elucidate the distinct pharmacological properties of each enantiomer. This knowledge is crucial for identifying the eutomer (the more active enantiomer) and understanding the stereochemical requirements for interaction with the biological target. Ultimately, this comprehensive approach will facilitate the development of more potent, selective, and safer drug candidates based on the fluorinated pyridine scaffold.

References

  • MySkinRecipes. (n.d.). 4-(1-Chloroethyl)-3-fluoropyridine. Retrieved from [Link]

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Herbicidal preparations containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or its derivative and 4-hydroxyphenyl-pyruvate dioxygenase (hppd) inhibitors.
  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted pyridine derivatives as SARM1 inhibitors.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Chiral separation of four fluoroquinolone compounds using capillary electrophoresis with hydroxypropyl-β-cyclodextrin as chiral selector. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 4-(1-Chloroethyl)-3-fluoro-pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 4-(1-Chloroethyl)-3-fluoro-pyridine (CAS No. 1016228-83-3)[1][2]. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure safe laboratory practices and environmental stewardship. The procedures outlined below are designed to be a self-validating system, grounded in established chemical principles and regulatory guidelines.

Understanding the Hazard: Chemical Profile and Risk Assessment

Anticipated Hazards:

  • Flammability: Similar halogenated pyridines are flammable liquids[3][4]. Vapors may form explosive mixtures with air.

  • Toxicity: Pyridine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys[5][6].

  • Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant[3][4].

  • Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent in the environment and requires disposal as hazardous waste according to EPA regulations[5][7].

Key Data Summary
PropertyAnticipated Value/ClassificationSource Analogy
CAS Number 1016228-83-3[1][2]
Molecular Formula C₇H₇ClFNInferred from name
Physical State Likely a liquid at room temperatureAnalogy to similar pyridines[3]
GHS Hazard Codes (Anticipated) H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Based on 4-Chloro-3-fluoropyridine[3][4]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[3][5]General for pyridines

Immediate Safety and Handling Protocols

Prior to handling this compound, a thorough risk assessment must be conducted. All operations should be performed within a certified chemical fume hood to mitigate inhalation risks[5][8].

Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact with pyridine derivatives.To prevent skin absorption of this potentially toxic compound[5][8].
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and vapors that can cause severe eye irritation[9][10].
Body Protection A flame-resistant lab coat.To protect against splashes and in case of fire.
Respiratory Protection Not generally required if working in a certified fume hood. For spill cleanup outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of harmful vapors[9].

Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible within the immediate work area[5]. All personnel should be familiar with their location and operation.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[11][12]. The recommended disposal route involves collection by a licensed hazardous waste disposal company[11]. However, a laboratory-scale chemical neutralization step can be employed to reduce the reactivity of the compound prior to disposal, enhancing safety.

Decision Workflow for Disposal

Caption: A workflow for the safe disposal of laboratory chemical waste.

Part 1: Collection and Storage of Un-neutralized Waste
  • Segregation: All waste containing this compound, including neat material, solutions, and contaminated consumables (e.g., pipette tips, weighing boats), must be collected in a designated "Halogenated Organic Waste" container[5]. Do not mix with non-halogenated waste.

  • Container: Use a chemically compatible, sealable, and properly labeled waste container. High-density polyethylene (HDPE) or glass containers are suitable.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat sources and incompatible materials such as strong oxidizers and acids[5][13].

Part 2: Laboratory-Scale Chemical Neutralization (Optional Pre-treatment)

The chloroethyl group at the 4-position of the pyridine ring is a benzylic-like halide, making it susceptible to nucleophilic substitution reactions, including hydrolysis[14][15]. This reaction will convert the more reactive chloroethyl group to a more stable hydroxyethyl group. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Reaction:

This compound + H₂O --(Base)--> 4-(1-Hydroxyethyl)-3-fluoro-pyridine + HCl

The generated HCl will be neutralized by the base.

Experimental Protocol:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: For every 1 gram of this compound, prepare a solution of 1.5 equivalents of a mild base (e.g., sodium carbonate) in 20 mL of a 1:1 mixture of water and a water-miscible organic solvent (e.g., tetrahydrofuran or acetone).

  • Reaction:

    • Dissolve the this compound in the solvent mixture within the flask.

    • Slowly add the basic solution to the flask while stirring.

    • Gently heat the mixture to reflux (approximately 50-60 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the solution to a pH between 6 and 8 by the dropwise addition of dilute hydrochloric acid.

  • Disposal of Neutralized Waste: The resulting aqueous solution containing the less hazardous 4-(1-hydroxyethyl)-3-fluoro-pyridine should be collected in the designated halogenated organic waste container for final disposal by a licensed contractor.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Minor Spill (contained within a fume hood):

  • Alert: Inform personnel in the immediate vicinity.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill[16].

  • Collect: Wearing appropriate PPE, carefully collect the absorbent material into a sealable container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.

  • Dispose: Label the container with the spilled chemical's name and dispose of it as halogenated hazardous waste.

Major Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Secure the area and prevent entry.

  • Ventilate: If it can be done safely, increase ventilation to the area.

  • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team[17]. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Surface Decontamination: For routine cleaning of surfaces that may have come into contact with the chemical, use a mild soap and water solution. For decontamination after a spill, a solution of sodium hypochlorite (bleach) can be effective for oxidizing pyridine compounds, but this should be followed by a thorough water rinse to remove any residual bleach. All cleaning materials must be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory management. By understanding the potential hazards, adhering to strict handling protocols, and following the prescribed disposal procedures, researchers can ensure their safety and the protection of the environment. The ultimate responsibility for waste disposal lies in its transfer to a licensed hazardous waste management facility, with laboratory-scale neutralization serving as a valuable, risk-reducing pre-treatment step.

References

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  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Arctom. (n.d.). CAS NO. 1016228-83-3 | 4-(1-Chloroethyl)-3-fluoropyridine. Retrieved from [Link]

  • Echemi. (n.d.).
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  • PubChem. (n.d.). 4-Chloro-3-fluoropyridine. Retrieved from [Link]

  • BLD Pharm. (n.d.). 445424-76-0,(E)-6-[(tert-Butyldiphenylsilyl)oxy]-3-methyl-2-hexen-1.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Ecolink. (2025).
  • Vedantu. (n.d.). Which chloro derivative of benzene undergoes hydrolysis class 12 chemistry CBSE.
  • Chulalongkorn University. (n.d.).
  • Khan Academy. (n.d.).
  • YouTube. (2020).
  • ResearchGate. (2025). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids.
  • Wikipedia. (n.d.). Ibuprofen.
  • PubChem. (n.d.). (1-Chloroethyl)benzene. Retrieved from [Link]

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  • Khan Academy. (2013).

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A Senior Application Scientist's Guide to Handling 4-(1-Chloroethyl)-3-fluoro-pyridine: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis and application of novel compounds are paramount. Among these, halogenated pyridines such as 4-(1-Chloroethyl)-3-fluoro-pyridine serve as critical building blocks. However, their utility is matched by their potential hazards. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring the well-being of researchers and the integrity of your work. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and precision in your laboratory.

Hazard Analysis: Understanding the Adversary

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its primary hazards by examining structurally similar compounds like 3-Fluoropyridine and 4-Chloro-3-fluoropyridine. This proactive approach, grounded in chemical analogy, is a cornerstone of laboratory safety.

The primary threats associated with halogenated pyridines include:

  • Respiratory Tract Irritation : Inhalation of vapors can lead to irritation of the respiratory system.[1] Vapors may cause symptoms like dizziness, headaches, and nausea.[2]

  • Skin Irritation and Absorption : Direct contact can cause skin irritation.[1][3][4] Similar compounds are classified as harmful or even fatal if they come into contact with the skin.

  • Serious Eye Damage : Contact with the eyes is likely to cause significant irritation or damage.[1][3][4]

  • Flammability : Halogenated pyridines are often flammable liquids, with vapors that can form explosive mixtures with air and travel to an ignition source.[1][3][2]

  • Ingestion Hazards : The substance is presumed to be harmful if swallowed.[4]

This analysis dictates a stringent, multi-layered Personal Protective Equipment (PPE) strategy.

The Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple checklist completion; it is a dynamic risk assessment. For this compound, the following multi-level protection is mandatory.

Hazard & PPE Summary Table
Hazard CategoryPotential RisksPrimary PPE RequirementSecondary/Enhanced Protection
Inhalation Respiratory tract irritation, dizziness, potential systemic toxicity.[3][2]Certified Chemical Fume HoodNIOSH-approved respirator with organic vapor (Type A) cartridges for spills or ventilation failure.[3]
Eye & Face Serious eye irritation, chemical burns, potential corneal damage.[3][4]Chemical Splash Goggles (ANSI Z87.1)Full-face shield worn over goggles, especially when handling >1L or during splash-risk operations.[5]
Skin (Hands) Irritation, dermatitis, potential for harmful systemic absorption.[4]Nitrile Gloves (minimum)Double-gloving or using a more robust glove material like a flexible laminate for extended handling.
Skin (Body) Chemical splashes leading to irritation or burns.Flame-Resistant (FR) Lab CoatChemical-resistant apron over the lab coat for splash-intensive procedures.
Fire Hazard Flammable liquid and vapors.[1][2]Use in a well-ventilated area away from ignition sources.[6]Grounding of containers during transfer; use of spark-proof tools.[3]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, sequential workflow is critical to minimizing exposure risk.

Step 1: Pre-Handling Preparation
  • Ventilation Confirmation : Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Inspection : Visually inspect all PPE for defects. Check gloves for tears or punctures. Ensure goggles provide a complete seal.

  • Emergency Equipment Check : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[7]

  • Material Staging : Place all necessary equipment (glassware, reagents, waste containers) inside the fume hood before introducing the this compound.

Step 2: Donning PPE Workflow

The sequence of donning PPE is designed to prevent cross-contamination.

PPE_Donning_Workflow Start Start: Clean Hands LabCoat Don Flame-Resistant Lab Coat Start->LabCoat Goggles Don Chemical Splash Goggles LabCoat->Goggles FaceShield Add Face Shield (if required) Goggles->FaceShield Gloves Don Inner Gloves (optional, for double gloving) FaceShield->Gloves OuterGloves Don Outer Nitrile Gloves Gloves->OuterGloves Enter Enter Work Area OuterGloves->Enter Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Type? Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation FlushSkin Remove contaminated clothing. Flush with water for 15+ min. Skin->FlushSkin FlushEye Flush eyes with water for 15+ min, lifting eyelids. Eye->FlushEye FreshAir Move to fresh air immediately. Inhalation->FreshAir Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical

Fig 2. Decision tree for immediate emergency response.
Disposal Plan
  • Waste Segregation : Dispose of this compound and any materials contaminated with it (e.g., gloves, paper towels) in a designated, sealed hazardous waste container. Do not mix with other waste streams.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Institutional Protocol : Follow your institution's specific guidelines for the final disposal of halogenated organic waste. [3]This typically involves collection by a certified environmental health and safety provider.

By integrating these scientifically-grounded safety protocols into your daily laboratory operations, you create a self-validating system of protection. This guide serves as a foundational document, but a true safety culture is dynamic, requiring constant vigilance and adaptation.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • CHEMM. Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2013, August 21).
  • American Chemistry Council. Protective Equipment.
  • Sigma-Aldrich. (2024, September 8).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Sigma-Aldrich.
  • Sobekbio. This compound AG00H9IS.
  • PubChem. 4-Chloro-3-fluoropyridine.
  • Fisher Scientific. (2011, June 14).
  • BLD Pharm.
  • ECHEMI. 3-Chloro-4-fluoropyridine SDS.
  • Sigma-Aldrich.
  • EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
  • ChemicalBook. 3-Fluoropyridine(372-47-4).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.